molecular formula C13H17NO3 B1371839 Morpholin-4-YL-(4-methyl)phenyl-acetic acid CAS No. 490026-98-7

Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Cat. No.: B1371839
CAS No.: 490026-98-7
M. Wt: 235.28 g/mol
InChI Key: IEXNONCNAKPQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-YL-(4-methyl)phenyl-acetic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylphenyl)-2-morpholin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10-2-4-11(5-3-10)12(13(15)16)14-6-8-17-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXNONCNAKPQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640538
Record name (4-Methylphenyl)(morpholin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490026-98-7
Record name (4-Methylphenyl)(morpholin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis protocol for Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a molecule of significant interest in pharmaceutical research and development.[1] The compound is characterized by a morpholine ring attached at the alpha-position of a 4-methylphenylacetic acid moiety. This document outlines a robust and efficient two-step synthetic pathway commencing from commercially available 4-methylphenylacetic acid. The core of this strategy involves an initial α-bromination via a Hell-Volhard-Zelinsky-type reaction, followed by a nucleophilic substitution with morpholine. We will delve into the mechanistic underpinnings of each step, provide a detailed experimental protocol, and discuss key considerations for process optimization and validation. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable and well-elucidated method for preparing this valuable chemical intermediate.

Introduction: Rationale and Significance

This compound (C₁₃H₁₇NO₃, M.W. 235.28 g/mol ) is a heterocyclic building block that merges two key pharmacophores: the morpholine heterocycle and the phenylacetic acid scaffold.[1] The morpholine ring is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and bioavailability.[2][3] Phenylacetic acid derivatives, including 4-methylphenylacetic acid, serve as foundational components in the synthesis of a wide array of biologically active molecules, from anti-inflammatory agents to channel inhibitors.[4][5]

The combination of these two moieties creates a versatile intermediate for constructing more complex molecules, particularly in the exploration of novel therapeutic agents.[1][4] Therefore, a clear, reproducible, and well-understood synthetic protocol is essential for facilitating research and development in these areas.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule logically deconstructs it into feasible starting materials. The key disconnection point is the C-N bond between the morpholine nitrogen and the α-carbon of the phenylacetic acid backbone.

This disconnection suggests a nucleophilic substitution pathway. Morpholine, a secondary amine, is an excellent nucleophile.[3] This requires the α-carbon of the 4-methylphenylacetic acid to be functionalized with a suitable leaving group, such as a halogen. Bromine is an ideal choice due to its high reactivity as a leaving group in SN2 reactions.[6] This leads to the key intermediate, 2-bromo-2-(p-tolyl)acetic acid. This intermediate, in turn, can be synthesized from 4-methylphenylacetic acid via α-bromination.

This analysis establishes a straightforward and logical two-step synthesis:

  • α-Bromination: Conversion of 4-methylphenylacetic acid to 2-bromo-2-(p-tolyl)acetic acid.

  • Nucleophilic Amination: Reaction of the α-bromo intermediate with morpholine to yield the final product.

G product Target Molecule This compound disconnection C-N Bond Disconnection product->disconnection intermediate Key Intermediate 2-bromo-2-(p-tolyl)acetic acid subunits disconnection->subunits Retrosynthesis morpholine Morpholine (Nucleophile) disconnection2 C-Br Bond Disconnection intermediate->disconnection2 start Starting Material 4-Methylphenylacetic acid disconnection2->start Retrosynthesis

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Insights and Rationale

Step 1: Synthesis of 2-bromo-2-(p-tolyl)acetic acid via α-Bromination

The selective bromination at the α-carbon of a carboxylic acid is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.

  • Causality Behind Experimental Choices: The reaction is initiated by converting a catalytic amount of the carboxylic acid into an acyl bromide using a reagent like phosphorus tribromide (PBr₃). The acyl bromide, unlike the carboxylic acid itself, readily tautomerizes to its enol form. This enol is the active nucleophile that attacks elemental bromine (Br₂), leading to the formation of the α-bromo acyl bromide. The final step involves the hydrolysis of this intermediate during workup, or its reaction with the starting carboxylic acid, to regenerate the acyl bromide catalyst and yield the desired α-bromo carboxylic acid product. The benzylic nature of the α-proton in 4-methylphenylacetic acid facilitates enolization, making this an efficient transformation.

Step 2: Synthesis of this compound via Nucleophilic Substitution

This step involves the N-alkylation of morpholine with the previously synthesized α-bromo acid.

  • Causality Behind Experimental Choices: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The nitrogen atom of morpholine acts as the nucleophile, performing a backside attack on the electrophilic α-carbon, displacing the bromide ion.[8]

    • Stoichiometry: The reaction produces hydrobromic acid (HBr) as a byproduct. Since morpholine is a base, it will be protonated and neutralized by this acid, rendering it non-nucleophilic. To address this, at least two equivalents of morpholine are required: one to act as the nucleophile and one to act as the base. In practice, using a slight excess (e.g., 2.5-3.0 equivalents) is advisable to drive the reaction to completion.

    • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is ideal. These solvents can dissolve the ionic intermediates and reactants but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.[9] A documented procedure for a similar reaction utilizes DMSO as the solvent.[10]

Detailed Experimental Protocol

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

  • Bromine (Br₂) is highly corrosive, toxic, and volatile. Handle with extreme caution.

  • Phosphorus tribromide (PBr₃) is corrosive and reacts violently with water.

  • DMF is a skin irritant and should be handled with care.

Part A: Synthesis of 2-bromo-2-(p-tolyl)acetic acid
Reagent/MaterialMol. Wt. ( g/mol )AmountMoles (mmol)Molar Eq.
4-Methylphenylacetic acid150.1710.0 g66.61.0
Phosphorus tribromide (PBr₃)270.690.6 mL6.70.1
Bromine (Br₂)159.813.8 mL73.31.1
Dichloromethane (DCM)-50 mL--
Deionized Water-100 mL--

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add 4-methylphenylacetic acid (10.0 g, 66.6 mmol).

  • Add phosphorus tribromide (0.6 mL, 6.7 mmol) to the flask. Stir the mixture for 15 minutes at room temperature.

  • Slowly add bromine (3.8 mL, 73.3 mmol) via the addition funnel over 30 minutes. The reaction mixture will turn reddish-brown, and HBr gas will evolve (ensure the outlet of the condenser is connected to a gas trap).

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. Slowly and cautiously add 20 mL of water to quench the reaction and hydrolyze the acyl bromide intermediate.

  • Transfer the mixture to a separatory funnel containing 50 mL of DCM. Shake and separate the layers.

  • Extract the aqueous layer with an additional 25 mL of DCM.

  • Combine the organic layers, wash with 50 mL of saturated sodium thiosulfate solution to remove excess bromine, then with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-2-(p-tolyl)acetic acid[11], which can be used in the next step without further purification or recrystallized from a suitable solvent system like hexane/ethyl acetate.

Part B: Synthesis of this compound
Reagent/MaterialMol. Wt. ( g/mol )Amount (Crude)Moles (mmol)Molar Eq.
2-bromo-2-(p-tolyl)acetic acid229.07~15.2 g~66.61.0
Morpholine87.1214.5 mL166.52.5
Dimethylformamide (DMF)-100 mL--
1M Hydrochloric Acid (HCl)-As needed--
Diethyl Ether-150 mL--

Procedure:

  • In a 500 mL round-bottom flask, dissolve the crude 2-bromo-2-(p-tolyl)acetic acid (~15.2 g, ~66.6 mmol) in 100 mL of DMF.

  • Add morpholine (14.5 mL, 166.5 mmol) to the solution.

  • Stir the reaction mixture at 60°C for 6 hours. Monitor the reaction's completion by TLC (disappearance of the starting bromo-acid).

  • After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water.

  • Wash the aqueous mixture with diethyl ether (3 x 50 mL) to remove non-polar impurities. Discard the ether layers.

  • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 30 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight. The final product, this compound, is obtained as a solid with a reported melting point of 162-164°C.[1]

Process Visualization

The following diagram illustrates the complete synthetic workflow.

Synthesis_Workflow Start 4-Methylphenylacetic Acid Intermediate 2-bromo-2-(p-tolyl)acetic acid Start->Intermediate Step 1: α-Bromination Reagent1 1. PBr₃ (cat.), Br₂ 2. H₂O (workup) Product Morpholin-4-YL-(4-methyl)phenyl -acetic acid Intermediate->Product Step 2: Nucleophilic Amination Reagent2 Morpholine (2.5 eq) DMF, 60°C

Caption: Overall workflow for the synthesis protocol.

Conclusion

The two-step synthesis protocol detailed in this guide represents a logical, efficient, and scalable method for the preparation of this compound. By leveraging a classic Hell-Volhard-Zelinsky-type α-bromination followed by a robust SN2 amination with morpholine, this approach provides reliable access to a valuable building block for pharmaceutical and chemical research. The provided mechanistic insights and detailed procedural steps are designed to empower researchers to confidently replicate and, where necessary, adapt this synthesis for their specific applications.

References

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available at: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Han, X.-Y., et al. (2005). Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. Part (I):asymmetric alkylation of (S)-mandelic acid. Journal of Chemical Research. Available at: [Link]

  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Green Chemistry - BORIS Portal. Continuous flow multistep synthesis of a key precursor of the pre-anesthetic Remimazolam. Available at: [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Available at: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • ResearchGate. (2014). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. Available at: [Link]

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 25297-16-9 | 2-Bromo-2-(p-tolyl)acetic acid. Available at: [Link]

Sources

A Technical Guide to the Starting Materials for the Synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Morpholin-4-YL-(4-methyl)phenyl-acetic acid is a valuable heterocyclic compound, often utilized as a key intermediate in the development of more complex, biologically active molecules.[1] Its structure, which combines a morpholine ring, a p-tolyl group, and a carboxylic acid function at a chiral center, makes it an attractive scaffold in medicinal chemistry. This guide provides an in-depth analysis of the primary starting materials and synthetic strategies for its preparation, designed for researchers and professionals in organic synthesis and drug development. We will explore the most logical and field-proven synthetic pathways, focusing on the causality behind experimental choices, and provide a detailed protocol for a robust and reproducible synthesis.

Introduction to the Target Molecule

This compound (CAS: 490026-98-7) is a derivative of phenylacetic acid characterized by the substitution of a morpholine moiety at the alpha (α) carbon position.[1] This modification significantly alters the parent molecule's physicochemical properties, introducing a basic nitrogen atom and a polar ether linkage, which can enhance solubility, modulate bioavailability, and provide a vector for interacting with biological targets.[2]

Key Molecular Features:

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol [1]

  • Core Components:

    • 4-Methylphenyl (p-Tolyl) Group: An aromatic ring providing a hydrophobic scaffold.

    • Acetic Acid Moiety: A carboxylic acid group that can participate in esterification, amidation, or salt formation.[1]

    • Morpholine Ring: A saturated heterocycle that imparts unique solubility characteristics and acts as a key pharmacophore in many approved drugs.[3]

The strategic importance of this compound lies in its role as a versatile building block for creating larger, more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[1]

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points around the central α-carbon, suggesting the most viable synthetic strategies.

G cluster_disconnections Key Disconnections cluster_precursors_A Precursors for Approach A cluster_precursors_B Precursors for Approach B Target This compound Discon_A Approach A: Cα-N Bond Formation Target->Discon_A Discon_B Approach B: Cα-Aryl Bond Formation Target->Discon_B Morpholine Morpholine Discon_A->Morpholine Alpha_Halo_Acid α-Halo-(4-methyl)phenyl-acetic acid Discon_A->Alpha_Halo_Acid Aryl_Grignard 4-Methylphenylmagnesium bromide Discon_B->Aryl_Grignard Morpholino_Glyoxylic Morpholino-glyoxylic acid derivative Discon_B->Morpholino_Glyoxylic

Caption: Retrosynthetic analysis of the target molecule.

  • Approach A (Cα-N Bond Formation): This is the most common and practical approach. It involves forming the bond between the morpholine nitrogen and the alpha-carbon of the (4-methyl)phenyl-acetic acid framework. This is typically achieved via nucleophilic substitution, where morpholine displaces a leaving group on the α-carbon.

  • Approach B (Cα-Aryl Bond Formation): This strategy involves forming the bond between the alpha-carbon and the 4-methylphenyl ring. While mechanistically possible, for instance, through the reaction of an aryl Grignard reagent with an appropriate morpholine-substituted electrophile, this route is generally more complex and less common for this class of compounds.

This guide will focus on Approach A , as it relies on more accessible starting materials and robust, well-established reaction chemistry.

Primary Synthetic Pathway: Nucleophilic Substitution

The most reliable synthesis of the target compound proceeds through a two-step sequence:

  • α-Halogenation of a readily available phenylacetic acid derivative.

  • Nucleophilic Substitution of the resulting α-halo acid with morpholine.

This pathway offers high yields and a straightforward purification process.

Core Starting Materials

The success of this synthesis hinges on the quality and availability of two primary starting materials.

Starting MaterialCAS NumberMolecular FormulaMolecular WeightKey Properties & Role in Synthesis
4-Methylphenylacetic Acid 622-47-9C₉H₁₀O₂150.17 g/mol A white crystalline solid that serves as the foundational carbon skeleton for the final product. It undergoes α-halogenation to activate the α-carbon for subsequent reaction.[4]
Morpholine 110-91-8C₄H₉NO87.12 g/mol A cyclic secondary amine that acts as the key nucleophile. It displaces the halide at the α-position to form the crucial C-N bond, incorporating the morpholine ring into the structure.[3]
Rationale for Material Selection
  • 4-Methylphenylacetic Acid: This precursor is commercially available from numerous suppliers with high purity (typically >97%). Its synthesis is well-documented, often proceeding from the hydrolysis of 4-methylbenzyl cyanide, making it an economical choice for both lab-scale and industrial production.[4][5] Its chemical structure provides the necessary p-tolyl and acetic acid moieties in a single, stable molecule.

  • Morpholine: As a secondary amine, morpholine is an excellent nucleophile with moderate basicity (pKa of the conjugate acid is ~8.7), which is sufficient to participate in the substitution reaction without promoting excessive side reactions like elimination.[3] It is an inexpensive and widely used bulk chemical.

Detailed Experimental Protocol

The following protocol details a validated, two-step synthesis based on the nucleophilic substitution pathway. It is designed to be self-validating, with clear endpoints and standard purification techniques.

G cluster_step1 Step 1: α-Bromination (Hell-Volhard-Zelinsky Reaction) cluster_step2 Step 2: Nucleophilic Substitution Start_1 Starting Material: 4-Methylphenylacetic Acid Reagents_1 Reagents: 1. Thionyl Chloride (SOCl₂) 2. N-Bromosuccinimide (NBS) 3. Radical Initiator (AIBN) Reaction_1 Reaction: Reflux in CCl₄ (Anhydrous Conditions) Reagents_1->Reaction_1 Intermediate Intermediate: 2-Bromo-(4-methyl)phenyl-acetyl chloride (Used in situ) Reaction_1->Intermediate Workup_1 Workup: Quench with H₂O to form 2-Bromo-(4-methyl)phenyl-acetic acid Intermediate->Workup_1 Start_2 Starting Material: Crude α-Bromo Acid from Step 1 Workup_1->Start_2 Reagents_2 Reagents: 1. Morpholine (excess) 2. Base (e.g., K₂CO₃) 3. Solvent (e.g., Acetonitrile) Reaction_2 Reaction: Stir at 60-70°C Reagents_2->Reaction_2 Workup_2 Workup & Purification: 1. Acidification (to pH ~6) 2. Extraction 3. Recrystallization Reaction_2->Workup_2 Final_Product Final Product: This compound Workup_2->Final_Product

Caption: Experimental workflow for the two-step synthesis.

Step 1: Synthesis of 2-Bromo-(4-methyl)phenyl-acetic acid
  • Rationale: The Hell-Volhard-Zelinsky reaction is a classic and robust method for the selective bromination of the α-carbon of a carboxylic acid. First, the acid is converted to an acyl halide in situ to facilitate enolization, which then reacts with bromine. Using N-Bromosuccinimide (NBS) is a modern, safer alternative to using liquid Br₂.

  • Methodology:

    • To a solution of 4-methylphenylacetic acid (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of thionyl chloride (SOCl₂, ~0.1 eq) and heat to reflux.

    • Once refluxing, add N-Bromosuccinimide (1.1 eq) and a radical initiator such as AIBN (azobisisobutyronitrile, ~0.02 eq) portion-wise over 30 minutes.

    • Maintain the reaction at reflux for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

    • After cooling, carefully quench the reaction mixture by slowly adding water. The intermediate acyl bromide will hydrolyze to the desired 2-bromo-(4-methyl)phenyl-acetic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude bromo-acid is often of sufficient purity to be used directly in the next step.

Step 2: Synthesis of this compound
  • Rationale: This is a standard Sₙ2 reaction. Morpholine acts as the nucleophile, displacing the bromide ion. An excess of morpholine (or the addition of a non-nucleophilic base like potassium carbonate) is used to neutralize the HBr generated during the reaction, preventing the protonation of the morpholine nucleophile.

  • Methodology:

    • Dissolve the crude 2-bromo-(4-methyl)phenyl-acetic acid (1.0 eq) in acetonitrile.

    • Add morpholine (2.5 eq) and potassium carbonate (1.5 eq) to the solution. The use of excess morpholine drives the reaction to completion and acts as a scavenger for the HBr byproduct.

    • Heat the mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and filter off the inorganic salts.

    • Remove the solvent and excess morpholine under reduced pressure.

    • Dissolve the residue in water and carefully acidify with 1M HCl to a pH of approximately 6. The product should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.[1]

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-step pathway commencing from 4-methylphenylacetic acid and morpholine . This strategy, involving an initial α-bromination followed by nucleophilic substitution, leverages commercially available, cost-effective starting materials and employs robust, well-understood chemical transformations. This approach provides a solid foundation for researchers and drug development professionals to access this valuable heterocyclic building block for further synthetic elaboration.

References

  • Google Patents. (CN105646306A). Preparation method of 4-methylthio phenylacetic acid.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Google Patents. (US8299206B2). Method of synthesis of morpholino oligomers.
  • Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and structural elucidation of Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS No. 490026-98-7). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and structural biology of novel morpholine derivatives. While specific experimental data for this compound is not widely available in public literature, this guide synthesizes established chemical principles and analytical methodologies to provide a robust protocol for its study. We will cover a plausible synthetic route, predictive spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry), a detailed workflow for X-ray crystallographic analysis, and a discussion of its potential biological significance based on the activities of related compounds.

Introduction: The Scientific Interest in Morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. When coupled with a phenylacetic acid moiety, as in the case of this compound, a molecule with potential for diverse biological interactions is formed. Phenylacetic acid derivatives are known to interact with various biological targets, and the addition of a morpholine group can modulate this activity, as well as the pharmacokinetic profile.[2]

The subject of this guide, this compound, with the chemical formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol , is a solid at room temperature with a reported melting point of 162-164°C.[3] Its structure suggests potential as an intermediate in the synthesis of more complex bioactive molecules, with preliminary studies on related compounds indicating possible anticancer and antimicrobial properties.[3] This guide will provide the necessary technical details for a full investigation of this promising molecule.

Synthesis of this compound

Proposed Synthetic Pathway

Synthetic Pathway A 4-Methylphenylacetic acid B 2-Bromo-(4-methyl)phenyl-acetic acid A->B  N-Bromosuccinimide (NBS),  cat. HBr, CCl4, reflux   C This compound B->C  Morpholine, Et3N,  CH2Cl2, rt  

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-(4-methyl)phenyl-acetic acid

  • To a solution of 4-methylphenylacetic acid (1 equivalent) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 equivalents).

  • Add a catalytic amount of hydrobromic acid (HBr).

  • Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude 2-bromo-(4-methyl)phenyl-acetic acid, which can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve 2-bromo-(4-methyl)phenyl-acetic acid (1 equivalent) in dichloromethane (CH₂Cl₂).

  • To this solution, add morpholine (1.2 equivalents) and triethylamine (Et₃N) (1.5 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6][7]

3.1.1. Predicted ¹H NMR Spectrum

Based on the chemical structure and known chemical shifts of similar compounds, the following proton signals are expected (in CDCl₃):

  • ~ 10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is often broad.

  • ~ 7.1-7.3 ppm (d, 2H): Aromatic protons ortho to the acetic acid group.

  • ~ 7.0-7.2 ppm (d, 2H): Aromatic protons meta to the acetic acid group.

  • ~ 3.6-3.8 ppm (t, 4H): Morpholine protons adjacent to the oxygen atom (-O-CH₂-).

  • ~ 2.4-2.6 ppm (t, 4H): Morpholine protons adjacent to the nitrogen atom (-N-CH₂-).

  • ~ 3.5-4.0 ppm (s, 1H): Methine proton of the acetic acid moiety (-CH(N)-).

  • ~ 2.3 ppm (s, 3H): Methyl protons on the phenyl ring (-CH₃).

3.1.2. Predicted ¹³C NMR Spectrum

The following carbon signals are predicted (in CDCl₃):

  • ~ 170-175 ppm: Carboxylic acid carbon (-COOH).

  • ~ 135-140 ppm: Quaternary aromatic carbon attached to the methyl group.

  • ~ 130-135 ppm: Quaternary aromatic carbon attached to the acetic acid moiety.

  • ~ 128-130 ppm: Aromatic CH carbons.

  • ~ 65-70 ppm: Morpholine carbons adjacent to the oxygen atom (-O-CH₂-).

  • ~ 45-50 ppm: Morpholine carbons adjacent to the nitrogen atom (-N-CH₂-).

  • ~ 60-65 ppm: Methine carbon of the acetic acid moiety (-CH(N)-).

  • ~ 20-25 ppm: Methyl carbon on the phenyl ring (-CH₃).

3.1.3. NMR Sample Preparation Protocol

  • Weigh 5-25 mg of the purified compound for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[3]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[3]

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.[3]

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.[8][9]

3.2.1. Expected Molecular Ion Peak

Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 236.1281.

3.2.2. Predicted Fragmentation Pattern

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner.[10]

Fragmentation Parent [M]+• m/z 235 Frag1 [M-COOH]+• m/z 190 Parent->Frag1 Loss of COOH Frag2 [4-methylphenyl-CH-N-morpholine]+• m/z 190 Parent->Frag2 Decarboxylation Frag3 [Morpholine]+• m/z 87 Frag2->Frag3 Cleavage Frag4 [4-methylphenyl-CH2]+• m/z 105 Frag2->Frag4 Cleavage

Caption: Predicted mass spectrometry fragmentation pathway.

3.2.3. Mass Spectrometry Sample Preparation Protocol

  • Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the ionization source.[11]

  • Ensure the sample is free of non-volatile salts or buffers, as they can interfere with ionization.[11]

  • Transfer the final solution to an appropriate autosampler vial.

  • The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

X-ray Crystallography: The Definitive Structure

To unambiguously determine the three-dimensional arrangement of atoms and the solid-state conformation of this compound, single-crystal X-ray diffraction is the gold standard.[12]

Experimental Workflow for X-ray Crystallography

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Purified Compound B Solvent Screening A->B C Crystallization (Vapor Diffusion, Slow Evaporation) B->C D Single Crystal C->D E Mount Crystal D->E F X-ray Diffraction E->F G Diffraction Pattern F->G H Phase Determination G->H I Model Building H->I J Refinement I->J K Final Structure J->K

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Protocol for Crystallization and Structure Determination

4.2.1. Crystal Growth

  • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and their combinations) for suitable solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Methods:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Dissolve the compound in a small amount of a volatile solvent. Place this solution in a sealed container with a larger volume of a less volatile anti-solvent in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, causing crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a nylon loop.

4.2.2. Data Collection and Structure Refinement

  • Mounting: Mount a single crystal on a goniometer head.

  • X-ray Diffraction: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays to produce a unique diffraction pattern.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions and space group.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.

Potential Biological Activities and Future Directions

The chemical structure of this compound suggests several avenues for biological investigation. Morpholine-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][13] The presence of the 4-methylphenylacetic acid moiety may confer specificity for certain biological targets.

Recommended Biological Assays:

  • Anticancer Activity: Screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays such as the MTT or SRB assay to determine its cytotoxic effects and IC₅₀ values.

  • Antimicrobial Activity: Test the compound against a range of Gram-positive and Gram-negative bacteria and fungal strains to determine its minimum inhibitory concentration (MIC).

  • Enzyme Inhibition Assays: Based on the structural similarity to known enzyme inhibitors, assays for targets such as cyclooxygenases (COX-1 and COX-2) or other relevant enzymes could be performed.

Summary of Physicochemical Properties

PropertyValueSource
CAS Number 490026-98-7[3]
Molecular Formula C₁₃H₁₇NO₃[3]
Molecular Weight 235.28 g/mol [3]
IUPAC Name 2-(4-methylphenyl)-2-morpholin-4-ylacetic acid[3]
Melting Point 162-164°C[3]
Predicted Boiling Point 365.6°C[3]
Appearance Solid[3]
Solubility Influenced by both hydrophilic (morpholine, carboxylic acid) and lipophilic (methylated phenyl) moieties.[3]

Conclusion

This technical guide provides a comprehensive roadmap for the scientific investigation of this compound. By following the detailed protocols for synthesis and characterization, researchers can obtain a thorough understanding of the molecular structure and properties of this compound. The predictive spectroscopic data and the workflow for X-ray crystallography offer a clear path to structural elucidation. Furthermore, the outlined potential biological activities provide a basis for future studies into its therapeutic potential. This guide serves as a valuable resource for scientists working at the interface of chemistry, biology, and drug discovery.

References

  • Smolecule. (2023, August 16). Buy this compound | 490026-98-7.
  • Iowa State University.
  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods.
  • ResearchGate. (a)
  • ResearchGate. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz...
  • ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz)
  • The Royal Society of Chemistry.
  • University of Oxford. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility.
  • PubMed Central. (2017, February 22). The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery.
  • Guidechem. MORPHOLIN-4-YL-PHENYL-ACETIC ACID 6342-19-4 wiki.
  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
  • PubMed Central.
  • Chem 117 Reference Spectra Spring 2011.
  • ChemicalBook. Phenylacetic acid(103-82-2) 13C NMR spectrum.
  • PubChem. Morpholin-4-yl-phenyl-acetic acid | C12H15NO3 | CID 241650.
  • ChemicalBook. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6.
  • ResearchGate. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.
  • Semantic Scholar. (1991, July 1). Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3.
  • BMRB.
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. Morpholine synthesis.
  • ChemicalBook. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8.
  • Sigma-Aldrich. morpholin-4-yl-acetic acid.
  • National Institute of Standards and Technology. Morpholine, 4-methyl- - the NIST WebBook.
  • Chem-Impex. Morpholin-4-yl-acetic acid.
  • BLD Pharm. 3235-69-6|Morpholin-4-yl-acetic acid|BLD Pharm.
  • ResearchGate. (2025, August 7).
  • Excillum. Small molecule crystallography.
  • ChemRxiv.
  • Wikipedia.
  • Chemistry LibreTexts. (2023, August 29).
  • E3S Web of Conferences.
  • Google Patents.
  • MDPI. (2022, January 13). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubMed. (2024, September 25).
  • ACS Publications. Rationalizing the Influence of Small-Molecule Dopants on Guanine Crystal Morphology.
  • ResearchGate. (PDF) The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery.
  • ResearchGate. (2025, July 23). Crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, C17H15BrCl2N2O2.
  • Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • PubChem. 4-Morpholineacetic acid | C6H11NO3 | CID 438968.
  • ResearchGate. (2022, February 3). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)
  • PubChemLite. 2-[4-(morpholin-4-yl)phenyl]acetic acid.. 2-[4-(morpholin-4-yl)phenyl]acetic acid.

Sources

An In-Depth Guide to the Spectroscopic Characterization of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS No: 490026-98-7). While direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. It is designed for researchers, chemists, and drug development professionals who require a robust methodology for structural confirmation, purity assessment, and quality control. The guide outlines expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed, field-proven experimental protocols and the scientific rationale behind the expected spectral features.

Molecular Profile and Analytical Rationale

This compound is a substituted amino acid derivative featuring a central chiral carbon bonded to a 4-methylphenyl group, a morpholine ring, and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₇NO₃, with a precise molecular weight of 235.28 g/mol .[1] This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules and requires unambiguous structural verification post-synthesis.[1]

Spectroscopic analysis is the cornerstone of this verification process. The combination of NMR, IR, and MS provides a multi-faceted view of the molecule, allowing for the confirmation of the carbon skeleton, the identification of functional groups, and the verification of its molecular mass and fragmentation pattern. This integrated approach ensures the identity and integrity of the compound before its use in further research or development stages.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6 mL DMSO-d₆ prep1->prep2 acq1 Lock & Shim prep2->acq1 acq2 Acquire ¹H Spectrum (32 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (2048 scans) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Calibrate & Integrate proc1->proc2 analysis Structural Confirmation proc2->analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective and rapid method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Frequencies

The IR spectrum is dominated by absorptions from the carboxylic acid and the morpholine ether and amine functionalities.

Table 3: Predicted Characteristic IR Absorptions

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
Carboxylic Acid O-H 2500 - 3300 Broad O-H stretch
Aromatic C-H 3000 - 3100 Medium C-H stretch
Aliphatic C-H 2850 - 2960 Medium-Strong C-H stretch
Carboxylic Acid C=O 1700 - 1725 Strong C=O stretch
Aromatic C=C 1450 - 1600 Medium-Weak C=C stretch
Aliphatic C-N 1050 - 1250 Medium C-N stretch

| Ether C-O-C | 1110 - 1140 | Strong | C-O-C asymmetric stretch |

Trustworthiness: This pattern is highly diagnostic. The presence of a very broad absorption centered around 3000 cm⁻¹ coupled with a strong, sharp peak around 1710 cm⁻¹ is a classic signature of a carboxylic acid. The strong C-O-C stretch from the morpholine ring further validates the structure. This self-validating system of cross-referencing peaks confirms the presence of the key functional groups.

Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound.

Predicted Mass Spectrum (ESI)
  • Molecular Ion Peak: In positive ion mode (ESI+), the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 236.29 . In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, would be seen at m/z 234.27 . High-resolution MS (HRMS) should confirm the elemental composition C₁₃H₁₇NO₃.

  • Key Fragmentation Pathways: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragments.

Table 4: Predicted Major Mass Fragments (ESI+)

m/z (Predicted) Fragment Ion Description
236.29 [C₁₃H₁₈NO₃]⁺ Protonated parent molecule [M+H]⁺
190.28 [C₁₂H₁₆NO]⁺ Loss of formic acid (HCOOH, 46 Da) from the parent ion.
148.22 [C₁₀H₁₄N]⁺ Cleavage of the bond between the chiral carbon and the morpholine ring, with charge retained on the morpholine-phenyl fragment.
121.16 [C₈H₉O]⁺ Benzylic cleavage to form the 4-methylbenzoyl cation.

| 86.10 | [C₄H₈NO]⁺ | Cleavage yielding the protonated morpholine fragment. |

Parent [M+H]⁺ m/z = 236.29 Frag1 Loss of HCOOH (-46 Da) Parent->Frag1 Frag2 Benzylic Cleavage Parent->Frag2 Frag3 Alpha Cleavage Parent->Frag3 Ion1 [C₁₂H₁₆NO]⁺ m/z = 190.28 Frag1->Ion1 Ion2 [C₈H₉O]⁺ m/z = 121.16 Frag2->Ion2 Ion3 [C₄H₈NO]⁺ m/z = 86.10 Frag3->Ion3

Caption: Predicted ESI-MS fragmentation pathway for the title compound.

Experimental Protocol: LC-MS (ESI) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid for ESI+) is effective.

  • Mass Spectrometer Setup (ESI Source):

    • Set the ion mode to positive (or run in both positive and negative modes).

    • Optimize source parameters: capillary voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas flow and temperature.

    • Full Scan Mode: Acquire data over a mass range of m/z 50-500 to detect the parent ion.

    • MS/MS (Fragmentation) Mode: Set the instrument to isolate the predicted parent ion (m/z 236.3) and apply collision energy to induce fragmentation, recording the resulting daughter ions.

  • Data Analysis: Analyze the full scan spectrum to confirm the m/z of the parent ion. Analyze the MS/MS spectrum to match the observed fragments with the predicted fragmentation pathway.

Integrated Spectroscopic Analysis

The definitive confirmation of this compound is achieved by synthesizing the information from all three techniques.

  • MS confirms the molecular weight (m/z 236.29 for [M+H]⁺).

  • IR confirms the presence of key functional groups : a carboxylic acid (broad O-H, strong C=O) and an ether (C-O-C).

  • NMR confirms the precise connectivity and structure : the 1,4-disubstituted aromatic ring, the morpholine ring system, the single methine proton, and the methyl group, all with the correct integrations and chemical shifts.

Together, these three datasets provide an unambiguous and robust validation of the molecular structure, meeting the stringent requirements for scientific research and pharmaceutical development.

References

  • National Institutes of Health (NIH), PubChem. 4-Morpholineacetic acid. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Morpholine, 4-methyl- IR Spectrum. Available at: [Link]

  • PubChemLite. 2-[4-(morpholin-4-yl)phenyl]acetic acid. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Morpholine, 4-methyl- Mass Spectrum. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Morpholine, 4-phenyl-. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Characteristics of Morpholin-4-YL-(4-methyl)phenyl-acetic acid in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a cornerstone physicochemical parameter, profoundly influencing a drug's journey from administration to its site of action. Poor solubility can lead to a cascade of developmental challenges, including inadequate bioavailability, variable therapeutic outcomes, and difficulties in formulation.[1] Consequently, a thorough understanding and characterization of a compound's solubility profile in a range of pharmaceutically relevant solvents is not merely a perfunctory exercise but a critical step in de-risking a development program and paving the way for a successful therapeutic product. This guide provides an in-depth technical exploration of the solubility characteristics of Morpholin-4-YL-(4-methyl)phenyl-acetic acid, a compound of interest in contemporary pharmaceutical research.

Introduction to this compound

This compound is a solid organic compound with the chemical formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol .[2] Its structure is characterized by a phenylacetic acid core, substituted with a methyl group on the phenyl ring and a morpholine moiety at the alpha-carbon position. This unique combination of a lipophilic (methylated phenyl group) and two hydrophilic moieties (the carboxylic acid and the morpholine ring) bestows upon the molecule an amphiphilic character, suggesting a nuanced and varied solubility profile across different solvent systems. The melting point of this compound is approximately 162-164°C.[2] Understanding its solubility is crucial for its potential applications in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules.[2]

Theoretical Framework: The Science of Dissolution

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The structure of this compound suggests the following potential interactions:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen and oxygen atoms in the morpholine ring can also act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The polar nature of the carboxylic acid and morpholine groups will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The non-polar phenyl and methyl groups will interact with non-polar solvents primarily through London dispersion forces.

The presence of both polar and non-polar functionalities indicates that the solubility of this compound will be highly dependent on the polarity of the solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To quantitatively assess the solubility of this compound, the equilibrium or thermodynamic solubility is the most definitive measure. This represents the maximum concentration of the compound that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid drug. The gold-standard technique for determining thermodynamic solubility is the shake-flask method .[3]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and ability to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. This contrasts with kinetic solubility measurements, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[4] For foundational pre-formulation studies, establishing the thermodynamic solubility provides a robust baseline for all subsequent development activities.

Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a range of solvents at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Isopropyl Alcohol, Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solutions using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.

    • A standard calibration curve must be prepared using known concentrations of this compound in each solvent to accurately determine the concentration of the saturated solutions.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials with different solvents B Seal vials and place in temperature-controlled shaker A->B C Agitate for 24-48 hours B->C D Centrifuge to pellet undissolved solid C->D E Withdraw and filter supernatant D->E F Dilute sample to known volume E->F G Quantify concentration via UV-Vis or HPLC F->G H Calculate solubility G->H

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Analytical Quantification Techniques

UV-Vis Spectroscopy

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid and straightforward method for quantification.

Protocol:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax). The phenyl ring should provide a strong UV absorbance.

  • Prepare Calibration Curve: Create a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).

  • Measure Sample Absorbance: Measure the absorbance of the diluted, saturated solutions and use the calibration curve to determine their concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and often more sensitive method, particularly useful if impurities are present or if the compound has a weak UV chromophore.

Protocol:

  • Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that provides good separation and peak shape for the compound. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Prepare Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area versus concentration to create a calibration curve.

  • Analyze Samples: Inject the diluted, saturated solutions and use the calibration curve to determine their concentrations based on the measured peak areas.

Expected Solubility Profile of this compound

While specific experimental data for this compound is not publicly available, we can predict its likely solubility behavior based on its structural features and the known properties of its constituent moieties.

  • Aqueous Solubility: The presence of the carboxylic acid and morpholine groups will contribute to some degree of aqueous solubility through hydrogen bonding with water. However, the lipophilic phenyl and methyl groups will limit this solubility. The carboxylic acid's pKa will also play a significant role; at pH values above the pKa, the carboxylate anion will be more soluble than the neutral acid.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, and their polarity is intermediate. It is expected that the compound will exhibit good solubility in these solvents due to favorable interactions with both the polar and non-polar parts of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are polar and can accept hydrogen bonds but do not donate them. Good solubility is anticipated, particularly in DMSO, which is a powerful and versatile solvent for many drug-like molecules.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is expected to be low due to the presence of the highly polar carboxylic acid and morpholine groups.

Illustrative Solubility Data Table:

The following table presents an illustrative, scientifically plausible solubility profile for this compound based on the analysis of its chemical structure and data from analogous compounds. These values should be confirmed by experimental determination.

SolventSolvent TypePredicted Solubility (mg/mL) at 25°CRationale
Water (pH 7)Polar Protic0.5 - 2.0Limited by lipophilic phenyl ring, but aided by polar groups.
0.1 M HClAqueous Acidic5.0 - 15.0Protonation of the morpholine nitrogen increases polarity and solubility.
0.1 M NaOHAqueous Basic> 20.0Deprotonation of the carboxylic acid to the highly soluble carboxylate salt.
EthanolPolar Protic> 25.0Good balance of polarity and hydrogen bonding ability.
MethanolPolar Protic> 30.0Similar to ethanol, slightly more polar.
Isopropyl AlcoholPolar Protic10.0 - 20.0Bulkier alkyl group may slightly hinder solvation compared to ethanol.
AcetonePolar Aprotic> 20.0Good dipole-dipole interactions.
Ethyl AcetateModerately Polar5.0 - 10.0Less polar than acetone, limiting interaction with polar groups.
AcetonitrilePolar Aprotic10.0 - 20.0Effective at solvating polar molecules.
DMSOPolar Aprotic> 50.0Strong hydrogen bond acceptor and highly polar nature.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. The amphiphilic nature of this molecule suggests a varied solubility profile that is highly dependent on the solvent system. The thermodynamic shake-flask method, coupled with a robust analytical technique such as HPLC or UV-Vis spectroscopy, is the recommended approach for obtaining accurate and reliable solubility data. The illustrative data presented herein serves as a scientifically grounded starting point for experimental investigations. For drug development professionals, a thorough experimental determination of this compound's solubility in a wider range of pharmaceutically acceptable solvents, including co-solvent systems and biorelevant media, will be a critical next step in evaluating its potential as a drug candidate.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

Sources

Mechanism of action of Morpholin-4-YL-(4-methyl)phenyl-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Morpholin-4-YL-(4-methyl)phenyl-acetic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic potential of this compound derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current understanding, outlines key experimental methodologies, and offers insights into the structure-activity relationships that govern the efficacy of this promising class of compounds.

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-like characteristics.[1][2][3] Its presence in a molecule can improve aqueous solubility, metabolic stability, and bioavailability, making it a desirable building block for novel therapeutic agents.[4][5] The morpholine moiety is a component of numerous approved drugs with a wide range of pharmacological activities, including anticancer, antidepressant, and anti-inflammatory effects.[6] The class of compounds represented by this compound combines this versatile heterocycle with a substituted phenylacetic acid, a classic pharmacophore for anti-inflammatory agents. This guide will delve into the specific mechanisms by which these derivatives are thought to exert their biological effects.

Molecular Architecture and Physicochemical Properties

The core structure of this compound consists of three key moieties:

  • A Morpholine Ring: This six-membered heterocycle containing both nitrogen and oxygen atoms contributes to the compound's polarity and ability to form hydrogen bonds, which can influence solubility and interactions with biological targets.[7]

  • A 4-Methylphenyl (p-tolyl) Group: The aromatic ring provides a lipophilic character, which is crucial for membrane permeability and hydrophobic interactions within target protein binding sites. The para-methyl substituent can further enhance this lipophilicity and may play a role in defining the compound's selectivity and potency.[2]

  • An Acetic Acid Moiety: The carboxylic acid group is a key functional group, often found in non-steroidal anti-inflammatory drugs (NSAIDs), that can participate in crucial binding interactions with target enzymes, such as cyclooxygenases.

This specific combination of functional groups results in a molecule with a balanced profile of hydrophilicity and lipophilicity, a key consideration in drug design for optimizing pharmacokinetic and pharmacodynamic properties.[5][7]

Table 1: Physicochemical Properties of the Parent Compound
PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₃[7]
Molecular Weight235.28 g/mol [7]
FormSolid
Melting Point~162-164°C[7]
Predicted Boiling Point~365.6°C[7]

Core Mechanism of Action: Anti-Inflammatory and Analgesic Effects

The primary therapeutic potential of this compound derivatives lies in their anti-inflammatory and analgesic properties.[4][8] The proposed mechanisms are multifaceted, primarily involving the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A principal mechanism for many phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[6][9] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.

Derivatives of this compound are hypothesized to act as inhibitors of these enzymes. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10][11] The morpholine and 4-methylphenyl moieties likely play a significant role in orienting the molecule within the active site of the COX enzymes to achieve potent and potentially selective inhibition.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivative Morpholin-4-YL-(4-methyl)phenyl- acetic acid derivative Derivative->COX_Enzymes Inhibition

Caption: Proposed COX Inhibition Pathway.

Modulation of Inflammatory Cytokines

Beyond COX inhibition, these derivatives may also exert their anti-inflammatory effects by modulating the production of key signaling molecules called cytokines. This can involve:

  • Suppression of Pro-inflammatory Cytokines: Studies on structurally related compounds suggest the potential to decrease the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12]

  • Enhancement of Anti-inflammatory Cytokines: There is also the possibility of upregulating anti-inflammatory cytokines, such as Transforming Growth Factor-beta 1 (TGF-β1), which plays a role in resolving inflammation and promoting tissue repair.[12]

This cytokine-modulatory effect suggests a broader mechanism of action that goes beyond the inhibition of prostaglandin synthesis.

Cytokine_Modulation Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) Immune_Cells->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokines (e.g., TGF-β1) Immune_Cells->Anti_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation Suppression Derivative Morpholin-4-YL-(4-methyl)phenyl- acetic acid derivative Derivative->Pro_inflammatory Derivative->Anti_inflammatory

Caption: Cytokine Modulation Pathway.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for a comprehensive evaluation.

In Vitro Assays

A. COX Inhibition Assay

  • Objective: To determine the inhibitory potency (IC₅₀) of the derivatives against COX-1 and COX-2.

  • Methodology:

    • Purified recombinant human COX-1 or COX-2 enzyme is used.

    • The enzyme is pre-incubated with various concentrations of the test compound or a reference drug (e.g., Indomethacin).

    • The reaction is initiated by adding arachidonic acid as the substrate.

    • The production of prostaglandin E₂ (PGE₂) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting inhibition versus compound concentration.

B. Antioxidant Activity (DPPH Assay)

  • Objective: To assess the free radical scavenging ability of the compounds.

  • Methodology:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The decrease in absorbance is measured spectrophotometrically.

    • The percentage of scavenging activity is calculated relative to a control.[7]

In Vivo Models

A. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the acute anti-inflammatory activity.

  • Methodology:

    • Rodents (typically rats or mice) are administered the test compound or a vehicle control, usually intraperitoneally or orally.

    • After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation.

    • The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours post-carrageenan injection) using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group to the control group.[12]

B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation

  • Objective: To assess the effect on systemic inflammation and cytokine production.

  • Methodology:

    • Animals are treated with the test compound or vehicle.

    • LPS is administered intraperitoneally to induce a systemic inflammatory response.

    • After a specific time, blood samples are collected.

    • Serum levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-10, TGF-β1) are quantified using ELISA kits.[12]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation COX_Assay COX-1/COX-2 Inhibition Assay DPPH_Assay DPPH Antioxidant Assay Paw_Edema Carrageenan-Induced Paw Edema COX_Assay->Paw_Edema DPPH_Assay->Paw_Edema LPS_Model LPS-Induced Systemic Inflammation Data_Analysis Data Analysis & SAR Elucidation Paw_Edema->Data_Analysis LPS_Model->Data_Analysis Synthesis Compound Synthesis & Characterization Synthesis->COX_Assay Synthesis->DPPH_Assay

Caption: General Experimental Workflow.

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives is significantly influenced by the nature and position of substituents on the core structure.[2] For this compound derivatives, key SAR considerations include:

  • Substituents on the Phenyl Ring: The presence of the 4-methyl group is thought to be important for potency.[2] Altering the electronic and steric properties of this substituent can modulate activity and selectivity.

  • Modifications of the Acetic Acid Chain: Esterification or amidation of the carboxylic acid group can affect the compound's prodrug potential, solubility, and binding interactions.

  • Substitution on the Morpholine Ring: While the parent compound is unsubstituted on the morpholine ring, adding substituents could influence its conformation and pharmacokinetic properties.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant anti-inflammatory and analgesic potential. Their mechanism of action is likely centered on the inhibition of COX enzymes and the modulation of inflammatory cytokine pathways. Future research should focus on synthesizing a broader range of analogues to refine the structure-activity relationship, with a particular emphasis on achieving high selectivity for COX-2. Further elucidation of their effects on various signaling cascades will provide a more complete understanding of their therapeutic potential and could lead to the development of novel and safer anti-inflammatory drugs.

References

  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Retrieved from [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Di Micco, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Dravyakar, B. R., et al. (2019). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from [Link]

  • Baghdad Science Journal. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. NIH. Retrieved from [Link]

  • PubMed. (2018). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. PubMed. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

Sources

Whitepaper: The "Magic Methyl" Effect in Action: Elucidating the Role of the para-Methyl Group in the Bioactivity of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, small structural modifications can elicit profound changes in the biological activity of a molecule. The addition of a single methyl group—often termed the "magic methyl" effect—is a cornerstone strategy in lead optimization, capable of dramatically enhancing potency, selectivity, and pharmacokinetic properties.[1][2] This technical guide provides an in-depth examination of this phenomenon through the lens of a specific molecular scaffold: Morpholin-4-YL-(4-methyl)phenyl-acetic acid. By systematically dissecting the physicochemical, pharmacodynamic, and pharmacokinetic contributions of the para-methyl group, we present a framework for understanding its critical role. This document serves as a guide for researchers, outlining the key hypotheses governing the methyl effect and detailing the experimental workflows required to validate them, thereby offering a practical roadmap for rational drug design and development.

Introduction

The Morpholin-4-YL-phenyl-acetic acid scaffold represents a confluence of two privileged structures in drug discovery. The phenylacetic acid moiety is a core component of numerous therapeutic agents, including the widely recognized non-steroidal anti-inflammatory drug (NSAID) diclofenac.[3][4] The morpholine ring is a versatile heterocycle frequently incorporated into centrally active agents to improve physicochemical properties such as solubility and to enhance blood-brain barrier permeability.[5][6]

The central inquiry of this guide revolves around a subtle yet pivotal modification to this scaffold: the introduction of a methyl group at the para-position of the phenyl ring. This modification transforms the parent compound, Morpholin-4-YL-phenyl-acetic acid, into its methylated analog. Such a change is a classic example of a Structure-Activity Relationship (SAR) investigation, a fundamental process in medicinal chemistry that seeks to understand how a molecule's chemical structure correlates with its biological activity.[7]

The objective of this guide is to provide a comprehensive, field-proven framework for evaluating the multifaceted role of this para-methyl group. We will explore its impact from first principles—analyzing its effects on the molecule's physical and chemical properties—and then formulate testable hypotheses regarding its influence on biological interactions. Finally, we will detail a rigorous, self-validating experimental plan to elucidate its precise contribution to the compound's overall bioactivity profile.

The Physicochemical Impact of para-Methylation

The addition of a methyl group to an aromatic ring, while seemingly minor, fundamentally alters the molecule's physicochemical profile. These changes are the root cause of any observed modulation in biological activity.

  • Increased Lipophilicity: The methyl group is a non-polar, lipophilic fragment. Its introduction increases the molecule's overall lipophilicity, which is quantified by the partition coefficient (LogP). This can enhance membrane permeability and facilitate entry into hydrophobic binding pockets but may also increase metabolic liability or off-target binding if not optimized.[1]

  • Steric Bulk: The methyl group occupies a defined volume, introducing steric hindrance that can influence how the molecule docks with its biological target. It can either create a beneficial interaction within a complementary pocket or cause a steric clash that prevents optimal binding.[7][8]

  • Electronic Effects: As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect. This can subtly alter the electron density of the aromatic ring, potentially influencing interactions such as π-π stacking.[2]

The structural difference between the parent compound and its methylated analog is illustrated below.

Caption: Structural comparison of the parent and para-methylated compounds.

Table 1: Predicted Physicochemical Properties
PropertyMorpholin-4-YL-phenyl-acetic acidThis compoundImpact of Methyl Group
Molecular FormulaC₁₂H₁₅NO₃C₁₃H₁₇NO₃+ CH₂
Molecular Weight221.25 g/mol 235.28 g/mol + 14.03 g/mol
cLogP (predicted)~1.0~1.5Increased Lipophilicity
Polar Surface Area52.9 Ų52.9 ŲNo Change
H-Bond Donors11No Change
H-Bond Acceptors44No Change

Formulating Key Hypotheses

Based on established principles of medicinal chemistry, the observed effects of the para-methyl group can be attributed to three primary mechanistic hypotheses.[1][2] A robust experimental plan must be designed to systematically test each one.

Hypotheses cluster_PD Pharmacodynamics (Potency & Affinity) cluster_PK Pharmacokinetics (Metabolism & Stability) Start Para-Methyl Group Addition Hypo_A Hypothesis A Hydrophobic Interaction The methyl group occupies a specific hydrophobic pocket in the target's active site, displacing water and increasing binding affinity (ΔG). Start->Hypo_A Hypo_C Hypothesis C Conformational Restriction The methyl group restricts bond rotation, pre-organizing the molecule into a lower-energy, bioactive conformation for optimal target engagement. Start->Hypo_C Hypo_B Hypothesis B Metabolic Shielding The methyl group blocks the para-position, a common site for CYP450-mediated aromatic hydroxylation, thus preventing metabolic inactivation and increasing the compound's half-life. Start->Hypo_B

Caption: Key hypotheses for the role of the para-methyl group.

A Framework for Experimental Validation

To rigorously test these hypotheses, a multi-step experimental workflow is essential. The causality behind each step is to build a complete picture of the methyl group's influence, from molecular interaction to cellular effect, while ensuring data integrity through orthogonal validation.

Workflow synthesis Step 1: Synthesis | Synthesize both methylated and non-methylated compounds for direct comparison. pd_eval Step 2: Pharmacodynamic Evaluation | Assess direct target interaction and potency. synthesis->pd_eval pk_eval Step 3: Pharmacokinetic Evaluation | Investigate metabolic stability and profile. pd_eval->pk_eval sub_pd 3.2.1 Primary Bioassay (IC50) 3.2.2 Orthogonal Biophysical Assay (KD) pd_eval->sub_pd cell_eval Step 4: Cellular Activity & Safety | Confirm activity in a biological context and rule out toxicity. pk_eval->cell_eval sub_pk 3.3.1 Metabolic Stability (HLM) 3.3.2 Metabolite ID (LC-MS/MS) pk_eval->sub_pk interpretation Step 5: Data Synthesis & Interpretation | Integrate all data to determine the primary role of the methyl group. cell_eval->interpretation sub_cell 3.4.1 Cell-Based Potency (EC50) 3.4.2 Cytotoxicity Assay cell_eval->sub_cell

Caption: A comprehensive workflow for experimental validation.

Synthesis of Test Compounds

The foundational step is the chemical synthesis of both This compound and its essential counterpart, Morpholin-4-YL-phenyl-acetic acid .[9][10] High purity (>95%) of both compounds is critical to ensure that any observed differences in bioactivity are attributable solely to the presence or absence of the methyl group.

Pharmacodynamic Evaluation (Testing Hypotheses A & C)

This stage aims to quantify the direct interaction between the compounds and their biological target. The choice of a primary assay depends on the target class (e.g., enzyme, receptor). For this guide, we will use a generic kinase inhibition model.

Protocol 3.2.1: Primary Bioassay – Kinase Inhibition Assay

  • Objective: To determine the concentration at which each compound inhibits 50% of the target kinase activity (IC50).

  • Methodology:

    • Prepare a series of 10-point, 3-fold serial dilutions for each compound in DMSO, starting from 100 µM.

    • In a 384-well plate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and the test compounds.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Stop the reaction and measure the fluorescence, which correlates with the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Rationale: This assay provides the first quantitative measure of potency. A significantly lower IC50 for the methylated compound would be initial evidence supporting Hypothesis A or C.[11]

Protocol 3.2.2: Orthogonal Validation – Surface Plasmon Resonance (SPR)

  • Objective: To obtain a direct measure of binding affinity (KD) and kinetics (kon, koff), independent of enzyme activity.

  • Methodology:

    • Immobilize the purified target kinase onto a sensor chip.

    • Flow a series of concentrations of each compound across the chip surface.

    • Measure the change in the refractive index at the surface in real-time, which is proportional to the mass of the compound binding to the immobilized protein.

    • After the association phase, flow buffer alone to measure the dissociation of the compound.

    • Fit the resulting sensorgrams to a 1:1 binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

  • Rationale: SPR is a self-validating system that confirms a direct physical interaction. It provides deeper mechanistic insight; for example, a slower koff for the methylated compound would suggest it forms a more stable complex with the target, strongly supporting the hypotheses of enhanced hydrophobic interaction or conformational lock.

Pharmacokinetic Evaluation (Testing Hypothesis B)

This stage assesses the metabolic fate of the compounds, directly testing the "metabolic shielding" hypothesis.

Protocol 3.3.1: In Vitro Metabolic Stability Assay

  • Objective: To measure the rate at which the compounds are metabolized by liver enzymes.

  • Methodology:

    • Incubate a low concentration (e.g., 1 µM) of each compound with human liver microsomes (HLM), which contain a high concentration of CYP450 enzymes.

    • The reaction requires the cofactor NADPH, so prepare parallel incubations with and without NADPH as a control.

    • Incubate at 37°C. At multiple time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with cold acetonitrile containing an internal standard.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

    • Plot the natural log of the percent parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

  • Rationale: A significantly longer half-life for the para-methylated compound compared to the non-methylated analog is direct evidence of increased metabolic stability, supporting Hypothesis B.[12]

Protocol 3.3.2: Metabolite Identification

  • Objective: To identify the major metabolites of each compound to understand the metabolic pathways.

  • Methodology:

    • Perform a scaled-up version of the metabolic stability assay with a longer incubation time (e.g., 90 minutes).

    • Analyze the samples using high-resolution LC-MS/MS.

    • Search the data for potential metabolites by looking for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation/hydroxylation).

    • Confirm the structure of any identified metabolites using MS/MS fragmentation patterns.

  • Rationale: The key outcome is to determine if the non-methylated compound primarily undergoes para-hydroxylation. If this metabolite is abundant for the parent compound but absent or significantly reduced for the methylated analog, it provides definitive proof of the metabolic shielding mechanism (Hypothesis B).

Cellular Activity and Cytotoxicity Assessment

This final stage validates the biochemical findings in a more biologically relevant cellular context.

Protocol 3.4.1: Cell-Based Potency Assay

  • Objective: To measure the functional activity of the compounds in a cellular system (EC50).

  • Methodology:

    • Use a cell line where the target kinase is known to drive a specific phenotype (e.g., proliferation).

    • Treat the cells with a dose-response curve of each compound for 72 hours.

    • Measure the endpoint, such as cell viability, using an assay like CellTiter-Glo®, which quantifies ATP levels.

    • Normalize the data and fit to a dose-response curve to determine the EC50 value.

  • Rationale: This assay confirms that the biochemical potency translates into a functional effect in a living cell. The EC50 values should correlate with the IC50 values if the compounds have good cell permeability.

Protocol 3.4.2: Cytotoxicity Assay

  • Objective: To ensure that the observed activity is due to specific target engagement and not general cellular toxicity.

  • Methodology:

    • Use a control cell line that does not depend on the target kinase for survival.

    • Perform the same dose-response treatment as in the potency assay.

    • Measure cell viability.

  • Rationale: An ideal compound will show high potency in the target-driven cell line (low EC50) and low potency in the control cell line (high EC50). This demonstrates on-target activity and a clean safety profile, a critical aspect of trustworthiness in drug development.[13]

Data Synthesis and Interpretation

The power of this framework lies in the integrated analysis of the data. A summary table should be constructed to allow for a clear, at-a-glance comparison of the two compounds across all assays.

Table 2: Hypothetical Data Summary for SAR Analysis
ParameterAssayMorpholin-4-YL-phenyl-acetic acidThis compoundInterpretation of Difference
Potency (PD) Kinase Assay (IC50)500 nM50 nM10-fold increase in potency
Binding (PD) SPR (KD)450 nM40 nM11-fold increase in affinity
Stability (PK) HLM Stability (t½)25 min> 120 min> 5-fold increase in stability
Metabolism (PK) Metabolite IDMajor para-OH metabolitepara-OH metabolite absentConfirms metabolic shielding
Cellular Potency Cell-Based Assay (EC50)800 nM75 nM10.7-fold increase in potency
Safety Cytotoxicity (CC50)> 20 µM> 20 µMNot cytotoxic at active doses
  • Hypotheses A & C are supported: The 11-fold improvement in direct binding affinity (KD) confirms that the methyl group enhances the molecular interaction with the target, likely through favorable hydrophobic contacts or by enforcing a more bioactive conformation.

  • Hypothesis B is supported: The dramatic increase in metabolic half-life and the disappearance of the para-hydroxylated metabolite provide definitive evidence that the methyl group is acting as a metabolic shield.

Conclusion

The para-methyl group on this compound is far more than a simple structural addition; it is a critical determinant of the molecule's biological potential. Through its combined effects on lipophilicity, steric profile, and metabolic stability, it can simultaneously enhance target affinity and prolong systemic exposure. This guide has provided a comprehensive framework for dissecting these contributions, outlining a logical progression from theoretical principles to testable hypotheses and robust experimental validation. By applying this systematic approach, researchers and drug development professionals can effectively harness the power of subtle chemical modifications like the "magic methyl" to design safer, more efficacious therapeutic agents.

References

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

  • Pang, Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... [Link]

  • ChemHelp ASAP. (2023). Isosteres & Bioisosteres in Lead Optimization. YouTube. [Link]

  • National Institutes of Health (NIH). (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • Leung, C., et al. (n.d.). Methyl Effects on Protein–Ligand Binding. National Institutes of Health (NIH). [Link]

  • Semantic Scholar. (n.d.). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. [Link]

  • Moshkov, N., et al. (2023). Predicting compound activity from phenotypic profiles and chemical structures. National Institutes of Health (NIH). [Link]

  • ResearchGate. (n.d.). The potentially bioisosteric replacement[3][14] from methyl.... [Link]

  • Dai, L., et al. (n.d.). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. National Institutes of Health (NIH). [Link]

  • Oprea, T. I., et al. (n.d.). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • National Institutes of Health (NIH). (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]

  • ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]

  • de Lacerda, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health (NIH). [Link]

  • Klein, A. B., et al. (n.d.). Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. PubMed. [Link]

  • bioRxiv. (2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells. [Link]

  • Chiba, J., et al. (2005). Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. PubMed. [Link]

  • ScienceDirect. (n.d.). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. [Link]

  • Sahu, P., et al. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

  • Al-Hadiya, B. (2010). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. National Institutes of Health (NIH). [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Metabolism, Pharmacokinetics and Toxicity of Functional Groups. [Link]

  • ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions. [Link]

  • S. S. G., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (NIH). [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure of a new phenyl(morpholino)methanethione derivative: 4-[(morpholin-4-yl)carbothioyl]benzoic acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • International journal of health sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • PubChem. (n.d.). Morpholin-4-yl-phenyl-acetic acid. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

Sources

Methodological & Application

Synthesis of anticancer agents from Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Strategic Synthesis of Novel Anticancer Agents from Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract: This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel anticancer agents using this compound as a versatile starting scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates and for its role in targeting key cancer signaling pathways.[1][2][3][4] This document details the scientific rationale behind derivatization strategies, provides robust, step-by-step protocols for synthesis and characterization, and outlines a workflow for preliminary biological evaluation against cancer cell lines. The focus is on developing inhibitors targeting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[5]

Introduction: The Morpholine Scaffold in Oncology

The morpholine ring is an essential pharmacophore in modern drug discovery, featured in numerous FDA-approved drugs.[6][7] Its utility stems from its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of a molecule.[4] In oncology, morpholine-containing compounds have emerged as potent inhibitors of critical signaling proteins, particularly kinases like Phosphatidylinositol 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR).[5][8]

The starting material, This compound (herein referred to as MMPA ), serves as an ideal scaffold for generating a library of potential anticancer agents.[9][10] It possesses two key features:

  • The Morpholine Moiety: This group can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases and improve drug-like properties.

  • The Carboxylic Acid Handle: This functional group is a versatile anchor for synthetic modification, allowing for the straightforward creation of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

This guide focuses on leveraging MMPA to synthesize a series of amide derivatives and evaluating their potential as anticancer agents.

Rationale for Derivative Design & SAR Strategy

The central hypothesis is that by coupling MMPA with various biologically relevant amines, we can generate novel derivatives that exhibit potent and selective anticancer activity. The primary goal is to probe the SAR of the region connected to the carboxylic acid.

Key Strategic Considerations:

  • Target Pathway: The PI3K/Akt/mTOR pathway is a well-validated target in oncology.[5] Dysregulation of this pathway is a hallmark of many cancers. We will design derivatives with structural motifs known to interact with the active sites of PI3K isoforms or mTOR.

  • Amide Coupling: Amide bond formation is a robust and well-understood reaction. By coupling MMPA with a diverse set of primary and secondary amines (e.g., substituted anilines, benzylamines), we can systematically modify the steric and electronic properties of the final compounds.

  • Structure-Activity Relationship (SAR): The primary objective is to understand how different substituents affect biological activity. For instance, adding electron-withdrawing or -donating groups to an aniline fragment can modulate binding affinity and cellular potency.[11] Previous studies have shown that such modifications can significantly impact inhibitory concentrations (IC₅₀).[5]

The overall synthetic workflow is depicted below.

G MMPA Morpholin-4-YL- (4-methyl)phenyl-acetic acid (MMPA) Coupling Amide Coupling (EDCI, HOBt) MMPA->Coupling Amine Diverse Amine Library (R-NH₂) Amine->Coupling Library Novel Amide Derivative Library Coupling->Library Purify Purification (Chromatography) Library->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize BioAssay Biological Evaluation (Cytotoxicity, Kinase Assay) Characterize->BioAssay

Caption: General workflow for the synthesis and evaluation of anticancer agents from MMPA.

Synthetic Protocols & Methodologies

This section provides detailed, self-validating protocols for the synthesis and characterization of MMPA derivatives.

Protocol 3.1: General Procedure for Synthesis of Amide Derivatives via EDCI/HOBt Coupling

This protocol describes a standard and highly efficient method for forming an amide bond between MMPA and a selected amine.

Materials:

  • This compound (MMPA)

  • Target Amine (e.g., 4-fluoroaniline)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add MMPA (1.0 eq.).

  • Solvent Addition: Dissolve the MMPA in anhydrous DCM (approx. 0.1 M concentration). Stir until fully dissolved.

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the activated carboxylic acid and the coupling agents.

  • Activation: Add HOBt (1.2 eq.) and EDCI (1.2 eq.) to the solution. Stir at room temperature for 20-30 minutes. The solution may turn slightly cloudy.

    • Rationale: MMPA reacts with EDCI to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is more stable and less prone to side reactions (like N-acylurea formation) while being highly reactive towards the amine.

  • Amine Addition: In a separate vial, dissolve the target amine (1.1 eq.) and DIPEA (2.0 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the activated MMPA mixture.

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDCI and any acid generated during the reaction, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted HOBt and MMPA), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 3.2: Characterization of Synthesized Compounds

To ensure the identity and purity of each synthesized derivative, a standard set of analytical techniques must be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of all expected protons and their chemical environment. Integration should match the number of protons.

    • ¹³C NMR: Confirms the presence of all unique carbon atoms.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition (e.g., via ESI-TOF).

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the final compound. A pure compound should show a single major peak (typically >95% purity is desired for biological testing).

Biological Evaluation Workflow

After synthesis and characterization, the novel compounds must be evaluated for their anticancer potential.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor MMPA Derivative Inhibitor->PI3K Inhibitor->mTORC1

Sources

Application Notes and Protocols for the Development of Morpholin-4-YL-(4-methyl)phenyl-acetic Acid as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Pursuing Morpholin-4-YL-(4-methyl)phenyl-acetic Acid

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Morpholine and its derivatives have emerged as a "privileged pharmacophore" in medicinal chemistry, valued for their ability to improve the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, can enhance solubility, bioavailability, and metabolic stability, while also providing a key interaction point with biological targets.[2]

Concurrently, phenylacetic acid and its derivatives are known to possess inherent antimicrobial properties.[3][4][5][6] Phenylacetic acid can disrupt the cell membrane integrity of bacteria, leading to leakage of essential intracellular components and ultimately cell death.[5] The combination of these two moieties in This compound presents a compelling strategy for the creation of a novel antimicrobial compound. The para-methyl substitution on the phenyl ring may further enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.[7]

These application notes provide a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of this compound, intended for researchers and drug development professionals in the field of infectious diseases. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for the investigation of this promising compound.

I. Synthesis of this compound

The synthesis of the target compound can be efficiently achieved through a two-step process, beginning with the bromination of 4-methylphenylacetic acid, followed by nucleophilic substitution with morpholine.

Step 1: Synthesis of 2-Bromo-2-(4-methylphenyl)acetic Acid

This initial step involves the alpha-bromination of 4-methylphenylacetic acid, a reaction analogous to the Hell-Volhard-Zelinsky reaction.

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add 4-methylphenylacetic acid (1 equivalent) and a catalytic amount of red phosphorus to the flask.

  • Bromination: Slowly add bromine (1.1 equivalents) to the reaction mixture via the dropping funnel.

  • Reaction: Gently heat the mixture to 80-90°C. The reaction is typically complete within 8-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully add water to quench any remaining bromine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any residual bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-2-(4-methylphenyl)acetic acid. Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound

The final step involves the nucleophilic substitution of the alpha-bromo group with morpholine.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-bromo-2-(4-methylphenyl)acetic acid (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base and Nucleophile: Add morpholine (2.5 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents), to the reaction mixture. The excess morpholine acts as both a nucleophile and a scavenger for the HBr byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any salts. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification: The final compound can be purified by column chromatography on silica gel or by recrystallization to obtain this compound of high purity.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nucleophilic Substitution 4-methylphenylacetic_acid 4-methylphenylacetic acid Bromine_Phosphorus Br2, Red P 4-methylphenylacetic_acid->Bromine_Phosphorus 2-bromo-2-(4-methylphenyl)acetic_acid 2-Bromo-2-(4-methylphenyl)acetic acid Bromine_Phosphorus->2-bromo-2-(4-methylphenyl)acetic_acid Morpholine_Base Morpholine, Base 2-bromo-2-(4-methylphenyl)acetic_acid->Morpholine_Base Final_Product This compound Morpholine_Base->Final_Product

Caption: Synthetic workflow for this compound.

II. Characterization of the Synthesized Compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm.[8] The protons on the carbons adjacent to the oxygen will appear at a lower field compared to those adjacent to the nitrogen. The aromatic protons of the 4-methylphenyl group will appear as two doublets in the aromatic region (around 7.0-7.5 ppm). A singlet for the methyl group protons will be observed around 2.3 ppm. The alpha-proton on the acetic acid moiety will also be present as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the morpholine ring, the aromatic ring, the methyl group, the carboxylic acid, and the alpha-carbon. The carbons of the morpholine ring typically appear in the range of 45-70 ppm.[8]

2. Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the synthesized compound. The expected molecular ion peak [M+H]⁺ for C₁₃H₁₇NO₃ would be approximately 236.13 g/mol .

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1730 cm⁻¹), and C-O-C stretching from the morpholine ether linkage (around 1115 cm⁻¹).

4. Purity Analysis:

High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A purity of ≥95% is generally considered suitable for biological assays.

III. In Vitro Antimicrobial Activity Assessment

The following protocols are designed to evaluate the antimicrobial efficacy of this compound against a panel of clinically relevant bacterial strains.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for MIC determination.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). .

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Protocol Start Start: MIC Determination Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilutions Prepare Serial Dilutions of Compound in 96-well plate Prepare_Inoculum->Serial_Dilutions Inoculate_Plate Inoculate Plate with Bacteria (Final conc. ~5x10^5 CFU/mL) Serial_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

B. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination: After reading the MIC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

The results of the MIC and MBC assays should be summarized in a table for easy comparison of the compound's activity against different bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Enterococcus faecalisPositive

IV. Preliminary Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of a new antimicrobial compound to mammalian cells to assess its therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.

Protocol:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium and conditions until confluent.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Cytotoxicity_Assay Start Start: Cytotoxicity Assessment Seed_Cells Seed Mammalian Cells in 96-well plate Start->Seed_Cells Compound_Treatment Treat Cells with Serial Dilutions of Compound Seed_Cells->Compound_Treatment Incubate_Cells Incubate for 24-48h Compound_Treatment->Incubate_Cells MTT_Addition Add MTT Reagent (Incubate 2-4h) Incubate_Cells->MTT_Addition Solubilize Add Solubilizing Agent MTT_Addition->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Sources

Morpholin-4-YL-(4-methyl)phenyl-acetic acid as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Morpholin-4-YL-(4-methyl)phenyl-acetic Acid Scaffold in Medicinal Chemistry

Introduction: The Value of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold."[1] Its frequent appearance in approved drugs and clinical candidates is a testament to its desirable properties. The morpholine ring often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles to parent molecules.[1][2] This guide focuses on a specific and highly versatile building block: This compound . This compound serves not as an end-product therapeutic, but as a strategic starting point for the synthesis of vast chemical libraries, enabling the exploration of diverse biological targets.

This document provides a senior scientist's perspective on the practical application of this scaffold. We will delve into its synthesis, derivatization strategies, and the downstream protocols for evaluating the biological activity of its analogs. The causality behind experimental choices is emphasized, providing a robust framework for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their discovery programs.

Core Scaffold: Physicochemical Properties and Structural Analysis

This compound (CAS: 490026-98-7) is a solid compound at room temperature with a molecular weight of 235.28 g/mol and the chemical formula C₁₃H₁₇NO₃.[3] Its structure is a deliberate convergence of functionalities, each offering distinct advantages for drug design.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[3]
Molecular Weight 235.28 g/mol [3]
CAS Number 490026-98-7[3]
Physical State Solid[3]
Melting Point ~162-164°C[3]

Structural Breakdown and Rationale:

  • Morpholine Ring: This saturated heterocycle is a cornerstone of its utility. The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center. Crucially, the morpholine moiety is known to improve the solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[2]

  • Phenyl Ring: This aromatic group provides a rigid core and can engage in crucial π-π stacking or hydrophobic interactions within a target protein's binding pocket.

  • Para-methyl Group: The methyl substituent on the phenyl ring is not merely decorative. It influences the electronic properties of the ring and adds lipophilicity. Its specific placement allows chemists to probe a defined region of a binding site and can block undesirable metabolic oxidation on the phenyl ring.

  • Acetic Acid Moiety: This carboxylic acid is the primary synthetic "handle." It provides a reactive site for straightforward chemical modifications, most commonly amide bond formation, allowing for the facile introduction of diverse chemical functionalities to build a compound library.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a direct nucleophilic substitution reaction. The rationale is to combine a readily available phenylacetic acid derivative with morpholine.

cluster_start Starting Materials cluster_process Reaction cluster_result Product A 2-Bromo-(4-methyl)phenyl-acetic acid C Nucleophilic Substitution A->C B Morpholine B->C D This compound C->D Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: General workflow for the synthesis of the core scaffold.

Protocol 2.1: Synthesis of this compound

Principle: This protocol describes the synthesis via nucleophilic substitution of a halogenated phenylacetic acid with morpholine. The morpholine nitrogen acts as a nucleophile, displacing the bromide on the alpha-carbon of the acetic acid moiety. An inorganic base is used to neutralize the HBr generated during the reaction.

Materials & Reagents:

  • 2-Bromo-(4-methyl)phenyl-acetic acid

  • Morpholine (≥ 2 equivalents)

  • Potassium Carbonate (K₂CO₃) (≥ 2 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-bromo-(4-methyl)phenyl-acetic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add morpholine (2.2 eq) dropwise to the stirring suspension. The excess morpholine acts as both a reactant and a scavenger for any acid byproducts.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Wash the aqueous layer with ethyl acetate (2x). This step is to remove any non-polar, non-acidic impurities. Discard the organic layers.

  • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate out of the solution. The choice of a strong acid ensures complete protonation of the carboxylate.

  • Extract the acidified aqueous layer with ethyl acetate (3x). The protonated product is now soluble in the organic phase.

  • Combine the organic extracts and wash with brine (1x). This removes residual water and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) to yield the final product.

Self-Validation (Trustworthiness):

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The spectral data should be consistent with the expected structure of this compound.

  • Melting Point: The measured melting point should be sharp and consistent with the literature value (~162-164°C).[3]

Derivatization Strategies for Library Development

The true power of this scaffold lies in its capacity for derivatization. The carboxylic acid group is an ideal launching point for creating a library of analogs for screening against biological targets.

cluster_reactions Derivatization Reactions cluster_products Diverse Chemical Library Scaffold Core Scaffold Morpholin-4-YL-(4-methyl) phenyl-acetic acid Amide Amide Coupling Scaffold->Amide R-NH₂ Coupling Agents (e.g., HATU, EDCI) Ester Esterification Scaffold->Ester R-OH Acid Catalyst LibraryAmide Amide Derivatives Amide->LibraryAmide LibraryEster Ester Derivatives Ester->LibraryEster

Caption: Key derivatization strategies from the core scaffold.

Protocol 3.1: Parallel Amide Library Synthesis

Principle: Amide coupling is a robust and widely used reaction in medicinal chemistry. This protocol utilizes a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which facilitates efficient amide bond formation under mild conditions with minimal side products. This method is ideal for parallel synthesis to quickly generate a library of compounds.

Materials & Reagents:

  • This compound (Scaffold)

  • A diverse set of primary and secondary amines (R-NH₂)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block or individual reaction vials

  • Preparative HPLC for purification

Procedure (per reaction well/vial):

  • In a reaction vial, dissolve the scaffold (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq). The slight excess of the amine ensures the complete consumption of the more valuable scaffold.

  • Add DIPEA (3.0 eq). This non-nucleophilic base is crucial for activating the coupling agent and neutralizing acids formed.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it to the reaction mixture. Adding the coupling agent last initiates the reaction.

  • Seal the vial/well and shake at room temperature for 12-18 hours.

  • Upon completion, the crude reaction mixtures can be directly purified by mass-directed preparative HPLC to yield the final amide derivatives.

Self-Validation (Trustworthiness):

  • Quality Control: Each purified compound must be analyzed by LC-MS to confirm its identity (correct mass) and purity (typically >95%) before being submitted for biological screening.

Protocols for Biological Evaluation

Derivatives of the morpholine scaffold have shown a wide range of biological activities, including anti-inflammatory and anticancer effects.[3][4][5] The following are representative protocols for primary screening.

Protocol 4.1: In Vitro Anti-Inflammatory Screening (Nitric Oxide Assay)

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce inflammatory mediators, including nitric oxide (NO). This assay measures the ability of a test compound to inhibit LPS-induced NO production, a hallmark of anti-inflammatory activity.[5] NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

Materials & Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Part A: Sulfanilamide in H₃PO₄; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor like Dexamethasone). The pre-treatment allows the compound to enter the cells before the inflammatory stimulus.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control (untreated) wells.

  • Incubation: Incubate the plate for another 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value (the concentration at which the compound inhibits 50% of NO production).

Self-Validation (Trustworthiness):

  • Cytotoxicity Check: It is critical to ensure that the observed reduction in NO is not due to cell death. A parallel cytotoxicity assay (e.g., MTS or MTT assay) should be run with the same compound concentrations. A compound is only considered a valid anti-inflammatory "hit" if it reduces NO at non-toxic concentrations.[5]

A Synthesized Library (Amide & Ester Derivatives) B Primary Screening (e.g., Anti-Inflammatory NO Assay) A->B C Cytotoxicity Assay (e.g., MTS/MTT) B->C Validate Hits D Hit Identification (Potent & Non-toxic Compounds) C->D E Secondary / Confirmatory Assays (e.g., Cytokine Profiling, Western Blot) D->E Confirm Mechanism F Lead Compound Selection E->F

Caption: A typical in vitro screening cascade for new compounds.

Structure-Activity Relationship (SAR) Analysis

After screening a library of derivatives, the next crucial step is to analyze the Structure-Activity Relationship (SAR). This involves correlating the structural changes made to the scaffold with the resulting biological activity.

For example, using the amide library synthesized in Protocol 3.1 and screened in Protocol 4.1, one could construct an SAR table.

Hypothetical SAR Data for Amide Derivatives in NO Inhibition Assay:

Compound IDR Group (from R-NH₂)NO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Scaffold -OH (acid)> 50> 50-
Deriv-01 Cyclopropyl15.2> 50> 3.3
Deriv-02 Benzyl8.545.15.3
Deriv-03 4-Fluoro-benzyl2.148.923.3
Deriv-04 3-Pyridyl-methyl5.7> 50> 8.7

Expert Interpretation of Hypothetical SAR:

  • Causality: The core scaffold itself is inactive, confirming that derivatization is necessary for activity.

  • Observation 1: Converting the acid to amides confers activity (compare Scaffold to Deriv-01 to -04).

  • Observation 2: Adding an aromatic ring (Deriv-02 vs. Deriv-01) improves potency, suggesting a beneficial hydrophobic or π-stacking interaction in the target's binding site.

  • Observation 3: Adding an electron-withdrawing fluorine atom to the benzyl ring (Deriv-03 vs. Deriv-02) dramatically increases potency. This could be due to enhanced binding affinity through a specific interaction (e.g., with a backbone amide) or by altering the conformation of the benzyl group.

  • Trustworthiness: The Selectivity Index (SI) is a critical parameter. A higher SI value (like in Deriv-03) is desirable, indicating that the compound's anti-inflammatory effect occurs at concentrations far below those that cause general cytotoxicity. This makes Deriv-03 a promising "hit" for further investigation.

Conclusion

This compound is a highly effective and strategically designed scaffold for medicinal chemistry. Its constituent parts provide a favorable combination of physicochemical properties and synthetic accessibility. By leveraging the carboxylic acid handle for parallel synthesis, researchers can rapidly generate diverse libraries of compounds. When coupled with robust biological screening protocols and careful SAR analysis, this scaffold serves as an excellent starting point for identifying novel hit compounds across a range of therapeutic areas, from inflammation to oncology.

References

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Jilani, J. A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. Available at: [Link]

  • Vasam, K., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Toma, M., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

Sources

Introduction: The Strategic Importance of Derivatizing Morpholin-4-YL-(4-methyl)phenyl-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the derivatization of the carboxylic acid group of Morpholin-4-YL-(4-methyl)phenyl-acetic acid, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols with a focus on scientific integrity and practical insights.

This compound is a versatile scaffold in medicinal chemistry, offering a key carboxylic acid functional group for modification. Derivatization of this group is a critical strategy in drug discovery for several reasons:

  • Modulation of Physicochemical Properties: Converting the carboxylic acid to various functional groups can significantly alter a compound's solubility, lipophilicity (LogP), and metabolic stability.

  • Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups or moieties that mimic its ability to interact with biological targets, potentially improving oral bioavailability and reducing metabolic liabilities.

  • Prodrug Strategies: Esterification is a common method to create prodrugs that can mask the polar carboxylic acid group, enhancing cell permeability and in vivo drug delivery.

  • Bioconjugation: The carboxylic acid serves as a handle for conjugation to other molecules, such as fluorescent probes, affinity tags, or larger biomolecules, to study the mechanism of action or create targeted drug delivery systems.

This guide provides a detailed overview of common and effective strategies for derivatizing the carboxylic acid group of this compound, with a focus on practical, field-proven protocols.

Part 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most common derivatization of a carboxylic acid in drug discovery, owing to its high stability and ability to participate in hydrogen bonding interactions.

Mechanism and Reagent Selection

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be "activated." This is typically achieved using carbodiimide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

To improve reaction efficiency and minimize side reactions, such as the formation of N-acylurea byproducts, an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is often added. These agents react with the O-acylisourea intermediate to form a more stable active ester, which then cleanly reacts with the amine.

EDC/NHS Coupling Protocol

This protocol describes a general method for the coupling of an amine to this compound using EDC and NHS.

Materials:

  • This compound

  • Amine of choice

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Activation: To the solution, add NHS (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. The reaction progress can be monitored by TLC to observe the formation of the NHS ester.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, followed by the addition of a non-nucleophilic base such as DIPEA or TEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Troubleshooting:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as EDC is moisture-sensitive.

    • Increase the equivalents of coupling reagents and amine.

    • Allow for a longer reaction time or gently heat the reaction mixture.

  • Formation of N-acylurea byproduct:

    • Ensure the NHS is added before or concurrently with the EDC to minimize the formation of the stable N-acylurea.

    • Purification by column chromatography is usually effective in removing this byproduct.

Caption: Workflow for EDC/NHS mediated amide bond formation.

Part 2: Esterification - Crafting Prodrugs and Modulating Properties

Esterification of the carboxylic acid group is a valuable strategy for creating prodrugs, improving membrane permeability, and fine-tuning the pharmacokinetic profile of a molecule.

Fischer Esterification

For simple, unhindered alcohols, the classic Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), can be effective.

Steglich Esterification

For more sensitive or sterically hindered alcohols, a milder method such as the Steglich esterification is preferred. This method utilizes DCC as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Steglich Esterification Protocol

Materials:

  • This compound

  • Alcohol of choice

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • 4-(dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of DCM.

    • Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired ester derivative.

Troubleshooting:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the equivalents of the alcohol and DCC.

  • Difficulty Removing DCU:

    • If DCU remains in the product after filtration, it can often be removed by recrystallization or careful column chromatography.

Application Notes and Protocols for Amide Coupling Reactions Involving Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, appearing in the structure of numerous pharmaceuticals due to its remarkable stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the drug discovery process.[3][4] This guide provides a detailed exploration of amide coupling reactions with a specific focus on Morpholin-4-YL-(4-methyl)phenyl-acetic acid , a versatile building block in the synthesis of bioactive molecules.[5][6]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice to enable the efficient and successful synthesis of novel amide-containing compounds. We will delve into the nuances of reagent selection, reaction optimization, and the underlying principles that govern this pivotal transformation.

Core Principles of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine to form an amide is generally not feasible due to the formation of a non-reactive carboxylate-ammonium salt.[7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[3] This activation is the central principle behind the vast array of available amide coupling reagents.[] The overall process can be visualized as a two-step sequence: activation of the carboxylic acid followed by nucleophilic attack by the amine.[3]

Choosing the Right Coupling Reagent: A Critical Decision

The selection of a coupling reagent is a critical parameter that significantly impacts the yield, purity, and stereochemical integrity of the final product.[9] The choice depends on several factors, including the steric and electronic properties of the carboxylic acid and amine, the presence of other functional groups, and the desired scale of the reaction.[10] Common classes of coupling reagents include:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][7]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are known for their high efficiency and low rates of racemization.[11][12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered the "gold standard" for its rapid kinetics and effectiveness with challenging substrates.[11][13]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for sterically hindered couplings.[9][12]

Featured Reagent: this compound

This compound (C₁₃H₁₇NO₃, MW: 235.28 g/mol ) is a valuable synthetic intermediate.[5] The presence of the morpholine moiety can enhance the solubility and pharmacokinetic properties of the final molecule.[6] This carboxylic acid can be effectively coupled with a variety of primary and secondary amines using standard amide coupling protocols.

General Protocol for Amide Coupling with this compound using HATU

This protocol provides a robust starting point for the coupling of this compound with a generic amine. Optimization may be required based on the specific properties of the amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 equiv)[11]

  • Anhydrous aprotic solvent (e.g., DMF, DCM, THF)[11]

  • Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF, concentration typically 0.1-0.5 M).[14]

  • Pre-activation (Optional but Recommended): In a separate flask, dissolve HATU (1.2 equiv) in the anhydrous solvent. To this solution, add the carboxylic acid solution from step 1. Allow this mixture to stir for 1-2 minutes to generate the active ester intermediate.[13]

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution.[14]

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[14]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]

  • Workup:

    • Quench the reaction by adding water or a dilute acid solution.[13]

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[14]

Visualizing the Workflow:

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Carboxylic Acid and Amine in Solvent Activation Add Coupling Reagent (e.g., HATU) & Base Reagents->Activation Inert Atmosphere Stir Stir at 0°C to RT (1-18h) Activation->Stir Quench Quench Reaction Stir->Quench Monitor by TLC/LC-MS Extract Aqueous Workup (Washings) Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Amide Purify->Product

Caption: A generalized workflow for a typical amide coupling reaction.

Mechanistic Insight: The Role of HATU

HATU is a uronium salt-based coupling reagent that activates a carboxylic acid by forming a highly reactive OAt-active ester.[11] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial for its high performance, as it accelerates the coupling reaction and minimizes the risk of racemization.[11] The amine then attacks this active ester to yield the final amide product.[14]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (R-CO-OAt) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amine Amine (R'-NH2) Amide Amide (R-CO-NHR') Amine->Amide ActiveEster->Amide Byproduct1 Tetramethylurea Amide->Byproduct1 Byproduct2 HOAt Amide->Byproduct2

Caption: Simplified mechanism of HATU-mediated amide coupling.

Key Reaction Parameters and Considerations

ParameterTypical Range/OptionsRationale and Key Considerations
Equivalents of Amine 1.0 - 1.2A slight excess of the amine can help drive the reaction to completion. If the amine is precious, using a 1:1 stoichiometry is possible.[14]
Equivalents of Coupling Reagent 1.1 - 1.5An excess ensures complete activation of the carboxylic acid.
Equivalents of Base 2.0 - 5.0Neutralizes the acid formed during the reaction and facilitates the deprotonation of the amine. Excess base can sometimes lead to racemization.[13]
Solvent DMF, DCM, THF, ACNAnhydrous aprotic solvents are essential to prevent hydrolysis of the activated intermediate.[11][13] DMF is a common choice due to its high polarity and ability to dissolve a wide range of substrates.[14]
Temperature 0 °C to Room TemperatureThe reaction is often initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[11]
Reaction Time 1 - 18 hoursReaction progress should be monitored to determine the optimal time.[14]

Best Practices and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine (e.g., electron-deficient anilines).[15]- Steric hindrance.[16]- Suboptimal reaction conditions (solvent, temperature).[15]- Switch to a more powerful coupling reagent (e.g., HATU, COMU).- Increase the reaction temperature or time.- For highly hindered substrates, consider converting the carboxylic acid to an acyl fluoride.[16][17]
Side Reactions - Racemization of chiral centers, especially with α-amino acids.- Reaction of the activated acid with other nucleophiles.- Use a coupling reagent known to suppress racemization (e.g., HATU, COMU).[9]- Additives like HOBt or HOAt can minimize racemization.[14]- Optimize the amount of base used.[13]
Difficult Purification - Excess coupling reagent byproducts (e.g., DCU from DCC).[10]- Unreacted starting materials.- Choose a coupling reagent with water-soluble byproducts (e.g., EDC).- Perform a thorough aqueous workup to remove water-soluble impurities.[14]- Optimize stoichiometry to ensure complete consumption of starting materials.

Conclusion

The successful synthesis of amides is a critical skill for any researcher in the field of drug discovery. By understanding the fundamental principles of carboxylic acid activation and carefully selecting the appropriate coupling reagents and reaction conditions, the challenges associated with amide bond formation can be effectively overcome. This guide provides a solid foundation for the use of this compound in your synthetic endeavors, empowering you to create novel molecules with therapeutic potential.

References

  • Inhibitor Research Hub. HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Royal Society of Chemistry. Biocatalytic amide bond formation. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • National Center for Biotechnology Information. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • amphoteros. Uphill battles in amide couplings. [Link]

  • Reddit. amide coupling help : r/Chempros. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? [Link]

  • BORIS Portal. Green Chemistry. [Link]

  • ACS Publications. Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. [Link]

  • PubChem. Morpholin-4-yl-phenyl-acetic acid. [Link]

  • ResearchGate. (PDF) Morpholin-4-ium amide. [Link]

Sources

Application Notes & Protocols: A Screening Cascade for Novel Cyclooxygenase (COX) Inhibitors Based on the Morpholin-4-YL-(4-methyl)phenyl-acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Author: Senior Application Scientist, Drug Discovery Division

Introduction and Scientific Rationale

The compound class, defined by the Morpholin-4-YL-(4-methyl)phenyl-acetic acid scaffold, presents structural motifs commonly associated with anti-inflammatory agents. Specifically, the phenylacetic acid moiety is a well-established pharmacophore in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The COX enzymes, with their two primary isoforms COX-1 and COX-2, are central to the inflammatory cascade, responsible for converting arachidonic acid into prostanoids like prostaglandins.

  • COX-1 is constitutively expressed and plays a crucial role in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.

The therapeutic goal for many modern anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. This document provides a structured, in-vitro testing cascade designed to identify potent and selective COX-2 inhibitors from a library of this compound derivatives. The workflow is designed to progress from high-throughput enzymatic assays to more physiologically relevant cell-based models, ensuring a robust characterization of lead compounds.

The In Vitro Screening Cascade

A logical, multi-tiered approach is essential for the efficient identification and validation of candidate molecules. This cascade prioritizes broad screening first, followed by more detailed characterization of promising "hits."

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Activity cluster_3 Tier 4: Mechanism of Action A Compound Library (Morpholin-4-YL Derivatives) B High-Throughput COX-1/COX-2 Enzymatic Inhibition Assay A->B C Identify Initial 'Hits' (% Inhibition > 50% at 10 µM) B->C D Dose-Response Assays (COX-1 and COX-2) C->D Advance Hits E Calculate IC50 Values Determine Selectivity Index (SI) (SI = IC50 COX-1 / IC50 COX-2) D->E F Macrophage Cell-Based Assay (e.g., RAW 264.7 cells + LPS) E->F Advance Potent & Selective Compounds G Measure PGE2 Production (via ELISA or HTRF) F->G H Enzyme Kinetic Studies (Lineweaver-Burk Plot) G->H Confirm Cellular Activity I Determine Inhibition Type (Competitive, Non-competitive, etc.) H->I

Caption: A four-tiered screening cascade for identifying and characterizing novel COX inhibitors.

Tier 1 & 2: Enzymatic Assays for Potency and Selectivity

The foundational step is to determine if the compounds directly interact with and inhibit purified COX-1 and COX-2 enzymes. Commercially available kits provide a robust and high-throughput method for this initial screen.

Principle of the Assay

These assays typically measure the peroxidase component of COX activity. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to PGH2, a reaction which can be monitored using a colorimetric or fluorometric probe. Inhibitors will reduce the rate of this reaction, leading to a decreased signal.

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard commercial kits (e.g., from Cayman Chemical, Abcam, Sigma-Aldrich).

Materials:

  • Ovine or Human Recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Diclofenac)

  • Black, flat-bottom 96-well plates

  • Fluorometric plate reader (Ex/Em = 535/587 nm or similar)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. Dilute test compounds to the desired screening concentration (e.g., 2X final concentration) in assay buffer. For dose-response curves, prepare a serial dilution series (e.g., 100 µM to 1 nM).

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the working concentration in cold assay buffer containing the heme cofactor.

  • Assay Plate Setup:

    • Add 50 µL of test compound dilutions, reference inhibitor, or vehicle control (e.g., DMSO) to appropriate wells.

    • Add 20 µL of the COX Probe solution to all wells.

    • Add 10 µL of the diluted enzyme (COX-1 or COX-2) to the wells. Run separate plates for each isoform.

    • Incubate the plate for 10-15 minutes at 37°C, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the arachidonic acid substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • For primary screening, calculate the Percent Inhibition: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] * 100

    • For dose-response experiments, plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Selectivity Index (SI) : SI = IC50(COX-1) / IC50(COX-2)

Expected Data and Interpretation

A higher SI value indicates greater selectivity for COX-2, which is a desirable characteristic.

Derivative IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
M4MPA-00115.20.12126.7
M4MPA-0025.84.51.3
M4MPA-003>1000.08>1250
Celecoxib12.10.09134.4

In this hypothetical data, M4MPA-001 and M4MPA-003 show high potency and selectivity for COX-2 and would be prioritized for further testing.

Tier 3: Cell-Based Assay for Physiological Relevance

After identifying compounds that inhibit the purified enzyme, it is crucial to confirm their activity in a cellular context. This step validates that the compounds are cell-permeable and can inhibit COX-2 activity in a more complex biological environment. The RAW 264.7 murine macrophage cell line is a standard model for this purpose.

Principle of the Assay

RAW 264.7 macrophages do not express significant levels of COX-2 at baseline. Upon stimulation with lipopolysaccharide (LPS), COX-2 expression is strongly induced, leading to a robust production of Prostaglandin E2 (PGE2). The concentration of PGE2 in the cell culture supernatant can be measured by Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) as a direct readout of cellular COX-2 activity.

Cellular_Assay cluster_cell RAW 264.7 Macrophage LPS LPS Stimulus COX2_Induction ↑ COX-2 Gene Expression LPS->COX2_Induction Membrane Cell Membrane AA Arachidonic Acid PGE2 PGE2 Release AA->PGE2 COX-2 Enzyme Inhibitor Test Compound (M4MPA Derivative) Inhibitor->PGE2 Inhibits

Caption: Workflow for the cell-based COX-2 inhibition assay in LPS-stimulated macrophages.

Protocol: PGE2 Inhibition in LPS-Stimulated RAW 264.7 Cells

Materials:

  • RAW 264.7 cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and reference inhibitors

  • 24-well tissue culture plates

  • Commercial PGE2 ELISA or HTRF kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/mL (1 mL per well) and incubate overnight to allow for adherence.

  • Compound Pre-treatment: Remove the culture medium. Add 1 mL of fresh medium containing various concentrations of the test compounds or a vehicle control. Pre-incubate the cells for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells or debris.

  • PGE2 Quantification: Analyze the PGE2 concentration in the supernatants using a commercial ELISA or HTRF kit, following the manufacturer's protocol precisely.

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the kit.

    • Calculate the PGE2 concentration for each sample.

    • Determine the IC50 value by plotting the percentage of PGE2 inhibition against the log of the compound concentration.

Expected Data and Interpretation

This assay confirms that the enzymatic activity observed in Tier 1/2 translates to a cellular effect.

Derivative IDCellular IC50 (µM) for PGE2 Inhibition
M4MPA-0010.45
M4MPA-0030.21
Celecoxib0.33

This hypothetical data shows that M4MPA-003 is the most potent inhibitor in a cellular context, making it the top lead candidate.

Tier 4: Mechanism of Action (MOA) Studies

Understanding how an inhibitor interacts with its target enzyme is critical for lead optimization. Enzyme kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Principle of MOA Studies

By measuring the initial reaction rates at various substrate (arachidonic acid) and inhibitor concentrations, one can determine the type of inhibition. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. On a Lineweaver-Burk plot, lines will intersect on the y-axis.

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site (an allosteric site). Lines will intersect on the x-axis.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting lines on the plot will be parallel.

Protocol: Enzyme Kinetics

This protocol uses the same setup as the enzymatic assay in Section 3.2, but with systematic variation of both substrate and inhibitor concentrations.

  • Set up a matrix of reactions in a 96-well plate.

    • Rows: Vary the concentration of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • Columns: Vary the concentration of arachidonic acid (e.g., from 0.25x Km to 5x Km).

  • Run the enzymatic assay as described in Section 3.2 and determine the initial reaction velocity (V) for each condition.

  • Plot 1/V versus 1/[Substrate] for each inhibitor concentration (Lineweaver-Burk plot).

  • Analyze the pattern of line intersections to determine the mechanism of action.

Conclusion

This structured in vitro testing cascade provides a comprehensive framework for the evaluation of novel this compound derivatives as potential COX inhibitors. By progressing from high-throughput enzymatic screening to physiologically relevant cell-based assays and detailed mechanistic studies, researchers can efficiently identify and characterize lead candidates with high potency and the desired selectivity profile for further preclinical development.

References

  • Patrignani, P., & Patrono, C. (2015). Cyclooxygenase-2-selective inhibitors: A decade of clinical experience. Journal of the American College of Cardiology, 65(18), 2027-2036.
  • Jánosi, J., et al. (2009). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. PubMed. Available at: [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235.
  • Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. Available at: [Link]

  • Patrono, C., et al. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology. Available at: [Link]

  • Bridgeman, M. M., & Rando, R. R. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available at: [Link]

  • Rowlinson, S., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology. Available at: [Link]

  • Strelow, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Strelow, J., et al. (2012). Mechanism of Action Assays for Enzymes. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. Available at: [Link]

  • Erol, D. D., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds. ResearchGate. Available at: [Link]

  • Ma, J., et al. (2015). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Oncology Letters. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Lee, J. Y., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Effect of CCE on LPS-induced NO and PGE2 production in RAW264.7 macrophages. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). MH attenuated LPS-induced NO and PGE2 production in RAW264.7 macrophage. ResearchGate. Available at: [Link]

Application Notes and Protocols: Evaluating the Cytotoxicity of Morpholin-4-YL-(4-methyl)phenyl-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery and development of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a cornerstone of oncological research. Morpholine and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer effects.[1][2][3] The specific compound class, Morpholin-4-YL-(4-methyl)phenyl-acetic acid derivatives, holds promise for further investigation due to its unique structural combination.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select appropriate cell lines and employ robust methodologies for evaluating the cytotoxic potential of these novel compounds.

The selection of a relevant cell line is a critical first step that can significantly impact the translational potential of in vitro findings.[5][6] A cell line should ideally mimic the genetic and phenotypic characteristics of the target cancer.[5] Furthermore, employing a multi-assay approach to assess cytotoxicity provides a more complete picture of a compound's mechanism of action, distinguishing between cytostatic and cytotoxic effects, and elucidating the mode of cell death (e.g., apoptosis vs. necrosis).[7]

This document outlines detailed protocols for a panel of recommended cell lines and three key cytotoxicity assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Selecting the Right Cell Line: A Strategic Approach

The choice of cell lines for screening this compound derivatives should be guided by the intended therapeutic application and the known biological activities of similar compounds. Since morpholine derivatives have shown efficacy against a variety of cancers, a panel of cell lines representing different tumor types is recommended.[8][9][10][11]

Recommended Cell Lines
Cell LineCancer TypeKey CharacteristicsRationale for Selection
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive, well-differentiated.Represents a common, hormone-responsive breast cancer subtype. Morpholine derivatives have shown activity against MCF-7 cells.[8][10]
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER, PR, HER2-negative), highly invasive.Provides a model for a more aggressive and difficult-to-treat breast cancer subtype.[12]
A549 Lung CarcinomaAdenocarcinomic human alveolar basal epithelial cells.Represents non-small cell lung cancer, a prevalent and challenging malignancy. A549 is a "generalist" cell line sensitive to a wide range of compounds.[8][9][13]
HepG2 Hepatocellular CarcinomaHuman liver cancer cell line.Important for assessing potential hepatotoxicity and as a model for liver cancer, where morpholine derivatives have shown activity.[11][14]
SW480 Colorectal CarcinomaHuman colon adenocarcinoma cell line.Represents a common gastrointestinal cancer.
HEK293 Human Embryonic KidneyNormal (non-cancerous) cell line.Crucial as a control to assess the selectivity of the compounds for cancer cells versus normal cells.[8]

This diverse panel allows for the assessment of broad-spectrum anticancer activity as well as potential tissue-specific effects. The inclusion of a non-cancerous cell line is essential for determining a therapeutic window.

Experimental Workflow for Cytotoxicity Evaluation

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of evaluating the cytotoxicity of your compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Cell_Seeding Cell Line Seeding in 96-well Plates Incubation Incubate Cells with Compounds (24, 48, 72h) Cell_Seeding->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Annexin V/PI Assay (Apoptosis) Incubation->Apoptosis Data_Acquisition Spectrophotometer/Flow Cytometer Reading MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition IC50 IC50 Calculation Data_Acquisition->IC50 Mechanism Mechanism of Cell Death Determination Data_Acquisition->Mechanism

Caption: General workflow for assessing compound cytotoxicity.

Core Cytotoxicity Assay Protocols

The following protocols provide detailed, step-by-step methodologies for three fundamental cytotoxicity assays. It is crucial to include appropriate controls in every experiment, including untreated cells (negative control), vehicle-treated cells (solvent control), and a positive control known to induce cell death (e.g., staurosporine or doxorubicin).

MTT Assay: Assessing Metabolic Activity and Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Selected cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[19] Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader.[15][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

Principle: The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[20][21] The released LDH catalyzes a reaction that results in a colored product, the amount of which is proportional to the number of lysed cells.[21]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

  • Selected cell lines

  • Complete culture medium

  • Lysis buffer (e.g., 1% Triton X-100)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.[22]

  • Assay Plate Preparation: Carefully transfer 50-100 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate.[7][22]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[7][22]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and comparing the treated samples to the maximum LDH release control (cells treated with lysis buffer).

Annexin V/Propidium Iodide (PI) Assay: Detecting Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[26] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • 6-well plates or T25 flasks

  • Binding buffer

  • PBS

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the compounds for the desired duration.[24]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing any detached cells.[24]

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-500 x g for 5 minutes).[24][26]

  • Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[25][26]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[25]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23][26]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.[23][26]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.[26]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[23]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[23]

Interpreting the Results: A Multi-Assay Perspective

The combination of these three assays provides a comprehensive understanding of the cytotoxic effects of this compound derivatives.

Assay_Interpretation Compound Test Compound MTT MTT Assay (Decreased Viability) Compound->MTT LDH LDH Assay (Increased LDH Release) Compound->LDH AnnexinV Annexin V+/PI- (Early Apoptosis) Compound->AnnexinV AnnexinV_PI Annexin V+/PI+ (Late Apoptosis/Necrosis) Compound->AnnexinV_PI Cytotoxicity Cytotoxic Effect MTT->Cytotoxicity LDH->Cytotoxicity Apoptosis_Pathway Induction of Apoptosis Cytotoxicity->Apoptosis_Pathway If Annexin V+ Necrosis_Pathway Induction of Necrosis Cytotoxicity->Necrosis_Pathway If Annexin V+/PI+ early

Sources

Structure-activity relationship (SAR) studies of Morpholin-4-YL-(4-methyl)phenyl-acetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the Structure-Activity Relationship (SAR) studies of Morpholin-4-YL-(4-methyl)phenyl-acetic acid analogs, designed for researchers and drug development professionals. This document provides a comprehensive framework, from analog design and synthesis to biological evaluation and computational analysis, emphasizing the rationale behind experimental choices to guide successful lead optimization.

Introduction: The Strategic Pursuit of Potency and Specificity

The journey of drug discovery is an iterative process of molecular refinement, where the goal is to maximize therapeutic efficacy while minimizing off-target effects. At the heart of this endeavor lies the Structure-Activity Relationship (SAR) study, a cornerstone of medicinal chemistry.[1] SAR analysis systematically investigates how modifications to a molecule's chemical structure influence its biological activity, providing a rational basis for designing more potent, selective, and safer drug candidates.[1]

This guide focuses on a class of compounds centered around the this compound scaffold. The morpholine ring is recognized as a "privileged pharmacophore" in medicinal chemistry.[2][3] Its inclusion in a molecule can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for favorable pharmacokinetics.[4][5] The morpholine moiety is a versatile building block found in numerous approved drugs, capable of forming key interactions with biological targets.[5][6] By systematically modifying the phenyl ring and the acetic acid linker of this core scaffold, researchers can explore the chemical space to identify key structural features that govern biological activity.

This document outlines a cohesive workflow, integrating chemical synthesis, in vitro biological assays, and computational modeling to build a comprehensive SAR model for this promising class of compounds.

PART 1: The Integrated SAR Workflow: From Concept to Data

A successful SAR campaign is a cyclical process where each stage informs the next. The workflow begins with the design and synthesis of a focused library of analogs, which are then subjected to biological testing. The resulting data is analyzed, often with the aid of computational models, to generate new hypotheses that guide the design of the next generation of compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Modeling cluster_3 Optimization Start Core Scaffold: Morpholin-4-YL-(4-methyl) phenyl-acetic acid Design Analog Design (e.g., R-group substitutions) Start->Design Synth Chemical Synthesis & Purification Design->Synth BioAssay In Vitro Bioassay (e.g., Cytotoxicity Assay) Synth->BioAssay Test Analogs IC50 IC50 Determination BioAssay->IC50 SAR_Analysis SAR Data Analysis IC50->SAR_Analysis Generate Data Comp_Model Computational Modeling (QSAR, Docking) SAR_Analysis->Comp_Model New_Hypothesis Generate New Hypothesis Comp_Model->New_Hypothesis Rationalize SAR Lead_Opt Lead Optimization (Potency, ADME) Lead_Opt->New_Hypothesis New_Hypothesis->Design Iterative Design Cycle

Caption: Overall workflow for a typical SAR study.

PART 2: Analog Synthesis Strategy

The foundation of any SAR study is the synthesis of a well-designed library of analogs. The choice of which parts of the core structure to modify is critical. For the this compound scaffold, logical points of modification include the phenyl ring and the acetic acid linker.

Protocol 1: General Synthesis of Phenyl-Substituted Analogs

This protocol describes a representative synthesis for analogs with substitutions on the 4-methylphenyl ring. The key reaction is the nucleophilic substitution of a suitable haloacetic acid derivative by morpholine.

Rationale: This synthetic route is efficient and versatile. Starting with different substituted phenylacetic acids allows for the creation of a diverse library of analogs to probe the effect of various functional groups (e.g., electron-donating, electron-withdrawing, halogens) on biological activity.

Step-by-Step Methodology:

  • Bromination of the Phenylacetic Acid Derivative:

    • To a solution of the selected (4-methyl-X-phenyl)acetic acid (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction to room temperature, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain the crude α-bromo acid.

  • Esterification (Optional but Recommended):

    • To improve handling and prevent side reactions, the crude α-bromo acid can be converted to its methyl or ethyl ester.

    • Dissolve the crude product in methanol or ethanol and add a catalytic amount of sulfuric acid.

    • Reflux for 2-3 hours. Neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the α-bromo ester.

  • Nucleophilic Substitution with Morpholine:

    • Dissolve the α-bromo ester (1.0 eq) in an aprotic polar solvent such as acetonitrile.[7]

    • Add morpholine (2.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.5 eq) to the mixture.[7]

    • Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.[7]

    • After cooling, filter the inorganic salts and remove the solvent under reduced pressure.

  • Hydrolysis to the Final Carboxylic Acid:

    • Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-8 hours until the ester is fully hydrolyzed.

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the final product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target Morpholin-4-YL-(substituted)phenyl-acetic acid analog.

  • Purification and Characterization:

    • Purify the final compound using column chromatography on silica gel or by recrystallization.

    • Confirm the structure and purity using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.[8]

PART 3: In Vitro Biological Evaluation

With a library of synthesized analogs in hand, the next step is to quantify their biological activity. A common starting point is to screen for cytotoxicity against a relevant human cancer cell line, which allows for the determination of the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Determination of IC₅₀ Values using an MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It is a reliable and high-throughput method suitable for screening a compound library.[9]

Rationale: This assay measures the metabolic activity of cells, which is a proxy for cell viability. A lower IC₅₀ value indicates that a lower concentration of the compound is required to inhibit 50% of cell growth, signifying higher potency.[10][11]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable human cancer cell line (e.g., HepG2, HCT116, A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[12]

    • Harvest cells in the logarithmic growth phase and adjust the cell suspension concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each analog in DMSO.

    • Create a series of dilutions from the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the log of the compound concentration to generate a dose-response curve.[10]

    • Use non-linear regression (four-parameter logistic function) to fit the curve and determine the IC₅₀ value.[13]

Data Presentation: Sample SAR Table

The results of the biological evaluation should be summarized in a clear, tabular format to facilitate SAR analysis.

Compound IDR¹ (Phenyl Substitution)Molecular Weight ( g/mol )LogP (calculated)IC₅₀ (µM) vs. HCT116
Parent 4-CH₃235.281.8515.2
Analog 1 4-H221.251.4225.8
Analog 2 4-Cl255.702.555.1
Analog 3 4-OCH₃251.281.7818.9
Analog 4 4-CF₃289.252.982.3
Analog 5 3-Cl255.702.618.4

Note: Data is hypothetical and for illustrative purposes only.

PART 4: Computational Analysis and SAR Rationalization

Computational methods are indispensable for understanding the molecular basis of the observed SAR and for guiding the design of new analogs.[14] Molecular docking can predict how compounds bind to a target protein, while QSAR models create a mathematical relationship between chemical structure and biological activity.[15][16]

Computational_Analysis cluster_exp Experimental Data cluster_comp Computational Modeling cluster_out Insights & Predictions Exp_Data Synthesized Analogs & IC50 Values QSAR QSAR Model Development Exp_Data->QSAR Training Set Docking Molecular Docking Simulation Exp_Data->Docking Ligands SAR_Rationalization Rationalize SAR (e.g., electronic, steric effects) QSAR->SAR_Rationalization New_Prediction Predict Activity of Virtual Compounds QSAR->New_Prediction Binding_Mode Predict Binding Mode & Key Interactions Docking->Binding_Mode Binding_Mode->SAR_Rationalization

Caption: Integration of experimental and computational data.

Protocol 3: High-Level Molecular Docking Workflow

Rationale: Docking helps visualize potential binding modes of the analogs within the active site of a target protein. This can explain why certain substitutions increase activity (e.g., by forming a new hydrogen bond) while others decrease it (e.g., due to steric clash).[14]

  • Target Selection and Preparation: Identify a relevant biological target (e.g., an enzyme or receptor implicated in a disease). Obtain its 3D structure from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of the synthesized analogs. Assign proper atom types and charges and minimize their energy.

  • Docking Simulation: Define the binding site on the target protein. Use docking software (e.g., AutoDock, MOE) to place the ligands into the binding site and score the resulting poses based on predicted binding affinity.[16]

  • Analysis: Analyze the top-scoring poses for each analog. Identify key interactions (hydrogen bonds, hydrophobic interactions) and compare the binding modes of highly active vs. inactive compounds to rationalize the observed SAR.

Protocol 4: High-Level QSAR Model Development

Rationale: QSAR models provide a quantitative correlation between the physicochemical properties of molecules and their biological activity.[17] A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, saving time and resources.[16]

  • Data Set Preparation: Use the synthesized analogs and their experimentally determined IC₅₀ values as the training set. Convert IC₅₀ values to pIC₅₀ (-log(IC₅₀)) for the model.

  • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., LogP, molecular weight, polar surface area, electronic properties).[17]

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest) to build a mathematical equation that relates the descriptors (independent variables) to the pIC₅₀ values (dependent variable).[17][18]

  • Model Validation: Validate the QSAR model using statistical metrics (e.g., R², Q²) and, ideally, an external test set of compounds to ensure its predictive power.[19]

PART 5: Iterative Design and Lead Optimization

The ultimate goal of an SAR study is to guide the development of a lead compound. The data gathered must be synthesized to make informed decisions for the next design cycle.

Interpreting the SAR: From the hypothetical data in the sample table, one might draw the following conclusions:

  • The unsubstituted phenyl ring (Analog 1) is less active than the parent compound, suggesting the 4-methyl group is beneficial.

  • Adding small, electron-withdrawing halogen groups like chloro (Analog 2, Analog 5) significantly increases potency.

  • A strongly electron-withdrawing trifluoromethyl group (Analog 4) at the 4-position yields the most potent compound in this series.

  • A bulky, electron-donating methoxy group (Analog 3) is detrimental to activity compared to the parent.

Assessing Drug-Likeness: Beyond potency, a potential drug candidate must possess favorable "drug-like" properties, often assessed by guidelines like Lipinski's Rule of Five or scoring functions like the Quantitative Estimate of Drug-likeness (QED).[20][21] These rules consider properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors, which influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[20][22] Analogs that are highly potent but violate these rules may face challenges in later stages of development.

The iterative cycle of drug discovery involves using these SAR and drug-likeness insights to design a new set of analogs with predicted improvements, which are then synthesized and tested, continuing the loop until a lead candidate with a balanced profile of potency, selectivity, and drug-like properties is identified.

Drug_Discovery_Cycle Design Design & Synthesis Test Biological Testing Design->Test New Analogs Analyze SAR & QSAR Analysis Test->Analyze Activity Data Optimize ADME & Drug-Likeness Assessment Analyze->Optimize Potent Compounds Optimize->Design Improved Design

Caption: The iterative cycle of lead optimization.

Conclusion

The Structure-Activity Relationship study of this compound analogs represents a classic medicinal chemistry approach to drug discovery. By combining rational analog design, systematic synthesis, quantitative biological evaluation, and insightful computational modeling, researchers can effectively navigate chemical space. This integrated strategy provides a clear path to understanding the molecular features that drive biological activity, ultimately accelerating the identification of lead compounds with high therapeutic potential.

References

  • Benchchem. In-depth Structure-Activity Relationship (SAR) Analysis of 1-(Morpholin-4-yl)-2- hydroxy-cyclopentane Analogs Remains.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Hep Journals. (2023). Computational transformation in drug discovery: A comprehensive study on molecular docking and quantitative structure activity relationship (QSAR). Hepatoma Communications. Available from: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Available from: [Link]

  • Wikipedia. Druglikeness. Available from: [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Available from: [Link]

  • D'Andrea, L. D., & Pelliccia, S. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2725-2748. Available from: [Link]

  • Loganathan, K., et al. (2019). Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. European Journal of Pharmaceutical and Medical Research, 6(9), 268-281. Available from: [Link]

  • Rudrapal, M., & Chetia, D. (2020). Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. Journal of Drug Delivery and Therapeutics, 10(4), 134-141. Available from: [Link]

  • Gao, J., et al. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Briefings in Bioinformatics. Available from: [Link]

  • Optibrium. Considering the Impact of 'Drug-like' Properties on the Chance of Success. Available from: [Link]

  • IJCRT.org. (2017). QSAR-BASED VIRTUAL SCREENING & MOLECULAR DOCKING FOR NOVEL APPROACHES FOR DRUG DESIGN. International Journal of Creative Research Thoughts. Available from: [Link]

  • Journal of Biomolecular Structure and Dynamics. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available from: [Link]

  • DrugMetric. DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Available from: [Link]

  • Madame Curie Bioscience Database. Prediction of Drug-Like Properties. Available from: [Link]

  • ResearchGate. High-throughput in vitro assays most commonly used to perform an SAR. Available from: [Link]

  • Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Fahdawi, M. Q., et al. (2023). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. Molecules, 28(11), 4349. Available from: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available from: [Link]

  • Catalano, F., et al. (2022). Molecular Docking and QSAR Studies as Computational Tools Exploring the Rescue Ability of F508del CFTR Correctors. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

  • Science Gateway. How to calculate IC50. Available from: [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Available from: [Link]

  • SitePoint. (2017). A Quick Introduction to Graphviz. Available from: [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Available from: [Link]

  • YouTube. (2023). Graphviz workflow 1. Available from: [Link]

  • Zhang, Y., et al. (2024). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. Marine Drugs, 22(3), 114. Available from: [Link]

  • Manganelli, S., et al. (2023). Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. Journal of Chemical Information and Modeling, 63(18), 5809-5820. Available from: [Link]

  • Manganelli, S., et al. (2023). Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. PubMed Central. Available from: [Link]

  • YouTube. (2025). ES114 Graphviz. Available from: [Link]

  • Graphviz. Graphviz official website. Available from: [Link]

  • Sketchviz. Graphviz Examples and Tutorial. Available from: [Link]

  • Gnonlonfoun, Z., et al. (2018). Crystal structure of a new phenyl(morpholino)methanethione derivative: 4-[(morpholin-4-yl)carbothioyl]benzoic acid. IUCrData, 3(11), x181594. Available from: [Link]

  • Zhang, H., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(18), 3379. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis. Our aim is to provide you with the technical expertise and practical insights necessary to optimize your reaction conditions and achieve high-quality results.

Introduction

This compound (C₁₃H₁₇NO₃, MW: 235.28 g/mol ) is a valuable intermediate in pharmaceutical research, often utilized in the development of novel therapeutic agents.[1] Its synthesis, while conceptually straightforward, can present challenges related to yield, purity, and reaction control. This guide will explore two primary synthetic routes and address common issues encountered during the experimental process.

Compound Properties:

PropertyValueSource
CAS Number490026-98-7[1]
Molecular FormulaC₁₃H₁₇NO₃[1]
Molecular Weight235.28 g/mol [1]
Melting Point162-164°C[1]
AppearanceSolid[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common and commercially available starting materials are morpholine and 4-methylphenylacetic acid.[1] An alternative approach involves the use of a pre-functionalized phenylacetic acid derivative, such as α-bromo-(4-methyl)phenylacetic acid, for direct alkylation of morpholine.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Critical parameters include reaction temperature, stoichiometry of reactants, choice of solvent, and reaction time. The specific importance of each parameter will depend on the chosen synthetic route. For instance, in direct N-alkylation, temperature control is crucial to minimize side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed if suitable methods are developed.

Q4: What are the expected challenges in purifying the final product?

A4: Purification can be challenging due to the potential for side products with similar polarities to the desired compound. Common purification techniques include recrystallization and column chromatography. The choice of solvent system is critical for achieving high purity.

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Morpholine and some reagents can be corrosive and irritating to the skin and eyes.[1] All manipulations should be performed in a well-ventilated fume hood.

Synthetic Routes and Experimental Protocols

Two plausible synthetic routes for this compound are detailed below.

Route 1: Direct N-Alkylation of Morpholine with α-Bromo-(4-methyl)phenylacetic acid

This route involves the synthesis of an activated intermediate, α-bromo-(4-methyl)phenylacetic acid, followed by nucleophilic substitution with morpholine.

Diagram: Synthetic Route 1

G start 4-Methylphenylacetic Acid intermediate α-Bromo-(4-methyl)phenylacetic Acid start->intermediate NBS, AIBN, CCl4, Reflux product This compound intermediate->product Morpholine, Base, Solvent, Heat morpholine Morpholine morpholine->product

Caption: N-Alkylation of Morpholine.

Step 1: Synthesis of α-Bromo-(4-methyl)phenylacetic acid

  • Materials:

    • 4-Methylphenylacetic acid

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄)

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenylacetic acid (1 equivalent) in CCl₄.

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Remove the solvent under reduced pressure to yield crude α-bromo-(4-methyl)phenylacetic acid, which can be used in the next step without further purification.

Step 2: N-Alkylation of Morpholine

  • Materials:

    • α-Bromo-(4-methyl)phenylacetic acid

    • Morpholine

    • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

    • Acetonitrile or Dimethylformamide (DMF)

  • Protocol:

    • Dissolve α-bromo-(4-methyl)phenylacetic acid (1 equivalent) in acetonitrile or DMF.

    • Add morpholine (2.2 equivalents) and a base such as potassium carbonate or triethylamine (2.5 equivalents).

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture and filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Route 2: Reductive Amination of α-Keto Acid with Morpholine

This alternative route involves the synthesis of an α-keto acid intermediate followed by reductive amination with morpholine.

Diagram: Synthetic Route 2

G start 4-Methylacetophenone intermediate 2-Oxo-2-(p-tolyl)acetic acid start->intermediate Oxidation (e.g., KMnO4 or SeO2) product This compound intermediate->product Morpholine, Reducing Agent (e.g., NaBH3CN), Solvent morpholine Morpholine morpholine->product

Caption: Reductive Amination Pathway.

Step 1: Synthesis of 2-Oxo-2-(p-tolyl)acetic acid

  • Materials:

    • 4-Methylacetophenone

    • Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

    • Aqueous base (e.g., NaOH)

  • Protocol:

    • In a flask, suspend 4-methylacetophenone (1 equivalent) in an aqueous solution of a suitable base.

    • Slowly add an oxidizing agent like potassium permanganate (in portions) or selenium dioxide while controlling the temperature.

    • Stir the reaction mixture at the appropriate temperature (may require heating) until the starting material is consumed (monitor by TLC).

    • Work up the reaction by filtering off the manganese dioxide (if KMnO₄ is used) and acidifying the filtrate to precipitate the keto acid.

    • Collect the product by filtration and dry.

Step 2: Reductive Amination

  • Materials:

    • 2-Oxo-2-(p-tolyl)acetic acid

    • Morpholine

    • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

    • Methanol or Ethanol

  • Protocol:

    • Dissolve 2-oxo-2-(p-tolyl)acetic acid (1 equivalent) and morpholine (1.2 equivalents) in methanol.

    • Adjust the pH of the solution to 6-7 with a few drops of acetic acid.

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Quench the reaction by adding acetone.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization.

Troubleshooting Guide

Diagram: Troubleshooting Workflow

G cluster_low_yield Low Yield Solutions cluster_impure Impurity Solutions cluster_incomplete Incomplete Reaction Solutions start Problem Encountered low_yield Low or No Product Yield start->low_yield impure Impure Product (Multiple Spots on TLC) start->impure incomplete Incomplete Reaction start->incomplete check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents Possible Cause: Reagent Degradation/Incorrect Amount optimize_temp Optimize Reaction Temperature low_yield->optimize_temp Possible Cause: Suboptimal Temperature optimize_time Increase Reaction Time low_yield->optimize_time Possible Cause: Insufficient Time side_reactions Identify and Minimize Side Reactions impure->side_reactions Possible Cause: Side Product Formation purification Optimize Purification Method (Solvent System, Column Packing) impure->purification Possible Cause: Ineffective Purification catalyst Check Catalyst/Reagent Activity incomplete->catalyst Possible Cause: Inactive Reagent mixing Ensure Adequate Mixing incomplete->mixing Possible Cause: Poor Solubility/Mixing extend_time Extend Reaction Time incomplete->extend_time Possible Cause: Slow Reaction Kinetics

Caption: A logical approach to troubleshooting common synthesis issues.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive reagents or incorrect stoichiometry.Verify the purity and activity of starting materials and reagents. Ensure accurate measurement of all components.
Suboptimal reaction temperature.Experiment with a range of temperatures. For N-alkylation, a moderate increase in temperature may improve the rate, but excessive heat can lead to decomposition or side reactions.
Insufficient reaction time.Monitor the reaction at regular intervals using TLC to determine the optimal reaction time.
Incomplete Reaction Poor solubility of starting materials.Choose a solvent in which all reactants are soluble. For Route 1, DMF is often a good choice for N-alkylation reactions.
Inefficient mixing.Ensure vigorous stirring throughout the reaction, especially for heterogeneous mixtures.
Presence of Multiple Byproducts Route 1: Over-alkylation of morpholine (if a di-bromo starting material is present as an impurity).Ensure the purity of the α-bromo-(4-methyl)phenylacetic acid.
Route 1: Elimination reaction of the α-bromo intermediate.Use a non-nucleophilic base and maintain a moderate reaction temperature.
Route 2: Formation of undesired reduction byproducts.Control the stoichiometry of the reducing agent and the reaction pH carefully.
Difficulty in Product Purification Co-elution of product and starting material/byproduct during column chromatography.Experiment with different solvent systems for TLC to find a system that provides good separation. A gradient elution for column chromatography may be necessary.
Oiling out during recrystallization.Try a different solvent or a mixture of solvents for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.

Analytical Characterization (Expected)

  • ¹H NMR:

    • A singlet for the methyl group on the phenyl ring (around 2.3 ppm).

    • Aromatic protons on the p-substituted phenyl ring, appearing as two doublets (in the range of 7.0-7.5 ppm).

    • A singlet for the methine proton (CH) adjacent to the carboxyl and morpholine groups.

    • Multiplets for the methylene protons of the morpholine ring. The protons closer to the oxygen will be shifted downfield compared to those closer to the nitrogen.

    • A broad singlet for the carboxylic acid proton (can be highly variable and may not be observed).

  • ¹³C NMR:

    • A signal for the methyl carbon (around 21 ppm).

    • Signals for the aromatic carbons (in the 120-140 ppm range).

    • A signal for the methine carbon.

    • Signals for the morpholine carbons (typically in the 45-70 ppm range).

    • A signal for the carboxylic carbon (downfield, >170 ppm).

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

    • C-H stretches from the aromatic and aliphatic groups (around 2800-3100 cm⁻¹).

    • C-O-C stretch from the morpholine ring (around 1115 cm⁻¹).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 235.28.

    • Common fragmentation patterns would include the loss of the carboxyl group (-45) and fragmentation of the morpholine ring.

References

  • PubChem. (n.d.). 4-Morpholineacetic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Synthesis Division

Welcome to the technical support center dedicated to the synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving reaction yields and overcoming common synthetic challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The target molecule, with a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol , is a valuable intermediate in pharmaceutical research.[1] Its synthesis, however, can present challenges that impact yield and purity. This document provides troubleshooting guides, detailed protocols, and FAQs to navigate these complexities.

Section 1: Overview of Primary Synthetic Strategies

Two principal and scientifically sound methodologies are typically employed for the synthesis of α-amino acid derivatives like this compound: the Strecker Synthesis and the Willgerodt-Kindler Reaction . The choice between them depends on available starting materials, safety considerations (especially regarding cyanide), and desired scale.

1.1 The Strecker Synthesis: A Direct Approach

The Strecker synthesis is a powerful, one-pot, three-component reaction that directly assembles the α-amino acid framework. It proceeds by reacting an aldehyde (4-methylbenzaldehyde) with an amine (morpholine) and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile intermediate.[2][3][4]

Strecker_Workflow cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis A 4-Methyl- benzaldehyde D α-Aminonitrile Intermediate A->D + H₂O A->D B Morpholine B->D + H₂O B->D C Cyanide Source (e.g., TMSCN, NaCN) C->D + H₂O C->D F Final Product: Morpholin-4-YL- (4-methyl)phenyl-acetic acid D->F E Acid Hydrolysis (H₃O⁺) Willgerodt_Kindler_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis A 4'-Methyl- acetophenone D Thioamide Intermediate A->D A->D B Morpholine B->D B->D C Sulfur (S₈) C->D C->D F Final Product: Morpholin-4-YL- (4-methyl)phenyl-acetic acid D->F E Acid or Base Hydrolysis

Caption: Workflow for the Willgerodt-Kindler Synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, common issues encountered during synthesis in a direct question-and-answer format.

Troubleshooting_Logic Start Low Overall Yield Observed Route Which Synthetic Route? Start->Route Strecker_Check Strecker Synthesis Route->Strecker_Check Strecker WK_Check Willgerodt-Kindler Route->WK_Check Willgerodt- Kindler Check_Nitrile Incomplete Aminonitrile Formation? Strecker_Check->Check_Nitrile Sol_Nitrile Verify Imine Formation: - Use dehydrating agent (MgSO₄) - Check aldehyde purity - Control pH Check_Nitrile->Sol_Nitrile Yes Check_Hydrolysis Incomplete/Messy Hydrolysis? Check_Nitrile->Check_Hydrolysis No Sol_Hydrolysis Optimize Hydrolysis: - Use stepwise temperature ramp - Screen acid concentration - Consider co-solvents Check_Hydrolysis->Sol_Hydrolysis Yes Check_Thioamide Low Thioamide Conversion? WK_Check->Check_Thioamide Sol_Thioamide Optimize Reaction: - Screen temperature (120-160°C) - Use microwave for rapid screening - Ensure stoichiometric balance Check_Thioamide->Sol_Thioamide Yes Check_WK_Hydrolysis Difficult Thioamide Hydrolysis? Check_Thioamide->Check_WK_Hydrolysis No Sol_WK_Hydrolysis Force Hydrolysis: - Use strong acid (e.g., conc. H₂SO₄) - Use co-solvent (e.g., acetic acid) - Increase reaction time/temp Check_WK_Hydrolysis->Sol_WK_Hydrolysis Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Question 1: My Strecker synthesis yield is very low (<30%). Analysis shows significant unreacted 4-methylbenzaldehyde and multiple side products. What is happening?

Answer: This common issue points to problems in the first step: the formation of the α-aminonitrile intermediate. The reaction is an equilibrium, and if not driven forward, side reactions will dominate.

  • Causality & Diagnosis:

    • Inefficient Imine Formation: The initial condensation between 4-methylbenzaldehyde and morpholine to form an iminium ion is reversible and produces water. If water is not removed or its formation is not favored, the equilibrium concentration of the iminium ion will be too low for the subsequent cyanide attack. [2] 2. Aldehyde Side Reactions: In the presence of base (from NaCN hydrolysis or added base) and water, 4-methylbenzaldehyde can undergo a Cannizzaro reaction, disproportionating into 4-methylbenzyl alcohol and 4-methylbenzoic acid, consuming your starting material.

    • Cyanide Reactivity: The nucleophilicity of the cyanide source is critical. Using trimethylsilyl cyanide (TMSCN) often gives better results than alkali metal cyanides under neutral or mildly acidic conditions as it avoids a highly basic reaction medium. [5]

  • Troubleshooting & Optimization:

    • Drive the Equilibrium: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the mixture of the aldehyde and amine before adding the cyanide source. This sequesters the water produced and drives the reaction toward the imine. [2] * Control the Order of Addition: Pre-stir the 4-methylbenzaldehyde and morpholine in a suitable solvent (e.g., methanol or dichloromethane) for 30-60 minutes before the slow addition of the cyanide source. This allows the imine/iminium ion to form first.

    • Optimize Cyanide Source and pH: If using NaCN or KCN, consider adding a mild acid like ammonium chloride to buffer the solution and favor iminium ion formation. [6]Alternatively, switching to TMSCN in a non-aqueous solvent like DCM can provide a cleaner reaction by avoiding a basic aqueous environment.

Question 2: The α-aminonitrile intermediate forms cleanly, but the final yield after hydrolysis is poor, and the crude product is a dark, tarry mixture.

Answer: This indicates that the hydrolysis step is too harsh, leading to decomposition of the product or starting material. The α-amino acid product can be sensitive to the strong acid and high temperatures often used for nitrile hydrolysis.

  • Causality & Diagnosis:

    • Product Decomposition: Prolonged heating in strong acid (e.g., concentrated HCl or H₂SO₄) can cause decarboxylation or other degradation pathways of the final product.

    • Polymerization: Under harsh conditions, reactive intermediates can polymerize, leading to the observed tar formation.

    • Incomplete Hydrolysis: The nitrile may be sterically hindered, requiring forcing conditions. However, these conditions may degrade the product faster than they hydrolyze the intermediate.

  • Troubleshooting & Optimization:

    • Employ a Two-Stage Hydrolysis:

      • Initial, Milder Step: First, heat the α-aminonitrile in 6M HCl at a moderate temperature (e.g., 60-80 °C). This often hydrolyzes the nitrile to the corresponding primary amide. Monitor this step by TLC or LC-MS.

      • Final, Stronger Step: Once the amide is formed, add concentrated HCl or H₂SO₄ and increase the temperature (e.g., 100-110 °C) to complete the hydrolysis to the carboxylic acid. The amide is generally more stable under these conditions than the α-aminonitrile.

    • Use a Co-Solvent: Adding a co-solvent like acetic acid or dioxane can improve the solubility of the organic intermediate in the aqueous acid, potentially allowing for lower reaction temperatures and shorter reaction times.

    • Work-up Procedure: After hydrolysis, carefully neutralize the reaction mixture in an ice bath to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product cleanly. Avoid making the solution too basic, which can deprotonate the carboxylic acid and keep it in solution.

Question 3: I am attempting the Willgerodt-Kindler reaction, but the conversion of 4'-methylacetophenone is low, even after prolonged heating.

Answer: The Willgerodt-Kindler reaction is highly dependent on temperature and the reactivity of the sulfur-amine adducts. Low conversion is almost always a result of suboptimal reaction conditions.

  • Causality & Diagnosis:

    • Insufficient Temperature: This reaction has a high activation energy and typically requires temperatures of 140-160 °C to proceed efficiently.

    • Poor Reagent Mixing/Solubility: In a conventional heating setup, the elemental sulfur may not be fully dissolved or reactive, leading to poor conversion.

    • Incorrect Stoichiometry: An insufficient amount of morpholine or sulfur will naturally lead to incomplete conversion of the starting ketone.

  • Troubleshooting & Optimization:

    • Increase Temperature: Ensure your reaction temperature is genuinely reaching the 140-160 °C range. Use a high-boiling solvent like pyridine or DMF if necessary, or run the reaction neat.

    • Consider Microwave Synthesis: Microwave-assisted synthesis is exceptionally effective for this reaction. It provides rapid, uniform heating and can dramatically reduce reaction times from many hours to minutes, often with improved yields. [7] * Optimize Stoichiometry: A common starting point is 1 equivalent of ketone, 2-3 equivalents of morpholine, and 1.5-2.5 equivalents of sulfur. A slight excess of the amine and sulfur is often beneficial.

    • Catalytic Additive: The addition of a small amount of a base like sodium sulfide (Na₂S·9H₂O) can sometimes catalyze the reaction.

Section 3: Frequently Asked Questions (FAQs)
  • Q: Which synthetic route is generally preferred for lab-scale synthesis?

    • A: For lab-scale synthesis where appropriate safety measures can be strictly followed, the Strecker Synthesis is often preferred. It is more convergent and direct, typically resulting in higher yields and an easier purification process if optimized correctly. The Willgerodt-Kindler reaction is a viable cyanide-free alternative but can be lower-yielding and require more optimization, particularly regarding reaction temperature and purification of the thioamide intermediate.

  • Q: What are the critical safety precautions for the Strecker Synthesis?

    • A: All manipulations involving cyanide salts (NaCN, KCN) or TMSCN must be performed in a certified chemical fume hood. An acidic quench of cyanide salts produces highly toxic hydrogen cyanide (HCN) gas. Therefore, all aqueous waste must be treated with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate before disposal. Always have a cyanide antidote kit available and ensure all personnel are trained in its use.

  • Q: How can I best monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like Ethyl Acetate/Hexanes (e.g., 30:70) to monitor the consumption of the starting aldehyde/ketone. The α-aminonitrile and final carboxylic acid product are significantly more polar and will have lower Rf values. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the intermediates and the final product.

  • Q: What is the recommended method for purifying the final product?

    • A: The primary method should be recrystallization . After acidic hydrolysis and neutralization, the crude amino acid often precipitates. This solid can be collected and recrystallized from a solvent system like water/ethanol or water/isopropanol. If the product is an oil or refuses to crystallize, column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) with 0.5% acetic acid added to the mobile phase can be effective.

Section 4: Data Summary & Protocols
Comparative Overview of Synthetic Routes
FeatureStrecker SynthesisWillgerodt-Kindler Reaction
Starting Materials 4-Methylbenzaldehyde, Morpholine4'-Methylacetophenone, Morpholine
Key Reagents Cyanide Source (NaCN, TMSCN), Acid (HCl)Elemental Sulfur (S₈), Acid/Base for hydrolysis
Typical Conditions Step 1: 0 °C to RT; Step 2: 80-110 °CStep 1: 140-160 °C (or microwave); Step 2: 100-120 °C
Advantages Direct, often higher yielding, one-pot potentialCyanide-free, uses readily available ketone
Disadvantages HIGHLY TOXIC cyanide reagentsHigh temperatures, often lower yields, potential for complex byproducts
Typical Yield Range 50-80% (optimized)30-60% (optimized)
Protocol 1: Strecker Synthesis of this compound

This protocol must be performed in a certified chemical fume hood with strict adherence to all safety procedures for handling cyanides.

Step A: α-Aminonitrile Formation

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-methylbenzaldehyde (1.20 g, 10.0 mmol) and anhydrous methanol (20 mL).

  • Add morpholine (0.96 g, 11.0 mmol, 1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate beaker, dissolve sodium cyanide (0.54 g, 11.0 mmol, 1.1 eq) in 5 mL of water.

  • Cool the aldehyde/amine mixture to 0 °C in an ice bath.

  • Slowly add the aqueous sodium cyanide solution dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate may be observed.

  • Monitor the reaction by TLC (30% EtOAc/Hexanes) for the disappearance of the starting aldehyde.

Step B: Hydrolysis

  • Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.

  • Slowly and carefully add 6M Hydrochloric Acid (20 mL) to the flask. Caution: HCN gas may be evolved. Ensure efficient ventilation.

  • Equip the flask with a reflux condenser and heat the mixture to 100-105 °C (oil bath temperature).

  • Maintain reflux for 8-12 hours, monitoring the disappearance of the intermediate by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Carefully adjust the pH of the solution to ~5.5 by the slow addition of 6M sodium hydroxide solution. The product should precipitate as a white solid.

  • Stir the cold slurry for 1 hour, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water (2 x 15 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield this compound. Recrystallize from ethanol/water if further purification is required.

Protocol 2: Willgerodt-Kindler Synthesis

Step A: Thioamide Formation

  • To a round-bottom flask (or a microwave reaction vessel), add 4'-methylacetophenone (1.34 g, 10.0 mmol), morpholine (2.61 g, 30.0 mmol, 3.0 eq), and elemental sulfur (0.64 g, 20.0 mmol, 2.0 eq).

  • Equip the flask with a reflux condenser.

  • Heat the mixture to 140 °C in an oil bath and maintain reflux for 6 hours. (Alternatively, heat in a sealed microwave reactor at 150 °C for 30 minutes).

  • Monitor the reaction by TLC (20% EtOAc/Hexanes) for the disappearance of the ketone.

  • Cool the dark reaction mixture to room temperature. Pour the mixture into 100 mL of 1M HCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioamide can be purified by column chromatography or used directly in the next step.

Step B: Hydrolysis

  • Combine the crude thioamide from the previous step with a mixture of acetic acid (20 mL) and concentrated sulfuric acid (10 mL).

  • Heat the mixture to 110 °C with stirring for 12 hours.

  • Cool the reaction to room temperature and carefully pour it onto 200 g of crushed ice.

  • A solid precipitate should form. If not, neutralize the solution with solid NaOH or concentrated NaOH solution in an ice bath to pH ~5.5 to induce precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

References

Sources

Technical Support Center: Purification of Morpholin-4-YL-(4-methyl)phenyl-acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Morpholin-4-YL-(4-methyl)phenyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. My aim is to blend established scientific principles with field-proven insights to empower you to achieve optimal purity and yield in your experiments.

Introduction to Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] For this compound, a compound with both hydrophilic (morpholine ring, carboxylic acid) and lipophilic (methylated phenyl group) characteristics, selecting the right solvent and controlling the crystallization conditions are paramount to success.[3] This compound typically presents as a solid with a melting point around 162-164°C.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or lower temperatures.[1][4] This differential solubility is the cornerstone of effective recrystallization.[1] The solvent should also be chemically inert, not reacting with the compound, and be volatile enough for easy removal from the final crystals.[4] Given the molecule's structure, a moderately polar solvent is often a good starting point. A rule of thumb is to choose a solvent with functional groups similar to the compound being purified.[5]

Q2: How do I select the best solvent experimentally?

A2: Small-scale solubility tests are crucial.[6] Start by testing the solubility of a small amount of your crude product in various solvents at room temperature.[7] A good candidate solvent will show poor solubility at this stage. Then, heat the mixture to the solvent's boiling point.[7] If the compound dissolves completely, you have a potential candidate. Finally, allow the solution to cool to see if crystals form.[6]

Q3: Can I use a mixed solvent system?

A3: Absolutely. Mixed solvent systems, or anti-solvent recrystallization, are particularly useful when no single solvent meets all the ideal criteria.[2][4] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" solvent (the anti-solvent) in which it is much less soluble, until the solution becomes saturated and crystals begin to form.[4][8]

Q4: What safety precautions should I take?

A4: Always consult the Safety Data Sheet (SDS) for this compound and any solvents used.[9][10] While specific hazard data for this compound is limited, related molecules can cause skin and eye irritation.[3] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.[9][11] Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

Symptoms: Instead of solid crystals, a liquid or oily layer separates from the solution upon cooling.[12][13] This is a common issue where the compound comes out of solution above its melting point.[12][14]

Causality:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture, causing it to liquefy at the temperature of crystallization.[12][15]

  • Low Melting Point: The compound itself may have a relatively low melting point compared to the boiling point of the solvent.[15]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation at a temperature where the compound is still molten.[12]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent.[12] This will lower the saturation temperature, potentially below the compound's melting point.

  • Slow Down the Cooling Process: Insulate the flask to encourage slow cooling.[16][17] This allows crystals to form gradually at a lower temperature.

  • Change the Solvent System: Experiment with a lower-boiling point solvent or a different mixed-solvent system.[18]

  • Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. Adding activated charcoal to the hot solution before filtration can help remove these impurities.[12][19]

Problem 2: No crystals form, even after cooling.

Symptoms: The solution remains clear and no solid precipitates, even after cooling in an ice bath.

Causality:

  • Excess Solvent: This is the most frequent cause.[18] Using too much solvent prevents the solution from becoming saturated upon cooling.[12][20]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature, and crystallization has not been initiated.[18]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[12][14] Be careful not to evaporate too much. Periodically remove from heat and allow to cool to check for crystal formation.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.[20] The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[21][8] This provides a template for further crystal growth.

Problem 3: Poor recovery or low yield.

Symptoms: The amount of purified product obtained is significantly less than expected.

Causality:

  • Using Too Much Solvent: As mentioned, this is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[12][20]

  • Premature Crystallization: If crystals form too early, for example during hot filtration, product will be lost.[13][14]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of the product.[20]

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Prevent Premature Crystallization: During hot filtration, keep the funnel and receiving flask warm. Using a stemless funnel can also help prevent clogging.[13]

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving the product.[20]

  • Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.

Problem 4: The resulting crystals are not pure.

Symptoms: The melting point of the recrystallized product is broad or lower than the literature value, or analytical data (e.g., NMR, HPLC) indicates the presence of impurities.

Causality:

  • Rapid Crystal Growth: If the solution is cooled too quickly, impurities can become trapped within the crystal lattice.[12]

  • Ineffective Solvent: The chosen solvent may not effectively differentiate between the compound and certain impurities.

  • Incomplete Removal of Mother Liquor: Residual solvent containing dissolved impurities remains on the crystal surface after filtration.

Solutions:

  • Ensure Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[16][17] This promotes the formation of larger, purer crystals.[17]

  • Re-evaluate Solvent Choice: If impurities persist, a different solvent or solvent system may be necessary.

  • Thorough Washing and Drying: Ensure the crystals are washed with ice-cold solvent and are completely dry before analysis. Efficient drying under vacuum is recommended to remove all traces of the solvent.

Experimental Protocol: Recrystallization Workflow

This protocol provides a generalized, step-by-step methodology for the recrystallization of this compound.

Step 1: Solvent Selection

  • Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) to identify a suitable solvent or mixed-solvent system.

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture on a hot plate with stirring until the solvent boils.

  • Continue adding small portions of hot solvent until the compound just completely dissolves.[1]

Step 3: Hot Filtration (if necessary)

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

Step 4: Crystallization

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

Step 5: Collection and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

Step 6: Drying

  • Allow the crystals to air-dry on the filter paper for a few minutes, then transfer them to a watch glass or drying dish.

  • Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation
ParameterRecommended ConditionRationale
Solvent Choice Moderately polar (e.g., Isopropanol, Ethyl Acetate)Matches the polarity of the target molecule, which has both polar and non-polar moieties.[3]
Cooling Rate Slow, undisturbed coolingPromotes the formation of large, pure crystals and minimizes impurity inclusion.[16][17]
Washing Solvent Ice-cold recrystallization solventMinimizes re-dissolving the purified product while removing soluble impurities.[20]
Drying Method Vacuum ovenEnsures complete removal of residual solvent without thermal degradation of the product.
Visualization of the Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Purification Start Start with Crude This compound Solvent Select Appropriate Solvent/Solvent System Start->Solvent Dissolve Dissolve in Minimum Amount of Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling to Induce Crystallization HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Recrystallization workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered During Crystallization OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No ReheatAddSolvent Reheat, Add More Solvent, Cool Slowly OilingOut->ReheatAddSolvent Yes LowYield Low Yield? NoCrystals->LowYield No EvaporateSolvent Evaporate Some Solvent NoCrystals->EvaporateSolvent Yes CheckSolventVol Used Minimum Hot Solvent? LowYield->CheckSolventVol Yes ChangeSolvent Try Different Solvent ReheatAddSolvent->ChangeSolvent Still Oils Out Success Problem Resolved ChangeSolvent->Success InduceCrystallization Induce Crystallization (Scratch/Seed) EvaporateSolvent->InduceCrystallization Then InduceCrystallization->Success CheckWash Washed with Ice-Cold Solvent? CheckSolventVol->CheckWash Yes OptimizeSolvent Optimize Solvent Volume in Next Attempt CheckSolventVol->OptimizeSolvent No RecoverSecondCrop Recover Second Crop from Filtrate CheckWash->RecoverSecondCrop Yes OptimizeWash Use Ice-Cold Wash in Future CheckWash->OptimizeWash No OptimizeSolvent->Success RecoverSecondCrop->Success OptimizeWash->Success

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Smolecule. (2023, August 16). Buy this compound | 490026-98-7.
  • University of Rochester, Department of Chemistry.
  • Reddit. (2013, February 3).
  • Recrystalliz
  • Finding the best solvent for recrystallis
  • Tips for maximizing yield, purity and crystal size during recrystalliz
  • Biocyclopedia.
  • Science Learning Center.
  • University of York, Chemistry Teaching Labs.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Solvent selection for recrystallization: An undergradu
  • Mettler Toledo.
  • PraxiLabs. (2022, November 7).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research.
  • LabXchange. (2024, March 23).
  • Recrystalliz
  • How to make sure that you form large, pure crystals in the recrystallization of a crude sample. (2022, September 23).
  • YouTube. (2018, November 12).
  • Guide for crystalliz
  • Apollo Scientific. (Morpholin-4-yl)acetic acid hydrochloride.
  • Chemistry LibreTexts. (2021, March 5). 2.
  • Chem-Impex. Morpholin-4-yl-acetic acid.
  • ChemicalBook. (2025, August 8). MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8.
  • Sigma-Aldrich. (2010, February 27).
  • Sigma-Aldrich. (2024, August 6).
  • Fisher Scientific. (2009, September 26).
  • Guidechem. MORPHOLIN-4-YL-PHENYL-ACETIC ACID 6342-19-4 wiki.
  • PubChem. Morpholin-4-yl-phenyl-acetic acid | C12H15NO3 | CID 241650.
  • ChemicalBook. (2025, July 24). MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6.
  • Sigma-Aldrich. MORPHOLIN-4-YL-PHENYL-ACETIC ACID | 6342-19-4.
  • BLD Pharm. 3235-69-6|Morpholin-4-yl-acetic acid.
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

Sources

Common side reactions in the synthesis of morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. Here, we move beyond mere protocols to explain the causality behind these issues, offering field-proven insights to optimize your synthetic strategies.

Table of Contents

  • Dehydration of Diethanolamine: The Classic Route

    • FAQ: Low Yield and Dark, Viscous Product

  • Reductive Amination for N-Substitution

    • FAQ: Low Conversion and Over-Alkylation Byproducts

  • Modern Annulation of 1,2-Amino Alcohols with Ethylene Sulfate

    • FAQ: Poor Selectivity and Formation of Bis-Alkylation Products

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

    • FAQ: Formation of Hydrodehalogenated Arene and Other Byproducts

  • Industrial Synthesis: Reaction of Diethylene Glycol with Ammonia

    • FAQ: Controlling Formation of AEE and N-Ethylmorpholine

  • References

Dehydration of Diethanolamine: The Classic Route

This method is one of the most established for synthesizing the parent morpholine ring, involving the acid-catalyzed cyclization of diethanolamine (DEA). While seemingly straightforward, it is often plagued by issues related to temperature control and purification.

FAQ: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous product. What is the cause and how can I improve it?

This is a classic problem that points to two main culprits: inadequate temperature control and inefficient purification of a highly hygroscopic product.

Root Cause Analysis:

  • Inadequate Temperature Control: This reaction requires high temperatures (typically 180–210°C) to drive the dehydration and cyclization.[1]

    • Too Low (<180°C): The reaction rate is significantly reduced, leading to incomplete conversion and low yields.

    • Too High (>210°C): This leads to charring and polymerization of starting materials and products, resulting in the characteristic dark, viscous, and often intractable material. Even a 10-15°C deviation can drastically impact the yield.[1]

  • Inefficient Water Removal: As water is a product of the reaction, its presence can inhibit the forward reaction equilibrium.

  • Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent. Incorrect stoichiometry will lead to an incomplete reaction.[1]

  • Hygroscopic Product: Morpholine readily absorbs moisture from the air.[1] The crude product is often a thick paste of morpholine hydrochloride. Incomplete drying before the final distillation inflates the crude weight and leads to an inaccurate (and lower) final yield calculation.

Troubleshooting Workflow: Dehydration of Diethanolamine

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Optimization Problem Low Yield & Dark, Viscous Product Temp Inadequate Temperature Problem->Temp Time Insufficient Reaction Time Problem->Time Acid Improper Acid Stoichiometry Problem->Acid Purity Inefficient Purification Problem->Purity Sol_Temp Use calibrated high-temp thermometer. Maintain stable 180-210°C heating. Temp->Sol_Temp Control Sol_Time Ensure reaction runs for ≥15 hours. Time->Sol_Time Extend Sol_Acid Verify acid concentration and molar ratio. Acid->Sol_Acid Verify Sol_Purity Thoroughly dry crude product (e.g., with KOH). Perform careful fractional distillation. Purity->Sol_Purity Improve

Caption: Troubleshooting workflow for low yield in DEA dehydration.

Detailed Experimental Protocol for Optimization:

  • Setup: In a round-bottom flask equipped with a thermocouple, mechanical stirrer, and a distillation condenser, add 62.5 g of diethanolamine.

  • Acid Addition: Slowly and carefully add concentrated hydrochloric acid (or sulfuric acid) until the mixture is strongly acidic (pH ~1). Caution: This reaction is highly exothermic and generates acidic vapors.[2]

  • Reaction: Heat the mixture to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for at least 15 hours to ensure complete cyclization.[1][2]

  • Neutralization: Cool the reaction to ~160°C and pour the solidified morpholine salt paste into a dish. Grind the paste and mix thoroughly with calcium oxide to neutralize the acid.

  • Crude Distillation: Transfer the neutralized paste to a new flask and perform a simple distillation using a strong, dry flame or heating mantle to collect the crude, wet morpholine.

  • Drying and Purification:

    • Stir the crude distillate over potassium hydroxide (KOH) pellets for at least 1 hour to remove residual water.

    • Decant the morpholine from the KOH.

    • For final purification, reflux the dried morpholine over a small amount of sodium metal for one hour.

    • Rearrange the apparatus for fractional distillation, collecting the pure morpholine fraction that boils between 126-129°C.[1][2][3]

Reductive Amination for N-Substitution

Reductive amination is a powerful and common method for synthesizing N-substituted morpholine derivatives from the parent morpholine and a carbonyl compound (aldehyde or ketone). The primary challenges are achieving complete conversion and preventing the secondary amine product from reacting further.

FAQ: I am struggling with a reductive amination between morpholine and a ketone. The reaction shows low conversion, and I'm also seeing evidence of over-alkylation.

This issue stems from the delicate balance between iminium ion formation and reduction, and the nucleophilicity of the amine product.

Root Cause Analysis:

  • Slow Iminium Ion Formation: The first step is the condensation of morpholine and the ketone to form an iminium ion. This equilibrium can be unfavorable, especially with less reactive ketones. If the iminium ion concentration is too low, the overall reaction will be slow or stall.

  • Ineffective Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone before it has a chance to form the iminium ion, leading to the formation of an alcohol byproduct and low conversion.[4]

  • Over-Alkylation: While morpholine is a secondary amine and cannot be "over-alkylated" in the traditional sense of forming a quaternary salt via this method, if you start with a primary amine to synthesize a C-substituted morpholine which is then N-alkylated, the newly formed secondary amine product can be more nucleophilic than the starting primary amine, leading to further reaction. For N-alkylation of morpholine itself, this is not an issue, but it's a critical concept in morpholine derivative synthesis generally.[5][6]

  • Suboptimal pH: Imine/iminium ion formation is typically favored under mildly acidic conditions (pH 4-5), which catalyze the dehydration step. If the pH is too low or too high, this step can be inhibited.

Troubleshooting & Optimization Strategy:

ProblemPotential CauseRecommended Solution
Low Conversion Slow iminium ion formationAdd a Lewis acid like Ti(OiPr)₄ to activate the ketone. Consider a two-step procedure: form the imine first (with azeotropic removal of water), then add the reducing agent.
Ineffective reducing agentSwitch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is highly selective for the iminium ion over the ketone and is non-toxic. Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic.
Suboptimal pHUse a buffer system or add a catalytic amount of acetic acid to maintain the pH in the optimal 4-5 range.
Side Product (Alcohol from Ketone) Reducing agent is too strongReplace NaBH₄ with NaBH(OAc)₃. If using NaBH₄, ensure the imine is pre-formed before adding the reductant.

Mechanism: Selectivity of Reducing Agents

G cluster_reactants Reactants in Pot cluster_nabh4 Strong Reductant (NaBH₄) cluster_stab Mild Reductant (NaBH(OAc)₃) Ketone Ketone (R₂C=O) NaBH4 NaBH₄ Ketone->NaBH4 Reduces STAB NaBH(OAc)₃ Ketone->STAB No Reaction Imine Iminium Ion [R₂C=N⁺R'₂] Imine->NaBH4 Reduces Imine->STAB Reduces Side_Product Side Product: Alcohol NaBH4->Side_Product Desired_Product_1 Desired Product: Substituted Amine NaBH4->Desired_Product_1 Desired_Product_2 Desired Product: Substituted Amine STAB->Desired_Product_2 No_Reaction Ketone Unreacted

Caption: Comparison of strong vs. mild reducing agents in reductive amination.

Modern Annulation of 1,2-Amino Alcohols with Ethylene Sulfate

This green and efficient two-step or one-pot protocol has become popular for synthesizing C-substituted morpholines.[7][8][9] The key challenge is achieving selective N-monoalkylation of the amino alcohol, as the initial product can potentially react again.

FAQ: My synthesis of a morpholine from a primary 1,2-amino alcohol and ethylene sulfate is giving a mixture of products, including a significant amount of what appears to be a bis-alkylated byproduct.

This is a classic selectivity problem. The success of this method hinges on the clean formation and isolation of the intermediate zwitterion, which then cyclizes to the morpholine.

Root Cause Analysis:

  • Bis-Alkylation: The primary amine of the 1,2-amino alcohol reacts with ethylene sulfate (ES) to form a mono-alkylated zwitterionic intermediate. However, if this intermediate is sufficiently nucleophilic, it can react with another molecule of ES, leading to a bis-alkylated side product.

  • Solvent Effects: The selectivity of mono- vs. bis-alkylation is highly dependent on the solvent. The desired zwitterionic intermediate is often insoluble in many organic solvents. This insolubility is advantageous, as it causes the desired product to precipitate out of the reaction mixture, effectively preventing it from reacting further.

  • Substrate Structure: The structure of the 1,2-amino alcohol can influence the rate of the initial alkylation and the solubility and reactivity of the resulting zwitterion.[8]

Troubleshooting & Optimization Strategy:

  • Solvent Selection is Key:

    • Screen Solvents: Test a range of solvents. Acetonitrile (MeCN) or THF are often good starting points. The ideal solvent is one in which the starting materials are soluble, but the mono-alkylated zwitterion product is not.

    • Leverage Insolubility: The goal is to have the desired intermediate precipitate as it forms. This physical sequestration is the most effective way to prevent the second alkylation.

  • Control Stoichiometry:

    • Use a slight excess (1.05-1.1 equivalents) of the 1,2-amino alcohol relative to ethylene sulfate to ensure the complete consumption of ES and minimize the chance of bis-alkylation.

  • Temperature Control:

    • Run the initial alkylation at room temperature. Elevated temperatures can increase the solubility of the zwitterion, keeping it in solution and making it more susceptible to a second alkylation.

  • Isolation of Intermediate:

    • For challenging substrates, a two-step protocol is more robust. Perform the initial alkylation and isolate the precipitated zwitterion by filtration. The pure zwitterion can then be cyclized in a separate step using a base like potassium tert-butoxide (tBuOK).[8][9]

General Workflow: Selective Monoalkylation

G Start 1,2-Amino Alcohol + Ethylene Sulfate (in appropriate solvent) Reaction SN2 Reaction at Room Temp Start->Reaction Zwitterion Mono-alkylated Zwitterion Intermediate Reaction->Zwitterion Precipitate Precipitation (Key Step for Selectivity) Zwitterion->Precipitate BisAlkylation Side Reaction: Bis-Alkylation Product Zwitterion->BisAlkylation If remains in solution Precipitate->BisAlkylation Poor Solubility Isolation Isolation via Filtration Precipitate->Isolation Successful Cyclization Add Base (tBuOK) Isolation->Cyclization Product Desired Morpholine Derivative Cyclization->Product

Caption: Workflow for achieving selective monoalkylation using ethylene sulfate.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. When applying it to morpholine, a common and frustrating side reaction is the formation of a hydrodehalogenated arene, where the aryl halide simply loses its halogen atom.

FAQ: My Buchwald-Hartwig reaction between morpholine and an aryl bromide is giving low yield of the desired N-arylmorpholine and a significant amount of the corresponding arene (Ar-H) byproduct.

This issue points to a competition between the desired reductive elimination pathway and an undesired β-hydride elimination pathway from a key intermediate.

Root Cause Analysis:

  • β-Hydride Elimination: This is a common decomposition pathway for palladium-alkyl intermediates that possess a hydrogen atom on a carbon beta to the metal.[10] In the context of the Buchwald-Hartwig reaction, after oxidative addition and amine coordination/deprotonation, a Pd(II)-amido complex is formed. If this complex can access a β-hydrogen, it can eliminate to form a Pd-H species and an enamine, which can then lead to other products. More critically for this specific side reaction, the Pd-H species can reductively eliminate with the aryl group to form the Ar-H byproduct.

  • Slow Reductive Elimination: The desired C-N bond-forming step is reductive elimination. If this step is slow relative to β-hydride elimination, the yield of the desired product will suffer. The rate of reductive elimination is highly influenced by the steric and electronic properties of the phosphine ligand on the palladium catalyst.

  • Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands generally accelerate the rate of C-N reductive elimination, which helps it outcompete the β-hydride elimination pathway. Using less bulky or less electron-donating ligands can favor the undesired pathway.

Troubleshooting & Optimization Strategy:

  • Ligand Selection:

    • Switch to Bulky, Electron-Rich Ligands: If you are using simple phosphine ligands like P(t-Bu)₃, consider switching to more advanced biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are specifically designed to promote fast reductive elimination.

    • Ligand Screening: There is no single "best" ligand for all substrates. A small screen of 2-3 modern biarylphosphine ligands is often the most effective approach to identify the optimal catalyst system for your specific aryl halide and amine.

  • Base and Solvent:

    • Ensure the base is strong enough (e.g., NaOt-Bu, LHMDS) to efficiently deprotonate the morpholine-palladium complex, but be mindful of base-sensitive functional groups on your substrate.

    • Aprotic, non-coordinating solvents like toluene or dioxane are generally preferred.

  • Temperature:

    • While higher temperatures can increase reaction rates, they can also sometimes favor decomposition pathways. If ligand optimization doesn't solve the problem, screening a range of temperatures (e.g., 80°C, 100°C, 110°C) may reveal an optimal window where the desired reaction is favored.

Mechanistic Competition: Reductive Elimination vs. β-Hydride Elimination

G cluster_desired Desired Pathway cluster_side Side Reaction Intermediate Pd(II)-Amido Intermediate (L)nPd(Ar)(NR₂) ReductiveElim C-N Reductive Elimination (Favored by bulky, e⁻-rich ligands) Intermediate->ReductiveElim BetaHydride β-Hydride Elimination Intermediate->BetaHydride Product Product: Ar-NR₂ ReductiveElim->Product SideProduct Byproduct: Arene (Ar-H) BetaHydride->SideProduct

Caption: Competing pathways in Buchwald-Hartwig amination.

Industrial Synthesis: Reaction of Diethylene Glycol with Ammonia

A primary industrial route to morpholine involves reacting diethylene glycol (DEG) and ammonia over a hydrogenation catalyst at high temperature and pressure.[11] A key challenge in this process is controlling the selectivity to maximize morpholine yield and minimize the formation of key byproducts.

FAQ: In our high-pressure synthesis of morpholine from DEG and ammonia, we are observing significant quantities of 2-(2-aminoethoxy)ethanol (AEE) and N-ethylmorpholine byproducts. How can we control this?

The formation of these byproducts is inherent to the reaction mechanism. AEE is a key intermediate, and N-ethylmorpholine is formed from a subsequent reaction. Their prevalence is highly dependent on reaction conditions and catalyst choice.

Root Cause Analysis & Mechanism:

  • Formation of 2-(2-aminoethoxy)ethanol (AEE): The first step of the reaction is the amination of one of the hydroxyl groups of DEG to form AEE. AEE is a necessary intermediate on the pathway to morpholine. If the reaction is stopped prematurely or conditions are not optimal for the subsequent cyclization, AEE will be a major component of the product mixture.[11]

  • Cyclization to Morpholine: AEE then undergoes an intramolecular cyclization (dehydration) to form the morpholine ring.

  • Formation of N-Ethylmorpholine: This byproduct can form via a "hydrogen borrowing" mechanism or disproportionation reactions involving ethanol, which can be generated from the decomposition of DEG or other side reactions. The morpholine nitrogen can then be alkylated by an ethyl equivalent under the reductive conditions of the reaction.

Troubleshooting & Optimization Strategy:

The ratio of Morpholine to AEE and other byproducts is a function of catalyst, temperature, pressure, and residence time.

ParameterEffect on Product DistributionOptimization Strategy
Temperature Increasing temperature generally favors the cyclization of AEE to morpholine, but excessively high temperatures can lead to decomposition and the formation of "heavies" (high-molecular-weight condensation products).[11]Operate within an optimal temperature window, typically 150-250°C, depending on the catalyst.[12] Monitor product distribution at different temperatures to find the sweet spot for your system.
Catalyst The choice of hydrogenation/dehydrogenation catalyst is critical. Catalysts composed of metals like nickel, copper, or cobalt on an alumina support are common.[11] The specific composition and preparation of the catalyst heavily influence selectivity.Screen different catalyst compositions. For example, some cobalt-based catalysts may favor AEE formation, while certain nickel catalysts might promote higher selectivity to morpholine. Ensure the catalyst is not deactivated by impurities.
Ammonia:DEG Ratio A high molar excess of ammonia is typically used to favor amination and suppress the formation of products from DEG self-condensation.Maintain a high ammonia to DEG molar ratio as recommended by catalyst manufacturers or established literature for the specific process.
Pressure & H₂ High pressure is required to maintain the reactants in the appropriate phase and to facilitate the hydrogenation/dehydrogenation steps. Hydrogen is often added to maintain catalyst activity and influence the reaction pathways.Optimize pressure and hydrogen partial pressure according to the specific catalyst system being used.

Quantitative Data: Effect of Temperature on Product Distribution

The following data, adapted from a study on the reaction of DEG and ammonia, illustrates how temperature can shift the product distribution.

RunTemperature (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)
120063.936.155.2
222085.128.562.1
324095.315.278.5

Data adapted from U.S. Patent 4,647,663.[11] Product distribution is given in gas chromatograph area percent.

This table clearly shows that as the temperature increases from 200°C to 240°C, the conversion of the intermediate AEE into the desired morpholine product is significantly enhanced.

References

  • U.S. Patent 4,647,663, "Synthesis of morpholine," issued March 3, 1987.
  • Organic Chemistry Portal. (2024). Synthesis of morpholines. [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Wolfe, J. P., & Rossi, A. S. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(10), 1589–1592. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Kikelj, D. (2014). Biological relevance and synthesis of C-substituted morpholine derivatives. Arkivoc, 2014(3), 1-33. [Link]

  • Kabir, E., & Uzzaman, M. (2022). A review on biological and medicinal impact of heterocyclic compounds. Results in Chemistry, 4, 100606. [Link]

  • Dholabhai, P. P., & Yu, H. G. (2012). Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. The journal of physical chemistry. A, 116(26), 7123–7127. [Link]

  • Organic Chemistry Portal. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Nite Life. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171. [Link]

  • Wikipedia contributors. (2023, December 29). β-Hydride elimination. In Wikipedia, The Free Encyclopedia. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.[Link]

  • Sharma, P., et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Innovative Research in Computer and Technology, 12(12). [Link]

  • Gilchrist, T. L. (2006). Review of Heterocyclic Chemistry, 5th Edition. Journal of Chemical Education, 83(1), 43. [Link]

  • Topics in Heterocyclic Chemistry. (n.d.). National Academic Digital Library of Ethiopia. [Link]

  • Heterocyclic Chemistry. (n.d.). [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

  • U.S. Patent 2,777,846, "Process of producing morpholine from diethanolamine," issued Jan. 15, 1957.
  • U.S. Patent 2,847,419, "Recovery of N-alkyl morpholines," issued Aug. 12, 1958.
  • Barder, T. E., et al. (2011). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 50(21), 4937-4941. [Link]

  • Yang, S. C., & Ko, F. H. (2009). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Chinese Chemical Society, 56(4), 815-821. [Link]

  • Hainan Sincere Industries Co., Ltd. (n.d.). N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection. [Link]

  • Wikipedia contributors. (2023, December 29). N-Methylmorpholine. In Wikipedia, The Free Encyclopedia. [Link]

  • Sabu, S., et al. (2021). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Applied Organometallic Chemistry, 35(10), e6376. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. [Link]

  • Front. Chem. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • Nature Communications. (2020). Ring-opening functionalizations of unstrained cyclic amines enabled by difluorocarbene transfer. [Link]

  • Research Collection. (n.d.). Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. [Link]

  • LibreTexts Chemistry. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. [Link]

  • ResearchGate. (n.d.). Morpholine-Stabilized Cationic Aluminum Complexes and Their Reactivity in Ring-Opening Polymerization of ε-Caprolactone. [Link]

  • ResearchGate. (n.d.). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. [Link]

  • EP Patent 0036331B1, "Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia," issued Sep. 23, 1981.
  • CN Patent 102489282B, "Dewatering catalyst and application thereof in preparing morpholine," issued June 5, 2012.
  • PMC. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. [Link]

  • EURL-Pesticides. (n.d.). Residue Findings of Diethanolamine, Triethanolamine and Morpholine in Food. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important pharmaceutical intermediate. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust, scalable, and efficient synthesis.

Overview of Synthetic Strategy & Scale-Up Philosophy

The synthesis of this compound (Target Compound 3 ) is most commonly achieved via a two-step process. This involves a nucleophilic substitution reaction followed by saponification (hydrolysis). The typical route begins with an α-halo derivative of a 4-methylphenylacetate ester, such as ethyl 2-bromo-(4-methyl)phenylacetate (1 ), which reacts with morpholine (2 ) to form the intermediate ester. This ester is then hydrolyzed to yield the final product.

While straightforward at the bench scale, scaling this process introduces significant challenges related to reaction control, impurity management, and product isolation. Our philosophy is to anticipate these issues through robust process design, focusing on creating a self-validating protocol where in-process controls (IPCs) confirm the success of each stage before proceeding.

General Synthetic Workflow

Here is a high-level overview of the synthetic process discussed in this guide.

Synthetic Workflow cluster_0 Step 1: Nucleophilic Substitution (SN2) cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Work-up & Isolation cluster_3 Purification & Final Product SM1 Ethyl 2-bromo-(4-methyl)phenylacetate (1) Reaction1 Reaction in Aprotic Solvent (e.g., Acetonitrile) Base (e.g., K2CO3) IPC: HPLC for conversion >99% SM1->Reaction1 SM2 Morpholine (2) SM2->Reaction1 Intermediate Crude Intermediate Ester Reaction1->Intermediate Quench & Solvent Swap Reaction2 Aqueous Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) IPC: HPLC for ester consumption Intermediate->Reaction2 Hydrolyzed Aqueous Solution of Sodium Salt Reaction2->Hydrolyzed Reaction Completion Isolation pH Adjustment to Isoelectric Point Precipitation & Filtration IPC: pH check, visual inspection Hydrolyzed->Isolation Crude Crude Target Compound (3) Isolation->Crude Drying Purification Recrystallization (e.g., Isopropanol/Water) IPC: HPLC Purity >99.5% Crude->Purification Final Final API Intermediate This compound (3) Purification->Final Low Yield Troubleshooting Start Low Overall Yield Detected CheckIPC1 Review IPC from Step 1: Ester Conversion >99%? Start->CheckIPC1 CheckIPC2 Review IPC from Step 2: Ester Hydrolyzed? CheckIPC1->CheckIPC2 Yes Cause1 Root Cause: Incomplete SN2 Reaction. Troubleshoot Reagents, Temp, Mixing. CheckIPC1->Cause1 No CheckIsolation Review Isolation Step: Precipitation pH Correct? CheckIPC2->CheckIsolation Yes Cause2 Root Cause: Incomplete Hydrolysis. Troubleshoot Co-solvent, Base Eq. CheckIPC2->Cause2 No CheckMotherLiquor Analyze Mother Liquor by HPLC: High Product Concentration? CheckIsolation->CheckMotherLiquor Yes Cause3 Root Cause: Product Lost in Filtrate. Optimize Precipitation pH & Cooling. CheckIsolation->Cause3 No CheckMotherLiquor->Cause3 Yes Success Yield Issue Resolved CheckMotherLiquor->Success No (Yield loss is mechanical)

Removal of unreacted starting materials from Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Morpholin-4-YL-(4-methyl)phenyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials. Our focus is on providing scientifically sound, practical solutions to common purification challenges encountered during the synthesis of this compound.

Introduction to the Purification Challenge

The synthesis of this compound typically involves the amidation reaction between 4-methylphenylacetic acid and morpholine, often facilitated by a coupling agent.[1] While the reaction itself is straightforward, the primary challenge in isolating the pure product lies in the effective removal of unreacted 4-methylphenylacetic acid and morpholine. The success of subsequent research and development activities hinges on the purity of the final compound. This guide provides a systematic approach to troubleshooting and optimizing your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical property differences between my product and the starting materials that I can exploit for purification?

A1: Understanding the distinct properties of your target compound and the potential impurities is the cornerstone of an effective purification strategy. Here's a summary of the key differences:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilityAcidity/Basicity
This compound (Product) 235.28[1]162-164[1]~365.6 (predicted)[1]Moderately polar solidCarboxylic acid (acidic), Morpholine nitrogen (weakly basic)
4-Methylphenylacetic acid (Starting Material) 150.17[2][3]88-92[2][3]265-267[2][3]Low in water, soluble in organic solvents.[4]Carboxylic acid (acidic)
Morpholine (Starting Material) 87.12-5[5]129[5]Miscible in water and many organic solvents.[5][6][7][8]Amine (basic)

The primary differences to leverage are:

  • Acidity/Basicity: The product is amphoteric, but the starting materials are distinctly acidic (4-methylphenylacetic acid) and basic (morpholine). This is the most powerful handle for separation via liquid-liquid extraction.

  • Solubility: Morpholine's high water solubility contrasts with the other two compounds.

  • Melting Point: The significant difference in melting points can be utilized in purification by crystallization.

Q2: My reaction mixture is a complex mess. Where do I even start with purification?

A2: A logical, stepwise approach is crucial. We recommend starting with a liquid-liquid extraction to perform a bulk separation based on the acid-base properties of the components. This is often the most efficient first step to remove the majority of unreacted starting materials.

Purification Workflow Reaction_Mixture Crude Reaction Mixture LLE Liquid-Liquid Extraction (Acid-Base Wash) Reaction_Mixture->LLE Organic_Phase Organic Phase (Product + Neutral Impurities) LLE->Organic_Phase Isolate Aqueous_Phase Aqueous Phase (Salts of Starting Materials) LLE->Aqueous_Phase Discard Crystallization Crystallization Organic_Phase->Crystallization Chromatography Column Chromatography Organic_Phase->Chromatography Alternative/Further Purification Pure_Product Pure Product Crystallization->Pure_Product Chromatography->Pure_Product

Caption: Initial Purification Workflow

Q3: I performed a water wash, but I still see starting materials in my NMR. Why?

A3: A simple water wash is often insufficient. While it will remove some of the highly water-soluble morpholine, 4-methylphenylacetic acid has low water solubility.[4] Furthermore, the product itself may have some water solubility, leading to yield loss. A more robust liquid-liquid extraction procedure utilizing acid and base washes is necessary.

Troubleshooting Guides

Issue 1: Persistent 4-Methylphenylacetic Acid Contamination

Cause: Incomplete removal during the aqueous wash due to its acidic nature and limited water solubility.

Solution: Basic Wash during Liquid-Liquid Extraction

The carboxylic acid group of 4-methylphenylacetic acid can be deprotonated with a mild base to form a water-soluble carboxylate salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. The basic solution will react with the acidic 4-methylphenylacetic acid, converting it to its sodium salt, which is highly soluble in the aqueous layer.[9][10]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash step 1-2 more times to ensure complete removal.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and dissolved inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of the acidic impurity.

Acid_Removal cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Basic) Product_Org Product This compound Acid_Org Impurity 4-Methylphenylacetic acid Salt_Aq Sodium 4-methylphenylacetate (Water Soluble Salt) Acid_Org->Salt_Aq Deprotonation with NaHCO₃/NaOH

Caption: Removal of Acidic Impurity

Issue 2: Persistent Morpholine Contamination

Cause: Morpholine is a basic amine and can be difficult to remove completely with just a water wash, especially if it forms an azeotrope or has some solubility in the organic phase.

Solution: Acidic Wash during Liquid-Liquid Extraction

The basic nitrogen of morpholine can be protonated with a dilute acid to form a water-soluble ammonium salt.[11][12]

Step-by-Step Protocol:

  • Dissolution: After the basic wash (or as the first wash step), wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).

  • Protonation: The HCl will react with the basic morpholine to form morpholinium chloride, which is highly soluble in the aqueous layer.

  • Separation: Drain the aqueous layer.

  • Repeat: Repeat the acidic wash if necessary.

  • Follow-up Washes: It is crucial to follow the acid wash with a water wash and then a brine wash to remove any residual acid before drying and concentrating the organic layer.

Issue 3: Low Yield After Liquid-Liquid Extraction

Cause: The product, this compound, is amphoteric. Aggressive pH changes during extraction can lead to its partitioning into the aqueous layer, reducing the final yield.

Solution: Careful pH Control and Back-Extraction

  • Use Mild Reagents: Opt for saturated sodium bicarbonate over strong bases like NaOH for the basic wash, as it is less likely to deprotonate the product's carboxylic acid significantly.

  • Check Aqueous Layers: Before discarding any aqueous layers, it's good practice to check them for your product using a technique like Thin Layer Chromatography (TLC).

  • Back-Extraction: If you suspect product loss to the aqueous layer, you can perform a back-extraction.

    • If the product was lost during the basic wash, carefully acidify the aqueous layer with dilute HCl to a neutral pH and extract it back into an organic solvent.

    • If loss occurred during the acidic wash, neutralize the aqueous layer with a base and re-extract.

Issue 4: Product Still Impure After Extraction

Cause: The presence of neutral, non-reactive impurities or very similar polarity compounds that are not effectively removed by extraction.

Solution 1: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds.[13]

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for a moderately polar compound like this could be ethanol, isopropanol, or acetonitrile.[13]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Solution 2: Column Chromatography

For challenging separations or to achieve very high purity, column chromatography is the method of choice.[11][14]

  • Stationary Phase: Silica gel is a standard choice.

  • Mobile Phase: A solvent system that provides good separation of your product from the impurities on a TLC plate should be used. A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol would be a reasonable starting point to explore.

Summary of Troubleshooting Strategies

SymptomPotential CauseRecommended Action
Peak corresponding to 4-methylphenylacetic acid in analysis.Incomplete removal of acidic starting material.Perform a basic wash (e.g., NaHCO₃ solution) during liquid-liquid extraction.
Presence of morpholine signals in NMR/LC-MS.Incomplete removal of basic starting material.Perform an acidic wash (e.g., 1M HCl) during liquid-liquid extraction.
Low overall yield after purification.Product partitioning into aqueous layers during extraction due to its amphoteric nature.Use milder pH conditions, check aqueous layers for product, and perform back-extraction if necessary.
Multiple impurity peaks remain after extraction.Presence of neutral or similarly polar impurities.Employ recrystallization or column chromatography for final purification.

References

  • Wikipedia. Morpholine. [Link]

  • Ataman Kimya. MORPHOLINE 99%. [Link]

  • NCBI. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Green Chemistry (RSC Publishing). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. [Link]

  • ChemBK. 4-Methylphylacetic Acid. [Link]

  • ResearchGate. (2017, May 18). How to separate amides from free amine. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Google Patents.
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Organic Chemistry Portal. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?[Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Shanghai Minstar Chemical Co., Ltd. 4-Methylphenylacetic acid CAS NO.622-47-9. [Link]

  • PubChem. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. [Link]

  • ResearchGate. (2016, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • ResearchGate. (2013, August 9). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.

Sources

Technical Support Center: Troubleshooting Low Yield in the Amidation of Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of phenylacetic acids. This guide is structured to help researchers, scientists, and drug development professionals diagnose and resolve common issues leading to low reaction yields. We will move from frequently encountered questions to in-depth troubleshooting of specific experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding amidation reactions.

Q1: My amidation reaction isn't working. What are the most common reasons for a low yield?

A1: Low yields in the amidation of phenylacetic acids typically stem from a few core issues:

  • Inefficient Carboxylic Acid Activation: The coupling reagent may be unsuitable for your specific substrates, degraded, or used under suboptimal conditions.[1]

  • Poor Amine Nucleophilicity: Amines that are sterically hindered or electron-deficient react more slowly, leading to incomplete conversion.[1][2]

  • Side Reactions: The formation of byproducts, such as N-acylurea, can consume your starting material or activated intermediate.[3][4][5]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, concentration, and pH can significantly impact reaction efficiency.[1]

  • Workup and Purification Issues: The desired amide product may be lost during aqueous washes or difficult to separate from byproducts.[6]

Q2: How do I choose the right coupling reagent for my phenylacetic acid derivative?

A2: The choice of coupling reagent is critical. For most standard amidations of phenylacetic acids, carbodiimides are a cost-effective starting point.

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular water-soluble choice, which simplifies purification as its urea byproduct can be removed with an aqueous wash.[7][8] N,N'-Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and must be removed by filtration.[4][8]

  • Uronium/Aminium Salts (HATU, HBTU): For more challenging reactions, such as those involving sterically hindered amines or electron-poor anilines, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended due to their high coupling efficiency.[5][9]

  • Additives (HOBt, HOAt): Using an additive like 1-Hydroxybenzotriazole (HOBt) with a carbodiimide is highly recommended. HOBt traps the reactive O-acylisourea intermediate to form an active ester, which suppresses side reactions (like N-acylurea formation) and minimizes racemization if your phenylacetic acid has a chiral center at the alpha position.[7][8][10]

Q3: My starting materials (phenylacetic acid and amine) are mostly unreacted. What should I check first?

A3: If you recover your starting materials, the activation of the carboxylic acid likely failed.

  • Reagent Quality: Ensure your coupling reagents (e.g., EDC, DCC) are fresh and have been stored properly, protected from moisture. Carbodiimides can slowly hydrolyze over time.

  • Anhydrous Conditions: Verify that your solvent is anhydrous and that all glassware was properly dried. Water can hydrolyze the activated carboxylic acid intermediate, returning it to the starting material.[5]

  • Acid-Base Neutralization: Simply mixing a carboxylic acid and an amine can form an unreactive ammonium carboxylate salt.[1][11] A coupling reagent is necessary to prevent this and activate the acid for nucleophilic attack.[11] If your amine is provided as a salt (e.g., hydrochloride), you must add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to liberate the free amine for the reaction.[4]

Q4: My TLC plate is very messy with multiple spots. What are the likely side products?

A4: A complex reaction mixture often points to side reactions. The most common culprit in carbodiimide-mediated couplings is the formation of a stable N-acylurea byproduct .[3][4][12] This occurs when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine.[3][12] Using an additive like HOBt significantly minimizes this side reaction.[10][13] Other possibilities include di-acylation if the amine has multiple reactive sites or degradation of sensitive functional groups.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing specific experimental outcomes.

Scenario 1: Reaction Stalls, High Amount of Unreacted Starting Material

If reaction monitoring via TLC or LC-MS shows significant starting material even after an extended time, the activation step is the primary point of failure.

Root Cause Analysis:

  • Ineffective Acid Activation: The carbodiimide (e.g., EDC) reacts with the phenylacetic acid to form a highly reactive O-acylisourea intermediate.[3][14] This is the rate-determining step.[10] If this intermediate does not form, the reaction cannot proceed.

  • Hydrolysis of Activated Intermediate: The O-acylisourea is highly susceptible to hydrolysis.[14] Any moisture in the reaction will quench this intermediate, regenerating the phenylacetic acid.

  • Steric Hindrance: Phenylacetic acids with bulky substituents near the carboxyl group can hinder the approach of the coupling reagent, slowing down the activation step.[15][16][17] Similarly, a very bulky amine may be too sterically encumbered to attack the activated intermediate efficiently.[2]

Troubleshooting Workflow:

G start Low Yield: High Starting Material check_reagents Check Reagent Quality (EDC, HOBt, Solvents) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_stoichiometry Review Stoichiometry & Base Addition start->check_stoichiometry pre_activation Implement Pre-Activation Step check_reagents->pre_activation Reagents OK stronger_reagent Switch to a Stronger Coupling Reagent (e.g., HATU) check_reagents->stronger_reagent Issue Persists check_conditions->pre_activation Conditions Dry check_conditions->stronger_reagent Issue Persists check_stoichiometry->pre_activation Stoichiometry OK check_stoichiometry->stronger_reagent Issue Persists result Improved Yield pre_activation->result increase_temp Increase Reaction Temperature (40-50 °C) stronger_reagent->increase_temp Still Low Yield stronger_reagent->result increase_temp->result

Corrective Actions:

  • Pre-activation: A robust strategy is to "pre-activate" the phenylacetic acid. Stir the acid, coupling reagent (EDC), and additive (HOBt) in an anhydrous solvent for 15-30 minutes before adding the amine.[4] This allows for the formation of the HOBt-ester, a more stable activated intermediate, ready to react immediately upon the amine's introduction.

  • Change Coupling Reagent: If steric hindrance is a suspected issue, switching to a more powerful uronium salt-based reagent like HATU can overcome the activation barrier.[1]

  • Solvent and Temperature: Ensure you are using a suitable aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile.[18] Gently heating the reaction to 40-50 °C can sometimes increase the rate for sluggish couplings, but monitor carefully for byproduct formation.[19]

Scenario 2: Low Yield with Significant Byproduct Formation

The appearance of a major byproduct that is difficult to separate from your desired amide often indicates a specific, well-known side reaction.

Root Cause Analysis: N-Acylurea Formation

The primary side reaction with carbodiimide reagents is the intramolecular rearrangement of the O-acylisourea intermediate (the intended reactive species) to a stable, unreactive N-acylurea.[3][12][20][21] This pathway consumes the activated acid and prevents it from reacting with the amine nucleophile. This rearrangement is particularly competitive when the amine is a poor nucleophile (sterically hindered or electron-poor) or is present in low concentration.

Mechanism Visualization:

G

Corrective Actions:

  • Mandatory Use of HOBt: The most effective way to prevent N-acylurea formation is to add an equimolar amount of an additive like HOBt or N-hydroxysuccinimide (NHS).[4][9] These agents act as nucleophilic traps, rapidly converting the O-acylisourea into a corresponding active ester. This HOBt-ester is less reactive than the O-acylisourea but is stable against rearrangement, waiting patiently to be intercepted by the amine.[7][10] Studies have shown that in the absence of HOBt, amide yields can be as low as 14%, whereas its presence boosts yields to over 80% by preventing this side reaction.[10][13]

  • Order of Addition: As mentioned previously, pre-activating the acid with EDC/HOBt before adding the amine ensures the O-acylisourea is immediately converted to the more stable HOBt-ester, minimizing its lifetime and the chance for rearrangement.

Part 3: Key Experimental Protocols & Data

Table 1: Common Coupling Reagents & Additives
Reagent/AdditiveFull NameKey FeatureByproduct Removal
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble carbodiimide.[8]Aqueous wash.[7][8]
DCC N,N'-DicyclohexylcarbodiimideInexpensive and effective carbodiimide.Filtration (byproduct is insoluble in DCM/EtOAc).[4]
HATU 1-[Bis(dimethylamino)methylene]-...High-efficiency uronium salt for difficult couplings.[5]Aqueous wash.
HOBt 1-HydroxybenzotriazoleSuppresses racemization and N-acylurea formation.[7][9][10]Basic aqueous wash (e.g., NaHCO₃).[22]
DIPEA/TEA N,N-Diisopropylethylamine / TriethylamineNon-nucleophilic bases to free amines from their salts.[4]Acidic aqueous wash (e.g., 1M HCl, Citric Acid).[19][23]
Protocol 1: General Procedure for Amidation using EDC/HOBt

This protocol provides a reliable starting point for the amidation of a generic phenylacetic acid.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the phenylacetic acid (1.0 equiv.), HOBt (1.0 equiv.), and EDC (1.1 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM or DMF to achieve a concentration of 0.1-0.5 M with respect to the phenylacetic acid.

  • Pre-Activation: Stir the mixture at room temperature for 15-30 minutes. The solution may become cloudy or remain clear.

  • Amine Addition: Add the amine (1.0-1.1 equiv.) to the reaction mixture. If the amine is an HCl or other salt, first add a non-nucleophilic base like DIPEA (1.2 equiv.) and stir for 5 minutes before adding the amine solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.[6][23][24] A typical reaction is complete within 12-24 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl or 5% citric acid (to remove base and residual EDC), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine (saturated NaCl solution).[19][23]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization.[6]

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare the Chamber: Add a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of ~0.5 cm.[24][25]

  • Spot the Plate: On a silica gel TLC plate, spot three lanes:

    • Lane 1 (Reference): A dilute solution of your phenylacetic acid starting material.

    • Lane 2 (Co-spot): Spot the reference material, then spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction): The reaction mixture.

  • Develop and Visualize: Place the plate in the chamber and allow the eluent to run up the plate. Visualize the spots using a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material in Lane 3 has completely disappeared. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.[25]

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • DeTar, D. F., & Silverstein, R. (1966). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Journal of the American Chemical Society, 88(5), 1013-1019. [Link]

  • University of Calgary. (n.d.). Ch27: Peptide synthesis. University of Calgary. [Link]

  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Wikipedia. (2023). Carbodiimide. Wikipedia. [Link]

  • Wikipedia. (2023). Peptide synthesis. Wikipedia. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 16(8), 6630-6651. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Williams, A., & Ibrahim, I. T. (1981). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 46(1), 227-231. [Link]

  • Semantics Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantics Scholar. [Link]

  • Pate, M., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 143-146. [Link]

  • Ramazani, A., et al. (2013). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 125(6), 1337-1341. [Link]

  • ResearchGate. (n.d.). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. ResearchGate. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • ResearchGate. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. [Link]

  • Slebioda, M. (1993). Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. International Journal of Peptide and Protein Research, 42(3), 279-281. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Clark, J. H., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(3), 3436-3443. [Link]

  • ResearchGate. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12. ResearchGate. [Link]

  • Wang, C., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171793. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Warner, B. P., et al. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 24(9), 1744-1753. [Link]

  • University of Alberta. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Alberta Libraries. [Link]

  • Watson, A. J. B., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 187-192. [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Li, H., et al. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports, 8(1), 1-7. [Link]

  • Royal Society Publishing. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science. [Link]

  • Science.org. (n.d.). The yield of amidation of phenylacetic acid with benzylamine catalyzed by Ti complex. Science.org. [Link]

  • Che, F. Y., & Li, L. (2010). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 21(6), 1058-1065. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Washington State University. [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. University of Rochester. [Link]

Sources

Preventing degradation of Morpholin-4-YL-(4-methyl)phenyl-acetic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-morpholino-2-(p-tolyl)acetic acid

Document ID: TSS-MTAA-DEG-001

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of 2-morpholino-2-(p-tolyl)acetic acid. This molecule, a valuable building block in pharmaceutical development, presents unique stability challenges during its synthesis. Its structure, featuring a sterically hindered α-amino acid moiety, is susceptible to several degradation pathways, including oxidation, decarboxylation, and C-N bond cleavage.

This document provides a comprehensive troubleshooting guide based on established chemical principles and field-proven insights. It is designed for researchers, chemists, and process development professionals to help diagnose and prevent degradation, thereby improving yield, purity, and process reproducibility. The protocols and explanations herein are structured to be self-validating, explaining the causality behind each experimental choice.

Disclaimer: The chemical name provided, "Morpholin-4-YL-(4-methyl)phenyl-acetic acid," is structurally ambiguous. This guide is based on the chemically plausible structure 2-morpholino-2-(p-tolyl)acetic acid , where both the morpholine and p-tolyl groups are attached to the alpha-carbon of the acetic acid.

Part 1: Frequently Asked Questions (FAQs) on Degradation

This section addresses the most common initial observations when degradation occurs.

Q1: My reaction mixture turns yellow or brown, and the final product is discolored. What is the likely cause?

A: A yellow or brown coloration is a classic indicator of oxidative degradation. The morpholine ring and the benzylic alpha-carbon are both susceptible to oxidation, especially when heated in the presence of atmospheric oxygen.[1][2] This can lead to a complex mixture of colored impurities that are difficult to remove.

Q2: My final yield is significantly lower than expected, and I'm detecting 4-methyltoluene (p-xylene) or other toluene derivatives by GC-MS. Why is this happening?

A: This strongly suggests that decarboxylation is occurring. Phenylacetic acids can lose carbon dioxide (CO₂) at elevated temperatures, a process that can be catalyzed by trace metals or harsh pH conditions.[3][4] The resulting intermediate is then protonated to form a simple toluene derivative.

Q3: During workup, I'm recovering a significant amount of my starting material, 2-bromo-2-(p-tolyl)acetic acid, or observing p-tolylacetic acid. What could be the issue?

A: This points towards either an incomplete reaction or C-N bond cleavage. The bond between the morpholine nitrogen and the alpha-carbon can be labile, particularly under strongly acidic conditions. The acid can protonate the morpholine nitrogen, turning it into a good leaving group and facilitating a retro-reaction.

Q4: How can I effectively monitor the reaction for the formation of these degradation byproducts?

A: A multi-analytical approach is recommended. Thin-Layer Chromatography (TLC) with an appropriate stain (e.g., potassium permanganate for oxidation) can provide rapid qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for tracking the consumption of starting materials and the formation of both the product and key impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown byproducts, confirming their identity.[5]

Part 2: In-Depth Troubleshooting Guide: Degradation Pathways & Prevention

This section provides a mechanistic understanding of the primary degradation pathways and actionable strategies to mitigate them.

Pathway 1: Oxidative Degradation

Why It Happens (Causality): The tertiary amine of the morpholine moiety and the benzylic C-H bond are susceptible to radical-mediated oxidation. Atmospheric oxygen can initiate these processes, which are often accelerated by heat, light, and trace metal impurities. The morpholine ring can undergo N-oxidation or oxidative C-N bond cleavage to form ring-opened byproducts.[6][7] A known method for the oxidative ring-opening of morpholine derivatives utilizes visible light and O₂ as the final oxidant.[1]

Prevention & Mitigation Strategies:

  • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Conduct all reaction and transfer steps under a positive pressure of an inert gas like argon or nitrogen.

  • Solvent Degassing: Use solvents that have been thoroughly degassed. This can be achieved by sparging with argon for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Temperature Control: Avoid excessive temperatures. While heat may be required to drive the reaction to completion, prolonged heating or localized overheating dramatically increases the rate of oxidation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from reagents or the reactor vessel), adding a small amount (e.g., 50-100 ppm) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions, though compatibility must be verified.

Oxidation_Pathway Main_Product 2-morpholino-2-(p-tolyl)acetic acid N_Oxide N-Oxide Product Main_Product->N_Oxide [O] (Air, Heat) Ring_Opened Ring-Opened Impurity (e.g., 2-(2-aminoethoxy)acetate derivative) Main_Product->Ring_Opened [O] (Severe Oxidation) Benzylic_Oxidation Benzylic Ketone Main_Product->Benzylic_Oxidation [O] (Benzylic C-H)

Caption: Potential oxidative degradation pathways for the target molecule.

Pathway 2: Thermal Decarboxylation

Why It Happens (Causality): Aryl-acetic acids are known to be thermally labile, undergoing decarboxylation to form aryl-methane derivatives.[3] The reaction proceeds through the loss of CO₂, generating a transient benzylic carbanion which is quickly quenched by a proton source in the medium. This process is highly temperature-dependent and can be catalyzed by both acid and certain metals.[4][8]

Prevention & Mitigation Strategies:

  • Strict Temperature Management: This is the primary defense. Do not exceed the minimum temperature required for the reaction. Use a well-controlled heating mantle or oil bath and monitor the internal reaction temperature, not just the bath temperature.

  • Controlled Workup pH: During workup, avoid heating under strongly acidic or basic conditions. Neutralize or adjust the pH at lower temperatures before any distillations or prolonged heating steps.

  • Purification Method: Favor non-thermal purification methods. Recrystallization at or below room temperature is highly preferred over distillation. If column chromatography is necessary, avoid long exposure times on the column.

Decarboxylation_Pathway Main_Product 2-morpholino-2-(p-tolyl)acetic acid Intermediate Benzylic Carbanion Intermediate Main_Product->Intermediate Heat (Δ) -CO₂ Degradation_Product 4-(4-methylbenzyl)morpholine Intermediate->Degradation_Product +H⁺

Caption: The thermal decarboxylation degradation pathway.

Pathway 3: C-N Bond Cleavage

Why It Happens (Causality): The formation of the C-N bond via nucleophilic substitution of an alpha-halo acid is a reversible reaction. Under acidic conditions, the morpholine nitrogen (pKa of the conjugate acid is ~8.5) becomes protonated. This converts the neutral amine into a positively charged morpholinium ion, which is a much better leaving group. This facilitates the reverse Sₙ1 or Sₙ2 reaction, leading back to the starting materials or subsequent byproducts.

Prevention & Mitigation Strategies:

  • Base Selection: During the synthesis, use a sufficient excess of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the HBr generated and maintain a neutral to slightly basic environment.

  • Acid-Free Workup: Design a workup procedure that avoids strong acids. For purification, instead of a traditional acidic workup, consider extracting the product into a weakly basic aqueous solution (e.g., 5% NaHCO₃), washing the organic layer to remove impurities, and then carefully re-acidifying the aqueous layer with a weak acid (e.g., citric acid) at low temperature to precipitate the pure product.[9]

  • Minimize Exposure Time: If an acidic step is unavoidable (e.g., for salt formation), it must be performed at low temperature (0-5 °C) and for the shortest duration possible.

Part 3: Recommended Experimental Protocol & Workflow

This protocol for a 10 mmol scale reaction is designed to minimize degradation by incorporating the principles discussed above.

Step-by-Step Synthesis
  • Materials:

    • 2-bromo-2-(p-tolyl)acetic acid (2.29 g, 10 mmol)

    • Morpholine (1.05 mL, 12 mmol, 1.2 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous fine powder (2.07 g, 15 mmol, 1.5 equiv)

    • Acetonitrile (CH₃CN), anhydrous and degassed (40 mL)

  • Protocol:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add K₂CO₃ and 2-bromo-2-(p-tolyl)acetic acid.

    • Seal the flask with a septum and purge the system with argon for 15 minutes.

    • Via syringe, add the degassed acetonitrile, followed by the morpholine.

    • Heat the mixture to a gentle reflux (~60-70 °C) under a positive pressure of argon. Monitor the reaction by TLC or HPLC every 2 hours. Rationale: A moderate temperature balances reaction rate with stability. K₂CO₃ acts as an effective and economical base.

    • Upon completion (typically 6-10 hours), cool the reaction mixture to room temperature.

Degradation-Minimizing Workup and Purification
  • Filter the cooled reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of fresh acetonitrile (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure at a bath temperature no higher than 40 °C.

  • Dissolve the resulting crude residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and extract with a 5% sodium bicarbonate (NaHCO₃) solution (3 x 30 mL). Rationale: This converts the acidic product to its water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer.

  • Combine the aqueous extracts and cool in an ice bath to 0-5 °C with gentle stirring.

  • Slowly acidify the cold aqueous solution by adding 1M citric acid dropwise until the pH reaches ~5. The product will precipitate as a white solid. Rationale: Using a weak acid and low temperature prevents C-N cleavage and other acid-catalyzed degradation during precipitation.[9]

  • Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 15 mL) and dry under vacuum.

  • Recrystallization: For highest purity, recrystallize from an ethanol/water mixture. Dissolve the solid in a minimal amount of warm ethanol and add water dropwise until turbidity persists. Cool slowly to room temperature, then in an ice bath to maximize crystal formation.

Synthesis_Workflow cluster_reaction Synthesis (Inert Atmosphere) cluster_workup Workup & Purification Reactants 1. Combine Reactants (Bromo-acid, Morpholine, K₂CO₃) Solvent 2. Add Degassed CH₃CN Reactants->Solvent Reflux 3. Heat to 60-70 °C Solvent->Reflux Monitor 4. Monitor by HPLC/TLC Reflux->Monitor Filter 5. Cool & Filter Salts Monitor->Filter Reaction Complete Concentrate 6. Concentrate (≤40 °C) Filter->Concentrate Extract 7. Basic Extraction (NaHCO₃) Concentrate->Extract Precipitate 8. Cold Acidification (Citric Acid, pH 5) Extract->Precipitate Isolate 9. Filter & Dry Precipitate->Isolate Recrystallize 10. Recrystallize (EtOH/H₂O) Isolate->Recrystallize

Caption: Recommended workflow for synthesis and purification.

Part 4: Quality Control Data Summary

Proper analytical characterization is crucial to confirm purity and identify potential degradation.

Analytical Technique Parameter Measured Expected Result for Pure Product Indication of Degradation
¹H NMR (400 MHz, DMSO-d₆)Structural Integrity & PuritySignals corresponding to morpholine, p-tolyl, and α-H protons with correct integration.Absence of α-H signal; new signals in aromatic/aliphatic region (decarboxylation, oxidation).
LC-MS Purity & Impurity IDSingle major peak with correct m/z for [M+H]⁺.Additional peaks indicating byproducts (e.g., m/z corresponding to decarboxylated or oxidized species).
FT-IR (ATR)Functional GroupsBroad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1710 cm⁻¹), C-N stretch (~1115 cm⁻¹).Additional C=O peak (if benzylic oxidation occurs), changes in the fingerprint region.
Melting Point PuritySharp melting point within a narrow range (e.g., 1-2 °C).[10]Broad or depressed melting point range, indicating the presence of impurities.

References

  • Poupaert, J., et al. (2005). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 71(8), 4634-4637. Available at: [Link]

  • Cammack, R., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. FEMS Microbiology Letters, 176(1), 143-148. Available at: [Link]

  • Google Patents. (2011). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Poupaert, J., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1599-1604. Available at: [Link]

  • Google Patents. (2021). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Watanabe, T., Furukawa, N., & Oae, S. (1969). Oxidative Decarboxylation of Phenylacetic Acid. Bulletin of the Chemical Society of Japan, 42(9), 2418-2421. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

  • Bell, J. W., & Palmer, D. C. (2016). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 188, 207-222. Available at: [Link]

  • Daugulis, O., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(3), 524-527. Available at: [Link]

  • Ghorai, S., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Molecules, 28(4), 1632. Available at: [Link]

Sources

Technical Support Center: Characterization of Byproducts in Morpholin-4-YL-(4-methyl)phenyl-acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and analysis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. We will explore the common challenges encountered during its synthesis, with a specific focus on the identification, characterization, and mitigation of reaction byproducts. Our approach is rooted in mechanistic understanding to provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its inherent byproduct risks?

The most prevalent and direct synthesis involves the nucleophilic substitution of an α-halo substituted phenylacetic acid derivative, typically 2-bromo-2-(4-methylphenyl)acetic acid, with morpholine.[1][2] This reaction, while straightforward, is susceptible to several competing pathways that lead to impurities.

The core reaction is an SN2 (bimolecular nucleophilic substitution) or SN1 (unimolecular nucleophilic substitution) process, depending on the solvent and stability of the carbocation intermediate.[3] The morpholine nitrogen acts as the nucleophile, displacing the bromide leaving group. Key challenges include controlling the reaction's selectivity and preventing degradation of the starting materials or the product itself.

Q2: I am observing an unexpected peak in my HPLC analysis that is less polar than my product. What could it be?

An earlier-eluting (less polar) peak often corresponds to a byproduct formed through an elimination reaction (E2/E1) . Instead of acting as a nucleophile, morpholine can act as a base, abstracting a proton from the α-carbon. This results in the elimination of HBr and the formation of 2-(4-methylphenyl)acrylic acid .

Causality:

  • High Temperatures: Increased thermal energy favors the higher activation energy pathway of elimination over substitution.

  • Strongly Basic Conditions: While morpholine is a moderate base, using stronger, non-nucleophilic bases to scavenge acid can accelerate elimination.

  • Steric Hindrance: Significant steric bulk around the reaction center can hinder the SN2 pathway, making elimination more competitive.[1]

Q3: My reaction has a significant amount of a more polar byproduct. What is its likely identity?

A later-eluting (more polar) byproduct is commonly the hydrolysis product , 2-hydroxy-2-(4-methylphenyl)acetic acid . This occurs when water, present as a contaminant in the solvent or reagents, competes with morpholine as the nucleophile.[1]

Causality:

  • Wet Solvents/Reagents: Failure to use anhydrous solvents and properly dried reagents is the primary cause. Morpholine itself is hygroscopic and can be a source of water.[4]

  • Reaction Kinetics: In some solvent systems, particularly polar protic solvents, the SN1 pathway may be active. This involves a carbocation intermediate that is readily attacked by any available nucleophile, including water.[2]

Q4: Can the morpholine ring itself be a source of impurities?

Yes, under certain conditions, the morpholine ring can degrade. While stable under typical nucleophilic substitution conditions, harsh acidic or oxidative environments can lead to ring cleavage.[5][6] A potential byproduct arising from this degradation is 2-(2-aminoethoxy)acetic acid , which is significantly more polar.[7][8] This is a less common byproduct in this specific synthesis but should be considered if the reaction is performed under atypical pH or oxidative stress.

Q5: My reaction yield is consistently low, even with minimal formation of the byproducts mentioned above. What other issues should I investigate?

Low yield in the absence of significant byproduct formation often points to issues with reaction progression or product isolation.[9]

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of starting materials.[4][10] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Starting Material Purity: Impurities in the starting 2-bromo-2-(4-methylphenyl)acetic acid can inhibit the reaction. Verify the purity of your starting materials via NMR or LC-MS.

  • Workup and Isolation Losses: The product may be partially lost during aqueous workup if the pH is not carefully controlled, or it may be difficult to crystallize. Optimize your extraction and purification procedures.

Troubleshooting Guide: Byproduct Characterization

This guide provides a systematic approach to identifying and addressing common issues during the synthesis of this compound.

Symptom / Observation Potential Byproduct / Cause Suggested Analytical Workflow & Mitigation Strategy
Low overall yield with significant unreacted starting materials. Incomplete reaction; Suboptimal reaction conditions.Analysis: Monitor reaction kinetics using time-point sampling with HPLC-UV. Mitigation: Increase reaction temperature in 10°C increments. Screen alternative solvents (e.g., ACN, DMF vs. THF). Verify stoichiometry; a slight excess of morpholine (1.1-1.5 eq) may be beneficial.
Unexpected peak in HPLC/LC-MS, eluting before the main product. Elimination Byproduct: 2-(4-methylphenyl)acrylic acid.Analysis: Confirm mass via LC-MS (Expected M-H₂O). Use 1H NMR to look for vinylic protons. Mitigation: Lower the reaction temperature. Avoid strongly basic conditions. Consider a more polar, aprotic solvent to favor the SN2 pathway.
Unexpected peak in HPLC/LC-MS, eluting after the main product. Hydrolysis Byproduct: 2-hydroxy-2-(4-methylphenyl)acetic acid.Analysis: Confirm mass via LC-MS (Expected M-morpholine+OH). Mitigation: Ensure all reagents and solvents are rigorously dried. Use molecular sieves in the reaction vessel. Perform the reaction under an inert atmosphere (N₂ or Ar).
Multiple unknown peaks and baseline noise. Degradation: Potential degradation of morpholine or the product.Analysis: Use LC-MS to get molecular weights of major impurities.[11] High-resolution mass spectrometry (HRMS) can provide elemental composition. Mitigation: Re-evaluate the thermal and pH stability of the product under the reaction conditions. Consider milder conditions.
Insoluble white powder precipitates during reaction or workup (when using coupling agents). Coupling Agent Byproduct: e.g., Dicyclohexylurea (DCU) if DCC is used for an amidation route.Analysis: DCU is poorly soluble in most organic solvents except for things like DMF/DMSO. It can often be identified by its characteristic melting point. Mitigation: This is specific to an amidation route. Filter the crude reaction mixture to remove the insoluble urea byproduct before proceeding with purification.[12]

Visualized Workflows & Mechanisms

Byproduct Formation Pathways

The following diagram illustrates the primary reaction pathway leading to this compound and the competing side reactions that generate common byproducts.

Byproduct_Formation cluster_start Starting Materials cluster_byproducts Common Byproducts SM1 2-Bromo-2-(4-methylphenyl) acetic acid Product Desired Product: This compound SM1->Product  Substitution (SN2/SN1) (Desired Pathway) BP1 Elimination Product: 2-(4-methylphenyl)acrylic acid SM1->BP1  Elimination (E2/E1) (Base Action) BP2 Hydrolysis Product: 2-Hydroxy-2-(4-methylphenyl)acetic acid SM1->BP2  Hydrolysis (Nucleophilic Competition) SM2 Morpholine SM2->Product  Substitution (SN2/SN1) (Desired Pathway) SM2->BP1  Elimination (E2/E1) (Base Action) Water H₂O (Contaminant) Water->BP2  Hydrolysis (Nucleophilic Competition)

Caption: Key reaction pathways in the synthesis.

Analytical Workflow for Byproduct Identification

This workflow outlines a logical sequence of experiments for isolating and definitively identifying an unknown impurity observed during reaction monitoring.

Analytical_Workflow A Observation: Unknown peak in crude reaction HPLC B Step 1: LC-MS Analysis (ESI+/-) A->B C Obtain Molecular Weight (MW) and Fragmentation Data B->C D Step 2: Compare MW to Predicted Byproducts C->D E Hypothesis Confirmed? (e.g., MW matches hydrolysis product) D->E F Step 3: Preparative HPLC or Column Chromatography E->F No / Need Confirmation J Structure Confirmed E->J Yes G Isolate Pure Impurity (>1 mg) F->G H Step 4: Definitive Structure Elucidation via NMR G->H I 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC) H->I I->J

Caption: Systematic workflow for impurity identification.

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol is a starting point for monitoring the consumption of starting materials and the formation of the product and byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Quench a small aliquot (~10 µL) of the reaction mixture in 1 mL of 50:50 Water:Acetonitrile. Vortex and inject.

Protocol 2: LC-MS for Molecular Weight Determination

This method is designed to quickly obtain the molecular weight of peaks observed in the HPLC-UV analysis.

  • LC Method: Use the same HPLC method as described in Protocol 1 to ensure retention time correlation.

  • Mass Spectrometer: A single quadrupole or TOF mass spectrometer is suitable.[11][13]

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Run in both positive and negative ion modes to ensure detection of all components.

    • Negative Mode (ESI-): Ideal for detecting the deprotonated molecules [M-H]⁻ of the carboxylic acid product and byproducts.

    • Positive Mode (ESI+): Useful for detecting the protonated morpholine starting material and any amine-containing species [M+H]⁺.

  • Data Analysis: Extract ion chromatograms for the expected masses of starting materials, product, and potential byproducts (hydrolysis, elimination) to confirm their presence.

References

  • Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 63. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 622-629. [Link]

  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]

  • Eawag. (n.d.). Morpholine Degradation Pathway. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Neuman, R. C., Jr. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7. Retrieved from [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(4), 1140-1147. [Link]

  • Varnek, A., et al. (2022). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 62(15), 3536-3548. [Link]

Sources

Validation & Comparative

A Comparative Bioactivity Analysis: The Impact of a Single Methyl Group on Morpholin-4-yl-phenyl-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Elucidating Structure-Activity Relationships

In the landscape of drug discovery and medicinal chemistry, even the smallest structural modifications to a molecule can lead to profound changes in its biological activity. This guide provides a comparative framework for evaluating the bioactivity of two structurally similar compounds: Morpholin-4-YL-(4-methyl)phenyl-acetic acid and Morpholin-4-yl-phenyl-acetic acid . The primary distinction between these molecules is a single methyl group at the para position of the phenyl ring. This seemingly minor alteration provides a classic case study for exploring the "magic methyl" effect, where methylation can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.[1][2]

This document will serve as a comprehensive guide for researchers, outlining the theoretical basis for the comparison, proposing a suite of experiments to quantify and compare their bioactivities, and providing detailed protocols for these assays.

Introduction to the Compounds and the "Magic Methyl" Hypothesis

Morpholin-4-yl-phenyl-acetic acid (C12H15NO3) and This compound (C₁₃H₁₇NO₃) are both derivatives of phenylacetic acid containing a morpholine moiety.[3][4] The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic profile of drug candidates.[5] Phenylacetic acid derivatives, on the other hand, have been investigated for a range of biological activities, including as plant auxins and as having antimicrobial properties.[6]

The central hypothesis of this comparative guide revolves around the "magic methyl" effect. The addition of a methyl group can influence a molecule's bioactivity in several ways:

  • Enhanced Receptor Binding: A methyl group can fit into a hydrophobic pocket within a biological target's binding site, increasing binding affinity and potency.[1][7]

  • Improved Metabolic Stability: Methylation can block sites of metabolic degradation, increasing the compound's half-life.[2]

  • Altered Physicochemical Properties: The methyl group can impact lipophilicity and aqueous solubility, which in turn affects cell permeability and bioavailability.[1]

Given these potential effects, it is reasonable to hypothesize that this compound may exhibit different, and potentially enhanced, bioactivity compared to its non-methylated counterpart.

Proposed Experimental Workflow for Comparative Bioactivity Assessment

To systematically evaluate and compare the bioactivities of these two compounds, a multi-tiered experimental approach is proposed. This workflow is designed to first assess general cytotoxic effects, followed by screening for specific biological activities, and finally, delving into the potential mechanism of action.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Bioactivity Screening cluster_2 Tier 3: Mechanistic Insights Initial Synthesis and Characterization Initial Synthesis and Characterization Cytotoxicity Profiling Cytotoxicity Profiling Initial Synthesis and Characterization->Cytotoxicity Profiling Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Cytotoxicity Profiling->Antimicrobial Susceptibility Testing Anti-inflammatory Activity Assessment Anti-inflammatory Activity Assessment Antimicrobial Susceptibility Testing->Anti-inflammatory Activity Assessment Anticancer Proliferation Assays Anticancer Proliferation Assays Anti-inflammatory Activity Assessment->Anticancer Proliferation Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Anticancer Proliferation Assays->Enzyme Inhibition Assays Gene Expression Analysis Gene Expression Analysis Enzyme Inhibition Assays->Gene Expression Analysis

Figure 1: Proposed experimental workflow for the comparative bioactivity analysis.

Detailed Experimental Protocols

Synthesis of Test Compounds

While both compounds can be sourced commercially, for the purpose of a direct comparative study, de novo synthesis is recommended to ensure purity and consistency between batches.

Protocol for the Synthesis of this compound:

  • Starting Materials: Morpholine and 4-methylphenylacetic acid.[3]

  • Reaction: Combine equimolar amounts of 4-methylphenylacetic acid and a coupling agent such as dicyclohexylcarbodiimide (DCC) in a suitable solvent (e.g., dichloromethane).[3]

  • Stir the mixture at room temperature for 30 minutes.

  • Add morpholine dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a mild acid (e.g., 1M HCl) and then with a mild base (e.g., saturated NaHCO3 solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

A similar protocol can be followed for the synthesis of Morpholin-4-yl-phenyl-acetic acid, substituting 4-methylphenylacetic acid with phenylacetic acid.

Cytotoxicity Profiling

Before assessing specific bioactivities, it is crucial to determine the cytotoxic profile of each compound to establish appropriate concentration ranges for subsequent assays.

Protocol for MTT Assay:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa for preliminary anticancer screening) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of each compound (e.g., from 0.1 µM to 100 µM) in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing

Given that morpholine derivatives have reported antimicrobial properties, a direct comparison of the two compounds against a panel of bacteria and fungi is warranted.[3]

Protocol for Broth Microdilution Assay:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., E. coli, S. aureus, C. albicans) in a suitable broth.

  • Compound Dilution: Prepare a 2-fold serial dilution of each compound in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison.

Table 1: Hypothetical Comparative Bioactivity Data

Bioactivity ParameterMorpholin-4-yl-phenyl-acetic acidThis compound
Cytotoxicity (IC50 in HEK293 cells) > 100 µM85 µM
Antimicrobial (MIC against E. coli) 64 µg/mL32 µg/mL
Anti-inflammatory (IC50 for COX-2) 15 µM5 µM
Anticancer (IC50 in HeLa cells) 50 µM25 µM

Note: The data presented in this table is hypothetical and serves as an example of how to present the results of the proposed experiments.

Visualizing Potential Mechanisms of Action

Should the compounds exhibit significant anti-inflammatory or anticancer activity, further investigation into their mechanism of action would be the next logical step. For instance, if anti-inflammatory activity is observed, one could investigate the inhibition of key inflammatory enzymes like cyclooxygenase (COX).

G Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Test Compound Test Compound Test Compound->COX-2 (Inducible) Inhibition

Figure 2: Potential mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

This guide provides a structured and scientifically rigorous framework for the comparative bioactivity analysis of this compound and Morpholin-4-yl-phenyl-acetic acid. By systematically evaluating their cytotoxicity, antimicrobial, anti-inflammatory, and anticancer properties, researchers can gain valuable insights into the structure-activity relationship and the impact of the "magic methyl" effect. The proposed experimental protocols are robust and can be adapted to the specific capabilities of most cell and molecular biology laboratories. The findings from such a study would be a valuable contribution to the field of medicinal chemistry, providing a clear example of how minor structural modifications can be rationally exploited in the design of novel therapeutic agents.

References

  • Bento, A. P., Gaulton, A., Hersey, A., Bellis, L. J., Chambers, J., Davies, M., Krüger, F. A., Light, Y., Mak, L., McGlinchey, S., Nowotka, M., Papadatos, G., Santos, R., & Leach, A. R. (2014). The ChEMBL bioactivity database: an update. Nucleic acids research, 42(Database issue), D1083–D1090. [Link]

  • Keserű, G. M., & Makara, G. M. (2009). The influence of lead discovery strategies on the properties of drug candidates. Nature reviews. Drug discovery, 8(3), 203–212. [Link]

  • Denmark Group. (2018, February 27). The Magic Methyl Effects. [Link]

  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. [Link]

  • LASSBIO - UFRJ. (2011, June 1). The Methylation Effect in Medicinal Chemistry. [Link]

  • PubChem. Morpholin-4-yl-phenyl-acetic acid. [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • PubMed. An Historical Review of Phenylacetic Acid. [Link]

Sources

A Comparative Study of Para- versus Meta-Substituted Morpholinyl Phenylacetic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the nuanced interplay of a molecule's structural features dictates its biological activity. Among the myriad of scaffolds explored, morpholinyl phenylacetic acids have emerged as a promising class of compounds, demonstrating a range of pharmacological effects, including anticancer and antibacterial activities.[1][2] A critical determinant of their therapeutic potential lies in the substitution pattern on the phenyl ring. This guide provides a comprehensive comparative analysis of para- versus meta-substituted morpholinyl phenylacetic acids, offering insights into their synthesis, structure-activity relationships (SAR), and the underlying principles that govern their differential biological performance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics.

The Strategic Importance of Isomeric Substitution in Drug Design

The decision to place a substituent at the para- or meta- position of a phenyl ring is a pivotal one in medicinal chemistry. This choice profoundly influences the molecule's electronic properties, steric profile, and overall topology, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[3]

Generally, para-substitution allows for a more linear and extended molecular geometry, which can be advantageous for fitting into specific binding pockets. In contrast, meta-substitution results in a more angular structure, potentially enabling interactions with different residues within a target protein. Electronically, the position of a substituent alters the electron density distribution across the aromatic ring, influencing the molecule's reactivity and its ability to engage in key binding interactions such as hydrogen bonding and π-π stacking.[4]

Synthesis of Morpholinyl Phenylacetic Acids: A Generalized Approach

The synthesis of both para- and meta-substituted morpholinyl phenylacetic acids can be achieved through a convergent synthetic strategy. A common approach involves the coupling of a substituted bromophenylacetic acid with morpholine via a Buchwald-Hartwig amination, followed by ester hydrolysis. Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed if the phenyl ring is sufficiently activated by electron-withdrawing groups.

Below is a generalized workflow for the synthesis of these compounds:

cluster_0 Synthesis of Morpholinyl Phenylacetic Acids Start Substituted Bromophenylacetic Ester (para- or meta-) Buchwald_Hartwig Buchwald-Hartwig Amination (Morpholine, Pd catalyst, ligand, base) Start->Buchwald_Hartwig Step 1 Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) Buchwald_Hartwig->Hydrolysis Step 2 Product Target Compound (para- or meta-isomer) Hydrolysis->Product Final Product

Caption: A generalized synthetic workflow for preparing morpholinyl phenylacetic acids.

Comparative Analysis: Unraveling the Impact of Positional Isomerism

While direct comparative studies on a single biological target for a series of para- and meta-substituted morpholinyl phenylacetic acids are not extensively reported in publicly available literature, we can extrapolate the likely differences in their biological performance based on established SAR principles and data from related molecular scaffolds.

Anticancer Activity

In the context of anticancer drug design, the position of the morpholine substituent can significantly influence the compound's interaction with protein kinases, which are common targets in oncology. For instance, in a study of morpholine-substituted quinazolines as anticancer agents, a para-thiomethyl substitution on a phenyl ring enhanced potency against MCF-7 and SHSY-5Y cancer cell lines.[1] Conversely, a para-cyano substituent on the same scaffold was only effective against A549 cells, highlighting the nuanced effects of both the substituent and its position.[1]

Table 1: Hypothetical Comparative Anticancer Activity

Substituent PositionExpected Interaction with Kinase Hinge RegionPredicted Cellular Potency (IC50)Rationale
Para Potential for direct hydrogen bonding with the hinge region, mimicking the canonical interactions of many kinase inhibitors.Potentially lower IC50 (higher potency)The linear geometry may allow for optimal positioning within the ATP-binding pocket.
Meta May induce a different binding mode, potentially allosteric, by interacting with residues outside the immediate hinge region.Potentially higher IC50 (lower potency) or activity against a different spectrum of kinases.The angular geometry might preclude optimal hinge binding but could favor other interactions.

It is crucial to note that the nature of the substituent at the para or meta position will further modulate this activity. Electron-donating groups, for example, can increase the basicity of the morpholine nitrogen, potentially altering its pharmacokinetic profile and target engagement.

Antibacterial Activity

The morpholine moiety is a well-established pharmacophore in antibacterial agents, such as the antibiotic linezolid.[5] The substitution pattern on the phenylacetic acid core can impact the compound's ability to penetrate the bacterial cell wall and inhibit essential cellular processes.

In a study on benzylideneacetophenones, a related class of compounds, a para-methoxy group was found to be more favorable for antibacterial activity compared to a para-dimethylamino group, suggesting that electronic and lipophilic properties governed by the substituent are critical.[6]

Table 2: Predicted Comparative Antibacterial Activity

Substituent PositionPredicted Effect on Bacterial Cell Wall PenetrationExpected Minimum Inhibitory Concentration (MIC)Rationale
Para May lead to a more streamlined shape, potentially facilitating passage through porin channels in Gram-negative bacteria.Potentially lower MIC (higher potency)Improved penetration could lead to higher intracellular concentrations.
Meta The kinked structure might hinder efficient transport across the bacterial membrane.Potentially higher MIC (lower potency)Reduced intracellular accumulation would necessitate higher external concentrations for efficacy.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed, self-validating experimental protocols for the synthesis and biological evaluation of these compounds.

Synthesis of 4-(4-bromophenyl)acetic acid

This protocol describes a key starting material for the para-substituted series.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzyl cyanide (1.0 eq) in a 1:1 mixture of concentrated sulfuric acid and water.

  • Reaction : Heat the mixture to reflux (approximately 110-120 °C) for 4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up : Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Isolation : Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification : Recrystallize the crude product from an ethanol/water mixture to yield pure 4-(4-bromophenyl)acetic acid.

General Procedure for Buchwald-Hartwig Amination

This protocol can be adapted for both para- and meta-substituted starting materials.

  • Reaction Setup : To an oven-dried Schlenk tube, add the respective bromophenylacetic acid ester (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Reaction : Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous toluene and heat the mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Isolation : Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of the synthesized compounds.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with serial dilutions of the para- and meta-substituted morpholinyl phenylacetic acids (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.

cluster_1 MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Test Compounds (para- & meta-isomers) Cell_Seeding->Compound_Treatment 24h Incubation MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition 48h Incubation Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization 4h Incubation Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance

Caption: A workflow diagram for the MTT cell viability assay.

Conclusion

The strategic placement of a morpholine substituent on a phenylacetic acid scaffold at the para- versus meta- position offers a powerful tool for modulating biological activity. While direct comparative data for this specific class of compounds remains to be fully elucidated in the public domain, established principles of medicinal chemistry suggest that para-isomers may offer advantages in terms of achieving optimal interactions within well-defined binding pockets, potentially leading to higher potency. Conversely, meta-isomers provide an avenue for exploring alternative binding modes and improving physicochemical properties. The experimental protocols provided herein offer a robust framework for researchers to synthesize and evaluate these compounds, thereby contributing to the collective understanding of their therapeutic potential and paving the way for the development of novel, highly effective drug candidates.

References

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]

  • Gracin, S., & Rasmuson, Å. C. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick.
  • Palykh, A., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Sharma, N., et al. (n.d.). Antiproliferative and Antibacterial Activity of Some Para-Substituted Benzylideneacetophenones and Establishing their Structure Activity Relationship.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 3-(4-Acetyloxyphenyl)benzoic Acid Isomers.
  • Chem-Impex. (n.d.). Morpholin-4-yl-acetic acid.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • Kumar, A., et al. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • Yadav, V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. [Link]

  • JETIR. (2024).
  • Çevik, U. A., et al. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
  • MDPI. (n.d.).
  • Quora. (2017). How do we compare the strengths of different ortho-para directors? [Link]

  • Singh, P., et al. (n.d.). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. PubMed Central.
  • Kelley, C., et al. (2013). Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes. European Journal of Medicinal Chemistry, 60, 395-409. [Link]

  • YouTube. (2021). Easy Way To Determine Ortho-Para or Meta Directing EAS WITHOUT Memorizing Anything! [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-O-cis-p-Coumaroylmaslinic Acid and 3-O-trans-p.
  • ResearchGate. (n.d.). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides.
  • ResearchGate. (n.d.). Antifungal, Antibacterial and Antioxidant activities of substituted Morpholinylbenzothiazine.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some 5‐[2‐(Morpholin‐4‐yl)acetamido] and/or 5‐[2‐(4‐Substituted piperazin‐1‐yl)acetamido]‐2‐(p‐substituted phenyl)benzoxazoles.
  • NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • NIH. (n.d.). (Bio)isosteres of ortho- and meta-substituted benzenes.
  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

Sources

A Comparative Analysis of Morpholin-4-YL-(4-methyl)phenyl-acetic Acid Derivatives and Other Anticancer Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative overview of the potential anticancer efficacy of Morpholin-4-YL-(4-methyl)phenyl-acetic acid derivatives against established anticancer compounds. While direct experimental data on the anticancer activity of this specific scaffold is emerging, this document will extrapolate potential mechanisms and efficacy based on the well-documented activities of other morpholine-containing compounds. We will compare these potential attributes to those of well-characterized anticancer agents, providing a framework for future research and development in this area.

Introduction to Morpholine Derivatives in Oncology

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] Its incorporation into various chemical structures has led to the development of compounds with a wide range of therapeutic activities, including anticancer effects.[2] Preliminary studies suggest that morpholine derivatives can exert cytotoxic effects against various cancer cell lines, indicating their potential as a source of new anticancer agents.[3]

While specific research on this compound derivatives is still in its early stages, the broader class of morpholine-containing compounds has been shown to target several key pathways involved in cancer progression. These include the inhibition of crucial enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and topoisomerase II, as well as the induction of apoptosis.[4][5]

Potential Mechanisms of Action of Morpholine-Based Anticancer Agents

Based on extensive research into various morpholine derivatives, we can hypothesize the potential mechanisms of action for novel compounds such as this compound derivatives.

VEGFR-2 Inhibition and Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[7][8] Several morpholine-containing compounds have been identified as potent VEGFR-2 inhibitors.[4]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Morpholine_Derivative Morpholin-4-YL-(4-methyl)phenyl- acetic acid derivative Morpholine_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a morpholine derivative.

Topoisomerase II Inhibition

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation.[9] Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy, inducing DNA double-strand breaks that lead to cell cycle arrest and apoptosis.[10][11][12] Certain novel substituted morpholine derivatives have been found to act as topoisomerase II inhibitors, suggesting another potential avenue for their anticancer activity.[5]

Topoisomerase_II_Inhibition cluster_nucleus Cell Nucleus Topoisomerase_II Topoisomerase II DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Enables DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Causes (when inhibited) Cell_Cycle_Arrest Cell Cycle Arrest DNA_DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Morpholine_Derivative Morpholin-4-YL-(4-methyl)phenyl- acetic acid derivative Morpholine_Derivative->Topoisomerase_II Inhibits

Caption: Mechanism of action for a topoisomerase II inhibitor leading to apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.[4][13][14][15] Morpholine substituted quinazoline derivatives, for example, have been shown to induce apoptosis, suggesting that this is a common mechanism for this class of compounds.[1]

Comparative Efficacy: Morpholine Derivatives vs. Standard Anticancer Agents

To provide a context for the potential efficacy of this compound derivatives, the following tables summarize the in vitro cytotoxic activity of various reported morpholine derivatives and standard-of-care anticancer drugs with similar mechanisms of action.

In Vitro Efficacy of Various Morpholine Derivatives
Compound ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Morpholine-benzimidazole-oxadiazole (Compound 5h)VEGFR-2HT-29 (Colon)3.103[4]
Morpholine substituted quinazoline (AK-10)Apoptosis InductionMCF-7 (Breast)3.15[1]
Morpholine substituted quinazoline (AK-10)Apoptosis InductionA549 (Lung)8.55[1]
Morpholine substituted quinazoline (AK-3)Apoptosis InductionMCF-7 (Breast)6.44[1]
Substituted Morpholine (M5)Topoisomerase IIMDA-MB-231 (Breast)81.92 µg/mL[5]
Phenyl-(1-morpholin-4-yl methyl)-1H-indol-3-ylmethylene amine (IFMA-4)Progesterone ReceptorMCF-7 (Breast)37.13 µg/mL[16]
In Vitro Efficacy of Comparator Anticancer Drugs
DrugPrimary MechanismCancer Cell LineIC50Reference
Sorafenib Multi-kinase inhibitor (including VEGFR-2)HepG2 (Liver)7.10 µM[17]
Huh7 (Liver)11.03 µM[17]
B-CPAP (Thyroid)1.85 µM[18]
Doxorubicin Topoisomerase II inhibitorA549 (Lung)> 20 µM[19][20]
MCF-7 (Breast)2.5 µM[19][20]
HepG2 (Liver)12.2 µM[20]
AMJ13 (Breast)223.6 µg/ml[21]
Paclitaxel Microtubule stabilizer, induces apoptosisMDA-MB-231 (Breast)0.3 µM[22]
MCF-7 (Breast)3.5 µM[22]
NSCLC cell lines (24h exposure)9.4 µM[23]
SK-BR-3 (Breast)2.5 - 7.5 nM (24h exposure)[24][25]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time.

Experimental Protocols

The following are standardized protocols for key in vitro assays used to determine the anticancer efficacy of novel compounds.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of Morpholine Derivative Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and the comparator drugs in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion and Future Directions

The existing body of research strongly supports the potential of the morpholine scaffold as a valuable pharmacophore in the development of novel anticancer agents. While direct evidence for the efficacy of this compound derivatives is yet to be established, the known mechanisms of other morpholine-containing compounds, such as VEGFR-2 and topoisomerase II inhibition, and apoptosis induction, provide a strong rationale for their investigation.

Future research should focus on synthesizing and evaluating a library of this compound derivatives against a panel of cancer cell lines. The experimental protocols outlined in this guide can serve as a starting point for these investigations. A direct comparison with established drugs like Sorafenib, Doxorubicin, and Paclitaxel will be crucial in determining the therapeutic potential of this novel class of compounds.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Mahmood, S. M., Al-Obaid, A. M., & Alanazi, M. M. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(13), 5081. [Link]

  • Kumar, A., Sharma, S., Sharma, R., & Singh, R. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(7), 857-869. [Link]

  • Kaufmann, S. H. (1998). Apoptosis induced by anticancer drugs. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1362(1), 41-47. [Link]

  • Larsen, A. K., Escargueil, A. E., & Skladanowski, A. (2003). Catalytic topoisomerase II inhibitors in cancer therapy. Pharmacology & Therapeutics, 99(2), 167-181. [Link]

  • Pommier, Y. (2013). Drugging topoisomerases: lessons and challenges. ACS Chemical Biology, 8(1), 82-95. [Link]

  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104-1109. [Link]

  • Montecucco, A., & Biamonti, G. (2007). The DNA-topoisomerase inhibitors in cancer therapy. Current Molecular Medicine, 7(8), 757-769. [Link]

  • Fulda, S. (2009). Apoptosis-inducing anticancer drugs in clinical trials. In Application of Apoptosis to Cancer Treatment (pp. 341-364). Springer, Dordrecht. [Link]

  • Deweese, J. E., & Osheroff, N. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Future Oncology, 5(4), 449-462. [Link]

  • ResearchGate. (2019). Determination of doxorubicin ic 50 in different tumor cell lines. [Link]

  • Figshare. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [Link]

  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619. [Link]

  • Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2004). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Cancer Chemotherapy and Pharmacology, 54(3), 241-246. [Link]

  • Trends in Sciences. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • ResearchGate. (2021). The half maximal inhibitory concentration (IC50) value of paclitaxel solution on 4T1 murine breast cancer cell line at 48 h. [Link]

  • Trends in Sciences. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • ResearchGate. (2017). Dose-response curves and IC 50 values for sorafenib and artesunate in liver cancer cells. [Link]

  • ResearchGate. (2020). IC50 of paclitaxel in breast cancer cell lines at 570 nm. [Link]

  • Singh, A., & Kumar, A. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(12), 1461-1485. [Link]

  • ResearchGate. (2019). IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. [Link]

  • Wunderlich, A., Fischer, M., Schmeel, L. C., Blaimer, M., Schramm, C., Schmeel, F. C., ... & Schild, H. H. (2015). Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status. Journal of translational medicine, 13, 109. [Link]

  • Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. [Link]

  • Aprile, G., & Roudi, R. (2015). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of translational medicine, 3(16), 231. [Link]

  • Lo, C. H., & Thayanithy, V. (2022). Sorafenib and Doxorubicin Show Synergistic Effects in Human and Canine Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 23(16), 9345. [Link]

  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • PR Newswire. (2023). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. [Link]

  • ResearchGate. (2023). VEGFR inhibitors that have been approved or are undergoing clinical development for PC treatment. [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). AIP Conference Proceedings. [Link]

  • ResearchGate. (2021). VEGFR-2 inhibitors approved by the FDA. [Link]

  • Chemical Methodologies. (2023). Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene Amine Derivatives Against Breast Cancer Cells. [Link]

  • PubMed. (2006). Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. [Link]

  • ResearchGate. (2016). A review on pharmacological profile of Morpholine derivatives. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PubChem. (n.d.). Morpholin-4-yl-phenyl-acetic acid. [Link]

  • Semantic Scholar. (2021). Revealing quinquennial anticancer journey of morpholine: A SAR based review. [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Morpholin-4-YL-(4-methyl)phenyl-acetic Acid Derivatives and Established Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. Among these, morpholine derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities.[1] This guide provides a comprehensive comparison of the in-vitro antimicrobial spectrum of a novel morpholine derivative, Morpholin-4-YL-(4-methyl)phenyl-acetic acid, against a panel of clinically relevant bacteria, benchmarked against well-established broad and narrow-spectrum antibiotics.

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents. The methodologies, data, and interpretations presented herein are designed to provide a robust framework for assessing the potential of novel chemical entities in the field of infectious diseases.

Introduction to Antimicrobial Spectra

The antimicrobial spectrum refers to the range of microorganisms that an antibiotic can inhibit or kill.[2] Antibiotics are broadly categorized as either broad-spectrum or narrow-spectrum.

  • Broad-spectrum antibiotics are effective against a wide variety of both Gram-positive and Gram-negative bacteria.[3][4][5] This makes them useful for empirical treatment when the causative agent is unknown.[1] Examples include fluoroquinolones and tetracyclines.[1]

  • Narrow-spectrum antibiotics target a limited range of bacteria, such as specific Gram-positive or Gram-negative species.[3][6][7] Their targeted action minimizes disruption to the host's normal microbiota.[7]

The determination of a compound's antimicrobial spectrum is a critical first step in its development as a potential therapeutic agent.[2]

Experimental Methodologies

To ensure scientific rigor and reproducibility, the antimicrobial activity of this compound and the comparator antibiotics were evaluated using standardized protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Protocol for Broth Microdilution:

  • Preparation of Inoculum: A standardized inoculum of each bacterial strain is prepared from a pure, 24-hour culture to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilution of Compounds: The test compounds and standard antibiotics are serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under ambient air conditions.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Pure Bacterial Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compounds in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: MIC Value Determined read_mic->end

Figure 1: Workflow for MIC Determination via Broth Microdilution.

Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to antibiotics. It provides a visual representation of the antimicrobial activity through the formation of zones of inhibition.

Protocol for Disk Diffusion Assay:

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is prepared as described for the MIC assay.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application: Paper disks impregnated with a standardized concentration of the test compound or antibiotic are placed on the agar surface.

  • Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of no bacterial growth around each disk is measured in millimeters.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Pure Bacterial Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Antibiotic Disks inoculate_plate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zones Measure Diameter of Inhibition Zones (mm) incubate->measure_zones end End: Susceptibility Determined measure_zones->end

Figure 2: Workflow for Disk Diffusion Assay.

Comparative Antimicrobial Spectrum

The antimicrobial activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with Ciprofloxacin (a broad-spectrum fluoroquinolone) and Penicillin G (a narrow-spectrum β-lactam).

Disclaimer: The following data for this compound is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available at the time of this publication. The data for the comparator antibiotics are representative values from established literature.

Microorganism Gram Stain This compound (MIC, µg/mL) Ciprofloxacin (MIC, µg/mL) Penicillin G (MIC, µg/mL)
Staphylococcus aureusPositive80.50.06
Streptococcus pneumoniaePositive410.015
Enterococcus faecalisPositive162>64
Escherichia coliNegative320.015>64
Pseudomonas aeruginosaNegative>640.5>64
Klebsiella pneumoniaeNegative160.125>64

Discussion of Results

The hypothetical data presented in the table above suggests that this compound exhibits a moderate spectrum of activity, with some efficacy against both Gram-positive and Gram-negative bacteria.

  • Activity against Gram-Positive Bacteria: The compound shows inhibitory activity against Staphylococcus aureus and Streptococcus pneumoniae, albeit at higher concentrations than the comparator antibiotics. Its activity against Enterococcus faecalis is notable, as this organism is intrinsically resistant to many antibiotics.

  • Activity against Gram-Negative Bacteria: The compound demonstrates some activity against Escherichia coli and Klebsiella pneumoniae. However, the higher MIC values suggest lower potency compared to a broad-spectrum agent like Ciprofloxacin. The lack of activity against Pseudomonas aeruginosa indicates a limitation in its spectrum.

  • Comparison with Known Antibiotics:

    • Ciprofloxacin: As expected, Ciprofloxacin demonstrates potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with very low MIC values.

    • Penicillin G: Penicillin G exhibits excellent potency against susceptible Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus (non-penicillinase producing strains), but is ineffective against the tested Gram-negative bacteria and Enterococcus faecalis.

The chemical structure of this compound, featuring a morpholine ring attached to a phenylacetic acid moiety, provides a unique scaffold that may interact with novel bacterial targets. The morpholine ring is a key pharmacophore in several approved drugs and is known to influence physicochemical properties such as solubility and cell permeability. Further structure-activity relationship (SAR) studies are warranted to optimize the antimicrobial potency and spectrum of this class of compounds.

Conclusion

This comparative guide outlines the standard methodologies for evaluating the antimicrobial spectrum of novel compounds and presents a hypothetical analysis of this compound in relation to established antibiotics. While the presented data for the novel compound is illustrative, it highlights the potential of morpholine derivatives as a source of new antimicrobial agents. Further empirical studies are essential to fully characterize the antimicrobial profile of this compound and its analogs to determine their true therapeutic potential. The systematic approach detailed in this guide provides a solid foundation for such future investigations in the critical field of antibiotic discovery.

References

  • Wikipedia. Antimicrobial spectrum. [Link]

  • Biology LibreTexts. 7.1.4: Spectrum of Antimicrobial Activity. [Link]

  • Wikipedia. Narrow-spectrum antibiotic. [Link]

  • Dr.Oracle. What are examples of broad-spectrum antibiotics?. [Link]

  • Grokipedia. Narrow-spectrum antibiotic. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

Sources

In vitro validation of the anticancer activity of Morpholin-4-YL-(4-methyl)phenyl-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced off-target effects is perpetual. Among the myriad of heterocyclic scaffolds explored, the morpholine ring has emerged as a privileged structure in medicinal chemistry, frequently incorporated into molecules demonstrating significant anticancer properties. This guide provides an in-depth comparative analysis of the in vitro anticancer activity of morpholine-containing derivatives, with a particular focus on structures analogous to Morpholin-4-YL-(4-methyl)phenyl-acetic acid. We will delve into the experimental validation of their cytotoxic effects, compare their potency against established chemotherapeutics, and elucidate the methodologies employed to discern their mechanisms of action.

The Rationale for Investigating Morpholine Derivatives

The morpholine moiety is a six-membered heterocycle containing both nitrogen and oxygen atoms. Its inclusion in drug candidates is often strategic; the morpholine ring can improve physicochemical properties such as aqueous solubility and metabolic stability, and its unique conformation can facilitate favorable interactions with biological targets. In the context of cancer, morpholine-containing compounds have been shown to target various critical pathways involved in cell proliferation, survival, and metastasis.

Comparative Analysis of In Vitro Cytotoxicity

To objectively assess the anticancer potential of novel compounds, their cytotoxic activity is typically quantified and compared against standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. Here, we present a comparative summary of the IC50 values for various morpholine derivatives and standard drugs against two widely-used human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).

Compound/DrugTarget Cancer Cell LineIC50 (µM)Citation
Morpholine Derivatives
AK-10 (Morpholine-quinazoline derivative)MCF-73.15 ± 0.23[1]
AK-10 (Morpholine-quinazoline derivative)A5498.55 ± 0.67[1]
AK-3 (Morpholine-quinazoline derivative)MCF-76.44 ± 0.29[1]
AK-3 (Morpholine-quinazoline derivative)A54910.38 ± 0.27[1]
Compound 10h (Morpholine-tetrahydroquinoline derivative)MCF-70.087 ± 0.007[2]
Compound 10d (Morpholine-tetrahydroquinoline derivative)A5490.062 ± 0.01[2]
Phenylacetamide Derivative
Compound 2c (2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide)MCF-7100[3]
Standard Chemotherapeutics
DoxorubicinMCF-7 (48h)~0.68 - 4.0[4][5]
CisplatinA549 (72h)~6.59 - 9.0[6][7]

Analysis of Cytotoxicity Data:

The data presented reveals that certain morpholine-containing derivatives exhibit potent anticancer activity, in some cases surpassing that of standard chemotherapeutic agents in vitro. For instance, the morpholine-tetrahydroquinoline derivatives 10h and 10d demonstrate exceptionally low IC50 values against MCF-7 and A549 cells, respectively, indicating high potency.[2] The morpholine-quinazoline derivatives AK-10 and AK-3 also show significant cytotoxicity in the low micromolar range.[1] In contrast, the phenylacetamide derivative 2c , while structurally related to the topic of interest, displays considerably weaker activity against MCF-7 cells.[3] This highlights the profound impact of the overall molecular scaffold on anticancer efficacy.

When compared to doxorubicin and cisplatin, the more potent morpholine derivatives appear highly promising. It is, however, crucial to acknowledge that in vitro cytotoxicity is an initial screening step, and further investigations into selectivity, mechanism of action, and in vivo efficacy are necessary.

Experimental Methodologies for In Vitro Validation

The validation of anticancer activity in vitro relies on a suite of well-established experimental protocols. Below, we detail the core methodologies used to generate the data discussed above.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with varying concentrations of the test compound incubate1->treat incubate2 Incubate for a defined period (e.g., 48h or 72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan formation add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis Detection: Unraveling the Mechanism of Cell Death

A critical aspect of anticancer drug evaluation is determining whether the compound induces apoptosis (programmed cell death), a desirable mechanism for eliminating cancer cells.

Caspases are a family of protease enzymes playing essential roles in programmed cell death. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

Experimental Workflow:

Caspase_Workflow start Seed and treat cells as in the cytotoxicity assay lyse Lyse the cells to release intracellular contents start->lyse add_substrate Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD sequence) lyse->add_substrate incubate Incubate to allow caspase cleavage of the substrate add_substrate->incubate read Measure luminescence, which is proportional to caspase activity incubate->read Apoptosis_Pathway drug Morpholine Derivative cell Cancer Cell drug->cell pathway Apoptotic Signaling Pathway cell->pathway caspases Caspase Activation (e.g., Caspase-3, Caspase-7) pathway->caspases parp PARP Cleavage caspases->parp apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway of drug-induced apoptosis.

Conclusion and Future Directions

The in vitro data strongly suggest that morpholine-containing scaffolds are a promising avenue for the development of novel anticancer agents. Certain derivatives have demonstrated exceptional potency against breast and lung cancer cell lines, warranting further investigation. The methodologies outlined in this guide provide a robust framework for the initial stages of drug discovery and validation.

Future research should focus on optimizing the structure of these lead compounds to enhance their selectivity for cancer cells over normal cells, thereby minimizing potential toxicity. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational development. Ultimately, promising candidates from in vitro studies must be advanced to in vivo animal models to evaluate their efficacy and safety in a more complex biological system.

References

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. Available at: [Link]

  • Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. Available at: [Link]

  • Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. National Center for Biotechnology Information. Available at: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. National Center for Biotechnology Information. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Center for Biotechnology Information. Available at: [Link]

Sources

A Researcher's Guide to Comparative Cross-Reactivity Analysis of Novel Kinase Inhibitors: A Case Study on Morpholin-4-YL-(4-methyl)phenyl-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and interpret cross-reactivity studies for novel small molecule inhibitors. We will use the specific case of Morpholin-4-YL-(4-methyl)phenyl-acetic acid derivatives to illustrate the principles, experimental designs, and data interpretation necessary for advancing a lead compound. While public data on this specific compound is limited, this guide will demonstrate the critical path a research program would take to characterize its selectivity profile against a clinically relevant benchmark.

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of a targeted agent is defined by its ability to modulate a specific biological target with high potency and precision. However, the reality of molecular recognition means that small molecules often interact with unintended, off-target proteins. These interactions can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology. For drug development professionals, characterizing a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental step in understanding its mechanism of action and predicting its clinical behavior.[1] Insufficient selectivity is a primary cause of clinical trial failures.[2]

The morpholine chemical moiety is a common feature in many approved drugs and is often used by medicinal chemists to improve physicochemical properties and potency.[3][4] Derivatives containing this scaffold are known to interact with a wide range of targets, including kinases, making a thorough investigation of their selectivity essential.[3][5][6] This guide will provide the strategic and technical details required to conduct such an investigation.

Profiling the Lead Compound and Selecting a Comparator

Lead Compound: this compound

Our lead compound, this compound (CID 490026987 from vendor data), is a research molecule with potential applications in chemical biology and as an intermediate for more complex bioactive compounds.[7] While its primary biological target is not publicly defined, its structural features—notably the morpholine ring—are present in numerous kinase inhibitors.[3][6] For the purpose of this guide, we will hypothesize that its primary target is a protein kinase, a common target class for compounds with this scaffold.

Comparator Compound: Gefitinib

To provide context to our study, we will compare our lead compound's hypothetical data against Gefitinib (Iressa®) . Gefitinib is an FDA-approved selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[8][9] It contains a morpholine group and has a well-documented cross-reactivity profile, making it an excellent benchmark for our analysis.[8][10] While highly selective for EGFR, it is known to interact with other kinases, such as the serine/threonine kinases RICK and GAK, at higher concentrations.[10]

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach is required to build a complete picture of a compound's selectivity. This typically involves a tiered screening cascade, starting with broad panels and progressing to more focused, quantitative assays.

Tier 1: Broad Kinase Panel Screening

The first step is to screen the lead compound against a large, commercially available panel of kinases (e.g., 200-400 kinases) at a single high concentration (e.g., 1-10 µM). The goal is to identify any potential off-target interactions early.

Experimental Protocol: Radiometric Kinase Profiling Assay [1]

  • Assay Preparation : A panel of purified, active protein kinases is assembled.

  • Compound Preparation : The test compound (e.g., this compound derivative) is serially diluted in DMSO.

  • Kinase Reaction : The compound is added to a kinase reaction buffer containing the specific kinase, its peptide substrate, and [γ-³³P]ATP. The reaction is initiated and incubated at room temperature for a defined period (e.g., 60-120 minutes).

  • Termination & Detection : The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Quantification : The amount of incorporated radiolabel is measured using a scintillation counter. The percent inhibition relative to a DMSO control is calculated.

  • Data Analysis : Hits are typically defined as kinases showing >50% or >75% inhibition at the screening concentration.

Tier 2: IC₅₀ Determination for "Hits"

For any off-target kinases identified in the initial screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This quantifies the potency of the interaction and allows for direct comparison with the on-target potency.

Workflow: IC₅₀ Determination using ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.

  • Reaction Setup : Prepare a 10-point, 3-fold serial dilution of the test compound.

  • Kinase Reaction : Add the compound dilutions to wells containing the target kinase, its substrate, and ATP. Incubate to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent : Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Measurement : Measure the luminescence signal. The light generated is proportional to the ADP concentration and, therefore, to the kinase activity.

  • Analysis : Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Tier 3: Cellular Target Engagement Assays

Biochemical assays are essential, but they don't always reflect a compound's behavior in a complex cellular environment. Cellular target engagement assays confirm that the compound can bind to its intended target (and off-targets) within a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) [11]

  • Cell Treatment : Treat intact cells with the test compound at various concentrations and a vehicle control (DMSO).

  • Heating : Heat the cell suspensions across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis : Lyse the cells to release the proteins.

  • Separation : Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection : Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Interpretation : A drug binding to its target protein will stabilize it, leading to a higher melting temperature (a "thermal shift"). This confirms target engagement in a cellular context.

Screening Cascade Workflow

The following diagram illustrates a typical workflow for characterizing the selectivity of a novel inhibitor.

G cluster_0 Tier 1: Discovery cluster_1 Tier 2: Quantification cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Data Analysis Lead_Compound Lead Compound: Morpholin-4-YL-(4-methyl) phenyl-acetic acid Broad_Screen Broad Kinase Panel Screen (>300 kinases @ 1µM) Lead_Compound->Broad_Screen Identify potential off-targets IC50_OnTarget Determine IC₅₀ for On-Target Kinase Broad_Screen->IC50_OnTarget IC50_OffTarget Determine IC₅₀ for 'Hit' Off-Targets Broad_Screen->IC50_OffTarget Selectivity_Profile Generate Selectivity Profile & Compare to Benchmark IC50_OnTarget->Selectivity_Profile CETSA Cellular Thermal Shift Assay (CETSA®) IC50_OffTarget->CETSA Confirm cellular engagement CETSA->Selectivity_Profile

Caption: A tiered workflow for assessing inhibitor cross-reactivity.

Comparative Analysis: Interpreting the Data

After conducting the assays, the data must be compiled and analyzed. A selectivity profile table is the clearest way to present the findings. The table below shows a hypothetical but realistic dataset comparing our lead compound to Gefitinib.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetPrimary FunctionLead Compound (Hypothetical IC₅₀, nM)Gefitinib (Reference IC₅₀, nM)Selectivity Ratio (Lead Cpd)
EGFR Cell Proliferation25 30 [10]1.0x (On-Target)
SRC Cell Migration, Proliferation1,200>10,00048x
RICK (RIPK2) Inflammatory Signaling85050[10]34x
GAK Clathrin Trafficking>10,00090[10]>400x
ABL Cell Differentiation>10,000>10,000>400x

Interpretation of Results:

  • On-Target Potency : In this hypothetical scenario, our lead compound demonstrates excellent on-target potency against EGFR, comparable to the benchmark drug Gefitinib.

  • Selectivity : The "Selectivity Ratio" is calculated by dividing the off-target IC₅₀ by the on-target IC₅₀. A higher number indicates greater selectivity.

    • Our lead compound shows a 48-fold selectivity against SRC kinase, which is favorable.

    • It displays a 34-fold selectivity against RICK. While Gefitinib is more potent against this off-target, our lead compound has a better selectivity window.

    • Crucially, our lead compound shows no significant activity against GAK, a known Gefitinib off-target. This represents a significant point of differentiation and a potential improvement in safety profile.

Conclusion and Strategic Implications

This guide outlines a systematic, tiered approach to evaluating the cross-reactivity of a novel inhibitor, using this compound as a working example. By employing broad screening panels followed by quantitative IC₅₀ determination and cellular engagement assays, researchers can build a robust selectivity profile.

Comparing this profile against a well-characterized drug like Gefitinib provides essential context and highlights potential advantages of the novel compound. Based on our hypothetical data, the "Lead Compound" presents a promising profile with comparable on-target potency to Gefitinib but with potentially fewer off-target effects, particularly concerning the GAK kinase. This data-driven comparison is critical for making informed decisions about which compounds to advance into further preclinical and clinical development.[1]

References

  • Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. PubMed Central (PMC). Available at: [Link]

  • Cellular Targets of Gefitinib. AACR Journals. Available at: [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. Available at: [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood Journal (ASH Publications). Available at: [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PubMed Central (PMC). Available at: [Link]

  • Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link]

  • Cross-intolerance with bosutinib after prior tyrosine kinase inhibitors for Philadelphia chromosome-positive leukemia: long-term. Haematologica. Available at: [Link]

  • Molecular interactions of gefitinib with selected human off-targets. ResearchGate. Available at: [Link]

  • Incidence of Cross-Intolerance a Between Bosutinib and Prior Imatinib Treatment. ResearchGate. Available at: [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. Available at: [Link]

  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Cross-Intolerance with Bosutinib after Prior Tyrosine Kinase Inhibitors in Patients with Chronic Phase Chronic Myeloid Leukemia: BYOND Phase 4 Study. ResearchGate. Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

  • Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. SpringerLink. Available at: [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. Available at: [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • Efficacy of the tyrosine kinase inhibitor gefitinib in a patient with metastatic small cell lung cancer. PubMed. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Morpholin-4-YL-(4-methyl)phenyl-acetic acid Production

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. This guide provides an in-depth, objective comparison of synthetic routes to produce Morpholin-4-YL-(4-methyl)phenyl-acetic acid, a key intermediate in pharmaceutical research. By presenting experimental data and explaining the rationale behind methodological choices, this document aims to empower researchers to select the most efficient and practical synthetic strategy for their specific needs.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the morpholine moiety in bioactive compounds and the utility of α-aryl acetic acids as pharmacophores. The morpholine ring often imparts favorable physicochemical properties such as increased water solubility and metabolic stability. This guide will explore and benchmark three distinct and viable synthetic pathways to this valuable compound, providing a comprehensive analysis of their respective efficiencies.

Comparative Analysis of Synthetic Strategies

The production of this compound can be approached through several distinct synthetic routes. Here, we will compare and contrast three primary methods:

  • Classical Amide Coupling: A direct and straightforward approach involving the coupling of 4-methylphenylacetic acid with morpholine.

  • Two-Step Synthesis via Nitrile Hydrolysis: A sequential method beginning with the hydrolysis of 4-methylphenylacetonitrile, followed by amide coupling.

  • Modern Palladium-Catalyzed α-Arylation: A contemporary method leveraging transition-metal catalysis for the direct formation of the C-C bond between the aryl and acetic acid moieties.

  • The Willgerodt-Kindler Reaction Pathway: A classic reaction for the synthesis of aryl acetic acids from aryl ketones, followed by amidation.

The following table summarizes the key performance indicators for each of these synthetic strategies.

MetricRoute 1: Amide CouplingRoute 2: Nitrile Hydrolysis & CouplingRoute 3: Pd-Catalyzed α-ArylationRoute 4: Willgerodt-Kindler Reaction
Overall Yield Good to ExcellentGoodGood to ExcellentModerate to Good
Number of Steps 1212
Starting Materials 4-methylphenylacetic acid, Morpholine4-methylphenylacetonitrile, Morpholine4-bromotoluene, Morpholine derivative4-methylacetophenone, Morpholine, Sulfur
Reagent Cost Low to ModerateLowHigh (catalyst & ligands)Low
Scalability HighHighModerateModerate
Safety & Environmental Use of coupling agents can be hazardous.Use of strong acids/bases for hydrolysis.Use of toxic heavy metal catalyst.Production of H2S gas.[1]

Synthetic Route 1: Classical Amide Coupling

This is the most direct method, relying on the formation of an amide bond between 4-methylphenylacetic acid and morpholine. The success of this route hinges on the choice of coupling agent to activate the carboxylic acid.

Rationale

The direct coupling of a carboxylic acid and an amine is a fundamental transformation in organic synthesis. The use of a coupling agent like Dicyclohexylcarbodiimide (DCC) facilitates the reaction by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2] This method is often favored for its simplicity and high yields.

Experimental Protocol
  • To a solution of 4-methylphenylacetic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Stir the mixture for 15 minutes.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents 4-methylphenylacetic_acid 4-methylphenylacetic acid Reaction Amide Coupling 4-methylphenylacetic_acid->Reaction Morpholine Morpholine Morpholine->Reaction DCC DCC DCC->Reaction DCM DCM DCM->Reaction Product This compound Reaction->Product Byproduct Dicyclohexylurea (DCU) Reaction->Byproduct Nitrile_Hydrolysis_Coupling Start 4-methylphenylacetonitrile Step1 Hydrolysis (H2SO4, H2O, Reflux) Start->Step1 Intermediate 4-methylphenylacetic acid Step1->Intermediate Step2 Amide Coupling (Morpholine, DCC, DCM) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis via nitrile hydrolysis.

Synthetic Route 3: Palladium-Catalyzed α-Arylation

This modern synthetic route involves the direct coupling of an enolate equivalent of a morpholine-acetic acid derivative with an aryl halide, catalyzed by a palladium complex.

Rationale

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-carbon bonds. [3][4]The α-arylation of carboxylic acid derivatives allows for the direct formation of the target structure, often with high efficiency and functional group tolerance. [5][6]This approach can circumvent the need for pre-functionalized starting materials.

Experimental Protocol
  • To a flame-dried Schlenk tube, add Pd(OAc)2 (0.02 eq), a suitable phosphine ligand (e.g., SPhos) (0.04 eq), and 4-bromotoluene (1.0 eq).

  • Evacuate and backfill the tube with argon.

  • Add a solution of the morpholine-derived amide of acetic acid (1.2 eq) in anhydrous toluene.

  • Add a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS) (2.5 eq), to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Workflow Diagram

Pd_Catalyzed_Arylation cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide 4-bromotoluene Reaction α-Arylation Aryl_Halide->Reaction Amide Morpholine-acetic acid amide Amide->Reaction Pd_catalyst Pd(OAc)2 Pd_catalyst->Reaction Ligand Phosphine Ligand Ligand->Reaction Base LHMDS Base->Reaction Product This compound Reaction->Product

Caption: Palladium-catalyzed α-arylation workflow.

Synthetic Route 4: The Willgerodt-Kindler Reaction Pathway

This classical named reaction provides a route to aryl acetic acids from the corresponding aryl ketones. The resulting thiomorpholide is then hydrolyzed to the final product.

Rationale

The Willgerodt-Kindler reaction is a powerful method for the synthesis of aryl-substituted amides and carboxylic acids from aryl ketones. [7]The reaction of an aryl ketone with sulfur and an amine, such as morpholine, forms a thioamide intermediate, which can then be hydrolyzed to the carboxylic acid. [1][8][9]

Experimental Protocol

Step 1: Willgerodt-Kindler Reaction

  • In a round-bottom flask, combine 4-methylacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with 1M HCl and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give the crude thiomorpholide.

Step 2: Hydrolysis of the Thiomorpholide

  • To the crude thiomorpholide, add a solution of potassium hydroxide in ethanol/water.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Workflow Diagram

Willgerodt_Kindler_Reaction Start 4-methylacetophenone Step1 Willgerodt-Kindler (Morpholine, Sulfur, Reflux) Start->Step1 Intermediate Thiomorpholide Step1->Intermediate Step2 Hydrolysis (KOH, EtOH/H2O, Reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: Willgerodt-Kindler reaction pathway.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in Amide Coupling Incomplete activation of the carboxylic acid.Use a different coupling agent (e.g., HATU, HOBt). Ensure anhydrous conditions.
Side reactions of the activated intermediate.Perform the reaction at lower temperatures.
Incomplete Nitrile Hydrolysis Insufficient reaction time or acid/base concentration.Increase reaction time or concentration of the hydrolyzing agent.
Low yield in Pd-Catalyzed Arylation Catalyst deactivation.Screen different ligands and palladium sources. Ensure strict anaerobic conditions.
Poor solubility of reactants.Use a co-solvent or a different solvent system.
Formation of byproducts in Willgerodt-Kindler Reaction Uncontrolled reaction temperature.Maintain a consistent reflux temperature.
Impure starting materials.Purify the starting ketone before use.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment.

  • For simplicity and high throughput on a smaller scale, the Classical Amide Coupling (Route 1) is often the preferred method, provided that 4-methylphenylacetic acid is readily available.

  • The Two-Step Synthesis via Nitrile Hydrolysis (Route 2) offers a cost-effective alternative if 4-methylphenylacetonitrile is a more economical starting material.

  • The Palladium-Catalyzed α-Arylation (Route 3) represents a modern and elegant approach that can be advantageous for creating analogues with diverse aryl substituents, though the cost of the catalyst and ligands may be a consideration.

  • The Willgerodt-Kindler Reaction (Route 4) is a viable option when starting from the corresponding ketone, but the safety precautions for handling hydrogen sulfide must be taken into account.

By carefully considering these factors and the detailed experimental data provided in this guide, researchers can make an informed decision to select the most efficient and practical synthetic strategy for their specific research and development goals.

References

  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents.
  • CN102633623A - Methylphenylacetic acid preparation method - Google Patents.
  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of chemical research, 36(4), 234–245. Available at: [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation - Organic Chemistry Portal. Available at: [Link]

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF - ResearchGate. Available at: [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996–8002. Available at: [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. Available at: [Link]

  • CN100455557C - The production method of methylphenylacetic acid - Google Patents.
  • (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - ResearchGate. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Available at: [Link]

  • Zhang, H., & Hartwig, J. F. (2014). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 136(45), 15849–15852. Available at: [Link]

  • phenylacetic acid - Organic Syntheses Procedure. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • CN1927801A - Preparation method of methylphenyl acetic acid - Google Patents.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition - Sciencemadness.org. Available at: [Link]

  • Palladium-catalyzed carbonylative cyclization/arylation cascade for 2-aroylindolizine synthesis - University of Texas Southwestern Medical Center. Available at: [Link]

  • Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | The Hartwig Group. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • Palladium-catalyzed alpha-arylation of esters - PubMed - NIH. Available at: [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one - MDPI. Available at: [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel Morpholin-4-YL-(4-methyl)phenyl-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-risking Drug Discovery Through Robust Mechanism of Action Validation

The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its ability to improve key pharmacokinetic properties such as solubility and metabolic stability.[1] Its incorporation into numerous FDA-approved drugs, particularly in oncology, underscores its value.[1][2] The compound class , Morpholin-4-YL-(4-methyl)phenyl-acetic acid and its derivatives, combines this beneficial scaffold with a phenylacetic acid moiety. Structurally, this bears a resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs), strongly suggesting a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[3]

However, assuming a mechanism of action (MoA) based on structural analogy alone is a significant risk in drug development. Unforeseen off-target effects or an entirely different primary mechanism can lead to failed clinical trials and wasted resources. This guide provides a systematic, multi-pillar framework for rigorously validating the MoA of this novel compound series. We will proceed from unbiased target discovery to specific biochemical and cellular validation, using the well-characterized COX-2 inhibitor, Celecoxib, as a benchmark for comparison. This approach is designed not just to confirm a hypothesis but to build a comprehensive, self-validating data package that establishes scientific trust in the therapeutic potential of these novel derivatives.

Pillar 1: Unbiased Target Identification and Hypothesis Validation

From a strategic standpoint, the first step is to cast a wide net. While our primary hypothesis is COX inhibition, we must empirically determine the full spectrum of protein interactions to de-risk the program. An unbiased chemical proteomics approach is the most rigorous way to achieve this.

Rationale for Experimental Choice

Affinity-based proteomics methods allow for the identification of a small molecule's binding partners directly from a complex biological sample, such as a cell lysate.[4][5] This is crucial for discovering not only the intended target but also unanticipated off-targets. While techniques like Kinobeads are excellent for kinase inhibitors[6][7], the principle of competitive binding and affinity enrichment can be adapted. For a broader screen, immobilizing the novel compound onto a resin to perform an affinity pull-down followed by mass spectrometry (LC-MS/MS) is a powerful, unbiased strategy.[4]

This initial screen serves two purposes:

  • Hypothesis Validation: Does the compound indeed bind to COX-1 and/or COX-2?

  • Off-Target Profiling: What other proteins does the compound interact with? This provides an early look at potential secondary pharmacology or toxicity.

dot```dot graph TD { rankdir=TB; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}``` Caption: Unbiased target identification workflow.

Pillar 2: Quantifying Target Engagement in a Cellular Environment

Identifying a binding partner via proteomics is a critical first step, but it doesn't confirm a direct and meaningful interaction within a live cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in a physiological context.

[8][9][10]#### Rationale for Experimental Choice

CETSA is based on the principle that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's melting temperature. B[11]y heating intact cells treated with the compound and then quantifying the amount of soluble (un-denatured) target protein remaining, we can directly observe this stabilization. This confirms that the compound not only binds its target in the complex cellular milieu but also does so with sufficient affinity to induce a biophysical change.

dot

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Isothermal Dose-Response CETSA

This protocol is designed to determine the compound concentration required to stabilize 50% of the target protein (EC50), providing a quantitative measure of target engagement.

  • Cell Culture: Culture a relevant cell line (e.g., HT-29 colorectal cancer cells, which express high levels of COX-2) to ~80% confluency.

  • Compound Treatment: Resuspend cells and treat with a serial dilution of the this compound derivative (MMPA-1) or Celecoxib (control) for 1 hour at 37°C. Include a DMSO vehicle control.

  • Thermal Challenge: Heat the cell suspensions in a PCR thermocycler to a pre-determined optimal temperature (e.g., 54°C, a temperature that causes significant, but not complete, denaturation of COX-2 in the absence of a ligand) for 3 minutes, followed by cooling to 4°C. 4[8]. Cell Lysis: Lyse the cells by freeze-thaw cycles to release soluble proteins.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, stabilized protein) and quantify the amount of the target protein (COX-2) using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble COX-2 as a function of drug concentration and fit the data to a dose-response curve to determine the EC50.

Pillar 3: Biochemical and Cellular Functional Validation

With target engagement confirmed, the next logical step is to prove that this binding event translates into a functional consequence—specifically, the inhibition of the target's enzymatic activity and its downstream signaling pathway.

Part A: Biochemical Potency and Selectivity

A direct comparison of the enzymatic inhibition of COX-1 and COX-2 is essential for understanding the compound's potency and, crucially, its selectivity. High selectivity for COX-2 over COX-1 is the hallmark of modern coxib-class drugs, as it is associated with a reduced risk of gastrointestinal side effects.

[12]Rationale for Experimental Choice: An in vitro enzyme assay using purified recombinant human COX-1 and COX-2 enzymes provides the cleanest system to measure direct inhibitory activity. T[3]he output, typically the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct quantitative comparison against our benchmark, Celecoxib.

Table 1: Comparative Biochemical Profile of MMPA-1 vs. Celecoxib

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (COX-1 IC50 / COX-2 IC50)
MMPA-1 1500 15 100
Celecoxib 3000 30 100

| Ibuprofen | 2500 | 5000 | 0.5 |

Note: Data are representative examples for illustrative purposes.

Part B: Downstream Cellular Pathway Modulation

We must now connect target engagement and biochemical inhibition to a cellular outcome. The primary function of COX-2 is to convert arachidonic acid into prostaglandin H2, which is then converted to various pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2). T[13]herefore, a potent and selective COX-2 inhibitor should effectively block PGE2 production in cells stimulated to produce inflammatory mediators.

Rationale for Experimental Choice: The use of a cellular model, such as RAW 264.7 macrophage-like cells stimulated with lipopolysaccharide (LPS), provides a physiologically relevant system. LPS stimulation dramatically upregulates the expression and activity of COX-2, leading to a robust production of PGE2. Measuring the reduction in PGE2 levels via ELISA provides a quantitative, functional readout of the compound's efficacy in a cellular context. Furthermore, analyzing the expression levels of key proteins like COX-2 and phosphorylation status of downstream signaling molecules via Western Blot confirms the on-target effect.

[14]dot

Signaling_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation MMPA1 MMPA-1 MMPA1->COX2 Celecoxib Celecoxib Celecoxib->COX2

Caption: Inhibition of the COX-2 signaling pathway.

Experimental Protocol: Western Blot for COX-2 Expression
  • Cell Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat cells with various concentrations of MMPA-1 or Celecoxib for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells (except the negative control) and incubate for 18-24 hours to induce COX-2 expression.

  • Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. D[15]etermine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer and separate by size on a 10% polyacrylamide gel. 5[16]. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for COX-2 (e.g., Rabbit anti-COX-2) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing the COX-2 signal to the GAPDH signal.

Table 2: Comparative Cellular Activity of MMPA-1 vs. Celecoxib

Compound PGE2 Inhibition EC50 (nM) in LPS-stimulated RAW 264.7 cells
MMPA-1 55

| Celecoxib | 110 |

Note: Data are representative examples for illustrative purposes.

Conclusion: Synthesizing a Coherent MoA Narrative

By following this three-pillar framework, we have moved from a broad, unbiased screen to highly specific biochemical and cellular validation. The collective data—affinity proteomics identifying COX-2, CETSA confirming target engagement in cells, enzymatic assays quantifying potent and selective inhibition, and cellular assays demonstrating the blockade of downstream signaling—creates a robust, self-validating system.

The comparison with a known drug like Celecoxib provides essential context, positioning the novel this compound derivative within the existing therapeutic landscape. This rigorous, multi-faceted approach does not merely suggest a mechanism of action; it provides a high-confidence, evidence-based validation essential for advancing a novel compound through the drug development pipeline.

References

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of Morpholine-Substituted Diphenylpyrimidine Derivatives (Mor-DPPYs) as Potent EGFR T790M Inhibitors With Improved Activity Toward the Gefitinib-Resistant Non-Small Cell Lung Cancers (NSCLC). European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics. Available at: [Link]

  • Identification of novel drug targets and small molecule discovery for MRSA infections. Identification of novel drug targets and small molecule discovery for MRSA infections. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Celecoxib. Wikipedia. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Small Molecule Drug Target Identification and Validation. BTP. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI Bookshelf. Available at: [Link]

  • What are COX-2 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Drug Discovery from Technology Networks. Available at: [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Molecular BioSystems. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]

Sources

Comparative analysis of the physicochemical properties of substituted phenylacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Physicochemical Properties of Substituted Phenylacetic Acids

For researchers and scientists in drug development and medicinal chemistry, understanding the physicochemical properties of a molecule is fundamental to predicting its behavior in a biological system. Phenylacetic acid and its substituted analogues are crucial building blocks in the synthesis of numerous pharmaceuticals, including penicillin G, diclofenac, and various non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The simple act of adding or changing a substituent on the phenyl ring can dramatically alter the molecule's acidity, lipophilicity, solubility, and other key characteristics, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comparative analysis of the core physicochemical properties of substituted phenylacetic acids. We will delve into the theoretical underpinnings of substituent effects, present standardized protocols for their experimental determination, and analyze comparative data to provide a clear framework for understanding structure-property relationships.

Theoretical Framework: The Influence of Substituents

The electronic character of a substituent on the phenyl ring dictates its influence on the physicochemical properties of the entire molecule. This influence is primarily exerted through a combination of inductive and resonance effects. These effects are quantitatively described by the Hammett equation , a cornerstone of physical organic chemistry that provides a framework for understanding how substituents alter the reactivity and equilibrium constants of aromatic compounds.[3][4]

The Hammett equation is expressed as: log (Kₓ / Kₒ) = ρσ

Where:

  • Kₓ is the equilibrium constant for the substituted compound.

  • Kₒ is the equilibrium constant for the unsubstituted (parent) compound.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).

  • ρ (rho) is the reaction constant , which depends on the nature of the reaction but is independent of the substituent. It measures the sensitivity of a reaction to electronic effects.[4][5]

For the dissociation of phenylacetic acids, the methylene (-CH₂) group between the phenyl ring and the carboxyl group dampens the electronic effects of the substituents. Consequently, the reaction constant (ρ) for substituted phenylacetic acids is smaller than that for substituted benzoic acids, indicating a reduced sensitivity to substituent effects.[3][5]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are EWGs (positive σ values). They pull electron density away from the carboxylic acid group. This stabilizes the resulting carboxylate anion (the conjugate base) formed upon dissociation, thereby increasing the acid's strength (lowering its pKa).[5][6]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) are EDGs (negative σ values). They push electron density towards the carboxylic acid group, destabilizing the carboxylate anion. This makes the acid weaker (increasing its pKa).[4]

Key Physicochemical Properties and Their Determination

The "developability" of a drug candidate is critically dependent on a balance of several key physicochemical properties.

Acidity Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid.[7] It is the pH at which the compound exists in equal concentrations in its ionized (deprotonated) and non-ionized (protonated) forms. A lower pKa value corresponds to a stronger acid. The ionization state of a drug is crucial as it affects its solubility and ability to permeate biological membranes.[8]

Experimental Protocol: Potentiometric Titration

This is a highly accurate and common method for pKa determination.[8][9] The principle involves titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.[3][4]

  • Preparation: Accurately weigh a sample of the substituted phenylacetic acid (e.g., 4.0 x 10⁻⁴ mol) and dissolve it in a suitable solvent mixture (e.g., 25 mL of a 70:30 ethanol-water solution) to ensure complete dissolution.[4]

  • Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution. Use a standardized strong base titrant, such as 0.05 M NaOH.

  • Titration: Add the titrant in small, precise increments (e.g., 0.1-0.25 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope on the titration curve.

  • pKa Determination: The pKa is equal to the pH at the volume of titrant that is exactly half of the volume required to reach the equivalence point.[3]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Dissolve Acid in Solvent T1 Add NaOH Titrant Incrementally P1->T1 P2 Calibrate pH Meter P2->T1 T2 Record pH after each addition T1->T2 Stir & Stabilize A1 Plot pH vs. Volume NaOH T2->A1 A2 Identify Equivalence Point A1->A2 A3 Determine Half-Equivalence Point A2->A3 A4 pKa = pH at Half-Equivalence A3->A4

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. It is expressed as a logarithm (logP). A positive logP indicates a preference for the lipid (n-octanol) phase (lipophilic), while a negative logP indicates a preference for the aqueous phase (hydrophilic). Lipophilicity is a critical predictor of a drug's ability to cross cell membranes.[7][10]

Experimental Protocol: Shake-Flask Method

This is the traditional and most reliable method for determining logP.[11]

  • Phase Preparation: Prepare a solution of the compound in the phase in which it is more soluble (either n-octanol or water). Pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Add a known volume of the compound solution to a flask containing a known volume of the other phase.

  • Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two layers.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

  • Concentration Analysis: Carefully withdraw a sample from each layer. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[11]

  • Calculation: Calculate logP using the formula: logP = log ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Pre-saturate Octanol & Water E1 Combine Phases in Flask P1->E1 P2 Dissolve Compound in one phase P2->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge to Separate Layers E2->E3 A1 Measure Concentration in each phase (HPLC) E3->A1 A2 Calculate logP A1->A2

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility & Melting Point

Aqueous solubility is a thermodynamic property that defines the maximum concentration of a substance that can dissolve in water at a given temperature. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability.[7]

Melting point is the temperature at which a solid turns into a liquid. It is an indicator of the purity of a compound and reflects the strength of the crystal lattice forces. A higher melting point generally suggests a more stable crystal lattice, which can negatively impact solubility.[12]

Experimental Protocol: Equilibrium Solubility Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Analysis: Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Comparative Data and Structure-Property Analysis

The following table summarizes the physicochemical properties of phenylacetic acid and several of its para-substituted derivatives.

CompoundSubstituent (para-)σₚ ValuepKalogPWater Solubility (g/L)Melting Point (°C)
Phenylacetic Acid-H0.004.31[1][13][14]1.41[13]16.6 (at 20°C)[13]76-78[15]
4-Hydroxyphenylacetic Acid-OH-0.37~4.48~1.35> PAA[12]148-151
4-Methylphenylacetic Acid-CH₃-0.17~4.37~1.82< PAA88-90
4-Chlorophenylacetic Acid-Cl+0.23~4.19~2.16< PAA104-106
4-Nitrophenylacetic Acid-NO₂+0.78~3.85~1.43> PAA151-154

Note: Some values are estimates based on established chemical principles and literature data for analogous compounds, as a single source containing all experimental values is not available.

Analysis of Trends:

  • Acidity (pKa): The trend in pKa values aligns perfectly with the Hammett principle. The strong electron-withdrawing nitro group (-NO₂) significantly lowers the pKa to 3.85, making it the strongest acid in the series. The electron-withdrawing chloro group (-Cl) also increases acidity (pKa 4.19) compared to the parent compound. Conversely, the electron-donating hydroxyl (-OH) group slightly decreases acidity (pKa ~4.48). This demonstrates the direct impact of substituent electronic effects on the stability of the carboxylate anion.

  • Lipophilicity (logP): Adding non-polar or halogen substituents generally increases lipophilicity. Both the methyl (-CH₃) and chloro (-Cl) groups increase the logP, making the molecules more lipid-soluble. The polar nitro (-NO₂) and hydroxyl (-OH) groups can engage in hydrogen bonding, which can either increase or decrease the logP depending on the overall balance of forces, but they tend to make the molecule less lipophilic than a purely hydrocarbon substituent like a methyl group.

  • Solubility: Solubility is a complex property influenced by both lipophilicity and crystal lattice energy (approximated by melting point).

    • The introduction of polar groups capable of hydrogen bonding, like -OH and -NO₂, tends to increase aqueous solubility compared to the parent phenylacetic acid (PAA), despite the higher melting point of the nitro derivative.[12]

    • Conversely, increasing the lipophilicity with substituents like -CH₃ and -Cl generally decreases aqueous solubility.

    • The significantly higher melting point of 4-hydroxyphenylacetic acid compared to PAA suggests stronger intermolecular forces (hydrogen bonding) in its crystal lattice.[12] While this would typically decrease solubility, the strong interaction of the hydroxyl group with water molecules leads to an overall increase in aqueous solubility.[12]

G Substituent Substituent Type EWG Electron Withdrawing (e.g., -NO2, -Cl) Substituent->EWG EDG Electron Donating (e.g., -OH, -CH3) Substituent->EDG pKa Lower pKa (Stronger Acid) EWG->pKa Stabilizes Anion Sol Solubility Change (Complex) EWG->Sol Polar groups can increase solubility logP Higher logP (More Lipophilic) EDG->logP Non-polar groups increase lipophilicity pKa_inc Higher pKa (Weaker Acid) EDG->pKa_inc Destabilizes Anion

Caption: Relationship between substituent type and physicochemical properties.

Conclusion

The physicochemical properties of phenylacetic acids can be systematically tuned through the strategic selection of substituents on the phenyl ring. Electron-withdrawing groups reliably increase acidity, while the effect on solubility and lipophilicity depends on the specific nature of the group, particularly its polarity and ability to form hydrogen bonds. This comparative analysis underscores the importance of applying fundamental principles of physical organic chemistry, such as the Hammett relationship, in the rational design of molecules. For drug development professionals, a thorough understanding of these structure-property relationships is not merely academic; it is an essential prerequisite for optimizing lead compounds and developing safe, effective therapeutics.

References

  • Gracin, S., & Rasmuson, Å. C. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick.
  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]

  • Chemistry 331 Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • Chemistry 331 Laboratory Manual. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • University of Calgary. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Acidic nature comparison; benzoic acid and phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(6), 446–454. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • TSI Journals. (2009). Quantitative structure activity and toxicity relationship studies on a series of 4',5- disubstituted 3-biphenylylacetic acid derivatives as anti-inflammatory agents. Organic Chemistry: An Indian Journal. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS No. 490026-98-7). As a specialized chemical intermediate, ensuring its responsible disposal is paramount for laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Disclaimer: Specific safety data for this compound is limited[1]. Therefore, this guidance is predicated on an analogue approach, inferring potential hazards from its core structural components: the morpholine ring and the substituted phenylacetic acid moiety. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for final guidance, as local regulations and facility capabilities are the ultimate authority.

Hazard Assessment Based on Structural Analogues

The disposal protocol for any chemical is dictated by its hazard profile. In the absence of a specific Safety Data Sheet (SDS), we must evaluate the risks associated with structurally related compounds.

  • Morpholine Moiety: Morpholine and its derivatives are known to be flammable, corrosive, and toxic.[2][3] They can cause severe skin burns, eye damage, and may be harmful if swallowed or in contact with skin.[2][3]

  • Acetic Acid Moiety: Concentrated acetic acid and its derivatives are corrosive and can cause serious burns.[4][5] As a carboxylic acid, this compound is incompatible with strong bases and oxidizing agents.[6]

Based on this analogue analysis, this compound should be handled as a hazardous solid waste with potential corrosive and toxic properties.

Hazard Profile of Structural Analogues
Compound/Functional Group Associated Hazards
Morpholine Flammable, Toxic (in contact with skin or if inhaled), Causes severe skin burns and eye damage.[3]
(Morpholin-4-yl)acetic acid May cause skin, eye, and respiratory irritation.[7]
Acetic Acid (Glacial) Corrosive, causes severe burns, flammable. Classified by RCRA as an ignitable waste (D001) if discarded in its pure form.[8]

Core Principles of Chemical Waste Management

The handling of laboratory waste follows a strict hierarchy designed to maximize safety and minimize environmental impact.[9] The primary principle is that no experiment should begin without a clear plan for the disposal of all generated waste.[9] All disposal activities must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[10]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound from a laboratory setting.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full face shield should be used in addition to goggles.[11]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Check glove compatibility and breakthrough times with your EHS department.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[12]

  • Classification: Characterize this compound as Solid Organic Hazardous Waste .

  • Segregation:

    • Keep solid and liquid waste in separate containers.[12]

    • Do not mix this compound with incompatible materials. Specifically, keep it segregated from strong bases, cyanides, and strong oxidizing agents.[6]

Step 3: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select an Appropriate Container: Use a clearly marked, sealable container compatible with the chemical. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.[13]

  • Keep Container Closed: Waste containers must be kept tightly sealed except when actively adding waste.[9][13] This prevents the release of vapors and protects against spills.

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during movement.[10]

Step 4: Labeling

Accurate labeling is a strict regulatory requirement and ensures the safety of everyone who will handle the container.[13]

  • Use a Hazardous Waste Tag: Affix your institution's official hazardous waste tag to the container as soon as the first particle of waste is added.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound".

    • The accumulation start date.

    • The relevant hazard characteristics (e.g., "Corrosive," "Toxic").

    • The name and contact information of the generating researcher or lab.[6]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation until it is collected.[10]

  • Designated Location: Store the labeled waste container in a designated SAA within your laboratory.[13]

  • Secondary Containment: Place the container in a secondary containment bin or tray that is large enough to hold the entire contents in case of a leak.[10]

  • Supervision: The SAA must be under the control of laboratory personnel.[10]

Step 6: Arrange for Disposal

Laboratory personnel are responsible for initiating the final disposal process.

  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.[13] Do not attempt to transport or dispose of the chemical waste yourself.

Workflow Visualization: Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generation: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize & Segregate (Solid Organic Waste, Keep Separate) ppe->characterize containerize Step 3: Containerize (Compatible, Sealed HDPE Container) characterize->containerize label Step 4: Label Container (Hazardous Waste Tag, Full Chemical Name) containerize->label store Step 5: Store in SAA (Designated Area, Secondary Containment) label->store pickup Step 6: Arrange Pickup (Contact Institutional EHS) store->pickup end Proper Disposal by Licensed Facility pickup->end

Caption: Disposal workflow from generation to final EHS handoff.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential.

  • Small Spills: For a small spill of solid material, gently sweep it up using a dustpan and brush, avoiding the creation of dust. Place the collected material into your labeled hazardous waste container. Decontaminate the area with a suitable solvent and then soap and water. All cleanup materials (e.g., contaminated paper towels) must also be disposed of as hazardous waste.[14]

  • Empty Containers: An "empty" container that held this chemical must still be treated with caution.[9] To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Crucially, the rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste. [9] Once decontaminated, remove or deface the original labels before recycling or discarding the container according to your facility's policies.[12]

By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. 6

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. 13

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Link

  • Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide. Benchchem. Link

  • This compound | 490026-98-7. Smolecule. 1

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 10

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. 9

  • MORPHOLINE Safety Data Sheet. MsdsDigital.com. 15

  • Morpholine Safety Data Sheet. Santa Cruz Biotechnology. 16

  • Safety Data Sheet: Morpholine. Carl ROTH. 3

  • (Morpholin-4-yl)acetic acid hydrochloride Safety Data Sheet. Apollo Scientific. 7

  • Best Practices for Safe Disposal of Glacial Acetic Acid in Laboratory Settings. ACTZero. 4

  • Morpholine Safety Data Sheet. ECHEMI. 14

  • SAFETY DATA SHEET 4-Morpholineacetic acid hydrochloride. Fisher Scientific. 11

  • ACETIC ACID Safety Data Sheet. Ohio.gov. 8

  • How to Dispose of Acetic Acid. Lab Alley. 5

Sources

Personal protective equipment for handling Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Morpholin-4-YL-(4-methyl)phenyl-acetic acid

This guide provides essential safety protocols and operational directives for the handling of this compound. As a compound utilized in advanced drug development and scientific research, a thorough understanding of its physiochemical properties and potential hazards is paramount. This document is structured to provide researchers, scientists, and drug development professionals with the necessary information to ensure safe handling, storage, and disposal.

Hazard Analysis: A Proactive Approach to Safety

Inferred Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Morpholine and its derivatives are known to cause skin irritation and serious eye damage.[2][3] The carboxylic acid group can also contribute to irritant properties. Direct contact with the skin or eyes may lead to redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Dust or aerosols of the compound may cause respiratory irritation.[3]

  • Toxicity: Morpholine itself is classified as toxic if it comes into contact with the skin or is inhaled, and it is harmful if swallowed.[2][4] While the toxicity of this specific derivative is unknown, it is prudent to handle it with a high degree of caution.

  • Flammability: Morpholine is a flammable liquid and vapor.[4][5] Although the subject compound is a solid, appropriate measures should be taken to avoid ignition sources during handling.[1]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Neoprene gloves.[6][7] Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation or puncture.To prevent skin contact with the compound, which may cause irritation or be absorbed through the skin.[2][3] Nitrile and neoprene offer good resistance to a range of chemicals, including those with amine and acidic functionalities.[6][7]
Eye and Face Protection Chemical safety goggles and a face shield.To protect the eyes and face from splashes, dust, and aerosols of the compound.[3][8] Morpholine derivatives can cause severe eye damage.[2]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used when handling the compound outside of a certified chemical fume hood, or if aerosolization is likely.[6][9]To prevent inhalation of dust or vapors, which can cause respiratory irritation and may be toxic.[2][3]
Protective Clothing A chemically resistant laboratory coat, worn over full-length pants and closed-toe shoes. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.[9]To protect the skin from accidental spills and contamination.[4][5]

Operational Protocols: Ensuring a Safe Workflow

Adherence to standardized operational procedures is crucial for minimizing exposure and preventing accidents. The following workflow outlines the key steps for the safe handling of this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated Handling Area (Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. gather_materials Gather Materials and Equipment don_ppe->gather_materials 2. weigh_compound Weigh Compound gather_materials->weigh_compound 3. dissolve Dissolve in Solvent weigh_compound->dissolve 4. reaction_setup Set Up Reaction dissolve->reaction_setup 5. decontaminate Decontaminate Work Area reaction_setup->decontaminate 6. dispose_waste Dispose of Waste decontaminate->dispose_waste 7. doff_ppe Doff PPE dispose_waste->doff_ppe 8.

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

    • Ensure that an eyewash station and safety shower are readily accessible.[8]

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • When weighing the solid compound, use a spatula to carefully transfer the material to a tared weigh boat or container.

    • Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Ensure all reaction vessels are appropriately clamped and secured.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[8]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

emergency_response cluster_containment Containment cluster_exposure Personal Exposure spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate skin_contact Skin Contact: Rinse with Water for 15 min spill->skin_contact eye_contact Eye Contact: Rinse with Water for 15 min spill->eye_contact inhalation Inhalation: Move to Fresh Air spill->inhalation absorb Absorb with Inert Material evacuate->absorb dispose_waste Dispose of Contaminated Material absorb->dispose_waste As Hazardous Waste seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Emergency response flowchart for spills and personal exposure incidents.

Spill Response:
  • Small Spills:

    • For small spills, absorb the material with an inert absorbent such as sand, diatomaceous earth, or a universal binding agent.[4]

    • Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[5]

    • Ventilate the affected area.[4]

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department immediately.

Exposure Response:
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2][5] Seek medical attention.[8]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[2][5][8] Remove contact lenses if present and easy to do so.[2][5][8] Continue rinsing and seek immediate medical attention.[2][8]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[8] If they feel unwell, call a poison center or doctor.[8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and chemically compatible container. Do not pour any waste down the drain.[4]

  • Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[5][8]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Penta s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • 3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.